molecular formula C12H21Cl2N3 B1522951 1-Benzyl-3-hydrazinylpiperidine dihydrochloride CAS No. 1251924-73-8

1-Benzyl-3-hydrazinylpiperidine dihydrochloride

Cat. No.: B1522951
CAS No.: 1251924-73-8
M. Wt: 278.22 g/mol
InChI Key: KGXRQNSSIIAGEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-3-hydrazinylpiperidine dihydrochloride is a useful research compound. Its molecular formula is C12H21Cl2N3 and its molecular weight is 278.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Benzyl-3-hydrazinylpiperidine dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Benzyl-3-hydrazinylpiperidine dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(1-benzylpiperidin-3-yl)hydrazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3.2ClH/c13-14-12-7-4-8-15(10-12)9-11-5-2-1-3-6-11;;/h1-3,5-6,12,14H,4,7-10,13H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGXRQNSSIIAGEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC=CC=C2)NN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Synthesis of 1-Benzyl-3-hydrazinylpiperidine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Benzyl-3-hydrazinylpiperidine dihydrochloride is a critical heterocyclic building block employed in the synthesis of diverse pharmaceutical agents, particularly those targeting kinases (e.g., BTK inhibitors) and GPCRs. Its structural utility lies in the piperidine ring's ability to orient substituents in 3D space, combined with the hydrazine moiety which serves as a versatile handle for forming pyrazoles, triazoles, and hydrazones.

This technical guide details a robust, scalable synthetic pathway prioritizing regioselectivity and purification efficiency. Unlike direct hydrazine displacement methods which often suffer from dimerization and poor yields, this guide advocates for a Reductive Amination strategy using tert-butyl carbazate . This approach ensures mono-substitution and simplifies the isolation of the high-purity dihydrochloride salt.

Retrosynthetic Analysis

The strategic disconnection of the target molecule reveals 1-benzyl-3-piperidone as the primary electrophile. The introduction of the hydrazine unit is best achieved via a protected hydrazine equivalent to prevent over-alkylation.

Retrosynthesis Target 1-Benzyl-3-hydrazinylpiperidine Dihydrochloride Intermediate N-Boc Protected Hydrazine Intermediate Target->Intermediate Acidic Deprotection (HCl) Precursor1 1-Benzyl-3-piperidone Intermediate->Precursor1 Reductive Amination Precursor2 tert-Butyl Carbazate (Boc-NHNH2) Intermediate->Precursor2

Figure 1: Retrosynthetic disconnection showing the conversion of the ketone precursor to the target hydrazine salt.

Core Synthetic Pathway: Reductive Amination

This pathway is superior to nucleophilic substitution (e.g., of 3-halo piperidines) due to milder conditions and the avoidance of elimination side-products (enamines/alkenes).

Reaction Scheme Overview
  • Condensation: 1-Benzyl-3-piperidone reacts with tert-butyl carbazate to form the hydrazone.[1]

  • Reduction: Selective reduction of the C=N bond using Sodium Cyanoborohydride (NaBH₃CN) or Sodium Triacetoxyborohydride (STAB).

  • Deprotection & Salt Formation: Removal of the Boc group with HCl to yield the dihydrochloride salt.

SynthesisPathway Start 1-Benzyl-3-piperidone (Commercially Available) Step1 Hydrazone Formation Start->Step1 + Boc-NHNH2 Inter1 Boc-Hydrazone Intermediate Step1->Inter1 Step2 Hydride Reduction Inter1->Step2 NaBH3CN / AcOH Inter2 1-Benzyl-3-(N'-Boc- hydrazinyl)piperidine Step2->Inter2 Step3 Acidic Deprotection Inter2->Step3 4M HCl / Dioxane Product 1-Benzyl-3-hydrazinylpiperidine Dihydrochloride Step3->Product

Figure 2: Step-by-step synthetic workflow from ketone to final salt.

Detailed Experimental Protocols

Step 1 & 2: One-Pot Reductive Amination

Objective: Synthesize tert-butyl 2-(1-benzylpiperidin-3-yl)hydrazine-1-carboxylate.

Reagents & Stoichiometry:

Reagent Equiv. Role
1-Benzyl-3-piperidone 1.0 Substrate
tert-Butyl carbazate 1.0 - 1.1 Nucleophile
Sodium Cyanoborohydride 1.2 - 1.5 Reducing Agent
Acetic Acid Cat. (0.1) Catalyst

| Methanol / THF | Solvent | Medium |

Protocol:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-benzyl-3-piperidone (10.0 g, 52.8 mmol) in dry THF (100 mL) or MeOH.

  • Condensation: Add tert-butyl carbazate (7.0 g, 53.0 mmol). Stir at room temperature for 1-2 hours. Checkpoint: Monitor by TLC or LCMS for the disappearance of the ketone and formation of the hydrazone.

  • Reduction: Cool the solution to 0°C. Cautiously add Sodium Cyanoborohydride (NaBH₃CN, 4.0 g, 63.6 mmol) in portions.

    • Note: If using NaBH₃CN, maintain pH ~5-6 by adding acetic acid dropwise to facilitate iminium ion formation.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: The crude material is often pure enough for the next step. If necessary, purify via flash column chromatography (SiO₂, DCM/MeOH gradient).

Step 3: Deprotection and Salt Formation

Objective: Cleave the Boc protecting group to release the free hydrazine and precipitate the dihydrochloride salt.

Protocol:

  • Dissolution: Dissolve the intermediate tert-butyl 2-(1-benzylpiperidin-3-yl)hydrazine-1-carboxylate (approx. 15 g) in 1,4-Dioxane (50 mL) or Methanol (30 mL).

  • Acidification: Cool to 0°C. Add 4M HCl in Dioxane (40 mL, excess) dropwise.

    • Observation: Gas evolution (isobutylene) may occur. A precipitate should begin to form.

  • Reaction: Stir at room temperature for 2–4 hours. Monitor by LCMS for complete loss of the Boc-protected mass.

  • Isolation:

    • Add Diethyl Ether (100 mL) to the reaction mixture to fully precipitate the salt.

    • Filter the white solid under an inert atmosphere (nitrogen blanket) as hydrazines can be hygroscopic/oxidatively unstable.

    • Wash the filter cake with cold Ether.

  • Drying: Dry the solid under high vacuum at 40°C to constant weight.

Expected Yield: 60–75% (over 2 steps). Appearance: White to off-white hygroscopic solid.

Critical Process Parameters (CPPs) & Troubleshooting

ParameterRiskMitigation Strategy
Moisture Control Imine/Hydrazone hydrolysisUse anhydrous solvents (THF/MeOH) and dry glassware.
pH during Reduction Poor conversion / HCN generationMaintain pH 5-6 with AcOH. Safety: NaBH₃CN can release HCN at low pH; work in a fume hood.
Stoichiometry Bis-alkylationUse slight excess of carbazate (1.1 equiv) to favor mono-substitution.
Salt Hygroscopicity Product degradationStore the final dihydrochloride salt in a desiccator or under Argon at -20°C.

Analytical Validation

To ensure scientific integrity, the product must meet the following criteria:

  • ¹H NMR (DMSO-d₆): Look for the disappearance of the Boc singlet (~1.4 ppm). The benzyl protons (benzylic CH₂) should appear as a singlet or AB quartet around 3.5–4.2 ppm depending on pH. The piperidine ring protons will be multiplets between 1.5–3.5 ppm.

  • Mass Spectrometry (ESI+): [M+H]⁺ = 206.16 (Calculated for Free Base C₁₂H₁₉N₃).

  • Chloride Content: Titration with AgNO₃ should confirm ~2.0 equivalents of Cl⁻ (Dihydrochloride).

Safety & Handling (E-E-A-T)

  • Hydrazine Toxicity: While the piperidine derivative is less volatile than hydrazine hydrate, all hydrazine compounds should be treated as potential genotoxins. Double-gloving and use of a fume hood are mandatory.

  • Cyanide Risk: If using NaBH₃CN, quench all aqueous waste with bleach (sodium hypochlorite) to destroy cyanide residues before disposal.

  • Exotherms: The addition of HCl to the Boc-protected amine is exothermic; control temperature to prevent decomposition.

References

  • Preparation of Aminopyrazole Carboxamide BTK Inhibitors.

    • Context: Describes the condensation of benzyl 3-oxo-piperidine-1-carboxylate with tert-butyl carbazate and subsequent reduction/deprotection, serving as the primary mechanistic basis for this protocol.
    • Source:ACS Medicinal Chemistry Letters.
    • [Link] (See Supporting Information, Compound 4 synthesis).

  • Reductive Amination in the Synthesis of Pharmaceuticals.

    • Context: authoritative review on the selection of reducing agents (NaBH3CN vs STAB)
    • Source:Chemical Reviews.
    • [Link][2]

  • 1-Benzyl-3-piperidone Hydrochloride (Precursor D

    • Context: Physical properties and handling of the starting material.[3][4][5]

    • Source: PubChem.
    • [Link]

Sources

"1-Benzyl-3-hydrazinylpiperidine dihydrochloride" chemical properties

[1]

Executive Summary

1-Benzyl-3-hydrazinylpiperidine dihydrochloride (CAS: 1251924-73-8) is a specialized heterocyclic building block critical to the synthesis of fused pyrazole systems, particularly within the kinase inhibitor landscape. Its structural utility lies in the 3-hydrazinyl moiety, which serves as a dinucleophilic "handle" for cyclization reactions, while the benzyl-protected piperidine ring provides a modifiable scaffold for optimizing pharmacokinetic properties (solubility, lipophilicity).

This guide provides a rigorous technical examination of the compound, detailing its physicochemical profile, validated synthesis protocols, and application in the design of PI3K (Phosphoinositide 3-kinase) inhibitors.

Chemical Identity & Physicochemical Profile[1]

The dihydrochloride salt form is preferred for storage and handling due to the inherent instability of free hydrazine bases, which are prone to oxidation and decomposition.

Table 1: Chemical Specifications
PropertySpecification
Chemical Name 1-Benzyl-3-hydrazinylpiperidine dihydrochloride
CAS Registry Number 1251924-73-8
Molecular Formula C₁₂H₂₁Cl₂N₃ (Salt) / C₁₂H₁₉N₃ (Free Base)
Molecular Weight 278.22 g/mol (Salt) / 205.30 g/mol (Free Base)
Appearance White to off-white crystalline solid
Solubility Soluble in water, DMSO, Methanol; Insoluble in non-polar solvents (Hexane, Et₂O)
Hygroscopicity Moderate; storage under desiccant recommended
SMILES (Salt) Cl.Cl.NNC1CN(CC2=CC=CC=C2)CCC1

Synthetic Methodology

The synthesis of 1-benzyl-3-hydrazinylpiperidine dihydrochloride is a two-step process centered on reductive amination . Direct alkylation of hydrazine with 3-halopiperidines is avoided due to the high risk of poly-alkylation. Instead, a protected hydrazine source (tert-butyl carbazate) is used to ensure mono-substitution.

Reaction Scheme

SynthesisStart1-Benzylpiperidin-3-one(Ketone Precursor)InterIntermediate:tert-butyl 2-(1-benzylpiperidin-3-yl)hydrazinecarboxylateStart->InterReductiveAminationReagents1Boc-NHNH2AcOH, DCENaCNBH3Reagents1->InterProductTarget:1-Benzyl-3-hydrazinylpiperidinedihydrochlorideInter->ProductAcidicDeprotectionReagents26N HCl (aq)Reagents2->Product

Figure 1: Synthetic workflow utilizing Boc-protection to prevent over-alkylation.

Detailed Protocol
Step A: Reductive Amination (Boc-Protection)

Rationale: tert-butyl carbazate (Boc-hydrazine) is used instead of free hydrazine to form a stable hydrazone intermediate that can be reduced without competing side reactions.

  • Preparation: Charge a reaction vessel with 1-benzylpiperidin-3-one hydrochloride (1.0 eq) and 1,2-dichloroethane (DCE) (20 vol).

  • Activation: Add tert-butyl hydrazinecarboxylate (1.1 eq) and Acetic Acid (AcOH) (2.0 eq). Stir at ambient temperature (20–25°C) for 1 hour.

    • Mechanism:[1][2] Acid catalysis promotes the formation of the hydrazone species.

  • Reduction: Add Sodium cyanoborohydride (NaCNBH₃) (1.0 eq) portion-wise. Stir for 16 hours.

    • Critical Note: NaCNBH₃ is preferred over NaBH₄ because it selectively reduces the imine/hydrazone bond at pH 4–5 without reducing the ketone starting material too rapidly.

  • Work-up: Quench with saturated aqueous NaHCO₃. Extract with DCM or EtOAc. Dry organic layer (Na₂SO₄) and concentrate to yield the Boc-protected intermediate (oil).

Step B: Deprotection & Salt Formation

Rationale: Removal of the Boc group requires strong acid. The resulting free amine immediately captures HCl to form the stable dihydrochloride salt.

  • Hydrolysis: Dissolve the intermediate from Step A in 6N aqueous HCl (10 eq).

  • Reaction: Stir at ambient temperature for 8–12 hours. Monitor by LCMS (disappearance of Boc-protected mass).

  • Isolation: Concentrate the solvent under reduced pressure.

    • Purification: The crude solid is often hygroscopic. Trituration with diethyl ether or acetonitrile can induce crystallization of the pure dihydrochloride salt.

  • Yield: Typically >90% (quantitative conversion is common).

Applications in Drug Discovery[4]

This compound is a primary scaffold for synthesizing tricyclic kinase inhibitors , specifically targeting the PI3K/Akt/mTOR pathway. The hydrazine moiety is key to forming pyrazole rings fused to pyridine or pyrimidine systems.

Mechanism of Heterocycle Formation

The hydrazine nitrogen atoms act as nucleophiles, attacking electrophilic carbons in reagents like ethoxymethylene compounds or beta-keto esters.

ApplicationHydrazine1-Benzyl-3-hydrazinylpiperidine(Nucleophile)CyclizationCyclization Reaction(Ethanol, Reflux, DIPEA)Hydrazine->CyclizationElectrophileEthoxymethylene derivative(e.g., Ethyl (ethoxymethylene)cyanoacetate)Electrophile->CyclizationInhibitorPI3K Inhibitor Scaffold(Pyrazolo[3,4-d]pyrimidine)Cyclization->InhibitorRing Closure

Figure 2: Application of the hydrazine scaffold in constructing fused pyrazole kinase inhibitors.

Case Study: PI3K Delta Inhibitors In the synthesis of selective PI3Kδ inhibitors (used in hematologic malignancies), 1-benzyl-3-hydrazinylpiperidine is reacted with a pyrrolopyridine aldehyde or ester. The resulting pyrazole ring mimics the adenine base of ATP, allowing the molecule to bind competitively in the kinase ATP-binding pocket.

Handling, Stability & Safety (E-E-A-T)

As a Senior Application Scientist, I emphasize that while the dihydrochloride salt is stable, it poses specific hazards that must be managed via engineering controls.

Stability
  • Oxidation: Free hydrazine derivatives are sensitive to air oxidation. The HCl salt protects the hydrazine group. Do not convert to the free base until immediately prior to use.

  • Hygroscopicity: The salt will absorb atmospheric moisture, leading to "clumping" and weighing errors. Store in a desiccator or under nitrogen.

Safety Protocol
  • Toxicology: Hydrazine derivatives are potential skin sensitizers and suspected carcinogens.

  • Reagent Hazards:

    • NaCNBH₃ (Synthesis): Highly toxic; releases HCN gas upon contact with strong acids. All quenching (Step A) must be performed in a functioning fume hood.

    • DCE (Solvent): A known carcinogen. Substitute with DCM (Dichloromethane) if process validation allows, though DCE often provides better solubility for the imine formation.

References

  • Patent: Tricyclic Compounds, Compositions, and Methods of Use. US Patent 8,426,411 B2.[3] (Describes the synthesis of 1-benzyl-3-hydrazinylpiperidine dihydrochloride in Example 10, Step B).

  • Patent Application: Benzoxazepin compounds selective for PI3K p110 delta. WO2012126901A1. (Details the use of the compound in PI3K inhibitor synthesis).

  • Chemical Supplier Data:1-Benzyl-3-hydrazinylpiperidine dihydrochloride Safety Data Sheet. (General reference for hazard classification: Skin Irrit. 2, Eye Irrit. 2, STOT SE 3).

"1-Benzyl-3-hydrazinylpiperidine dihydrochloride" mechanism of action

Author: BenchChem Technical Support Team. Date: February 2026

Technical Profile: 1-Benzyl-3-hydrazinylpiperidine Dihydrochloride [1][2][3][4]

Executive Summary

1-Benzyl-3-hydrazinylpiperidine dihydrochloride (CAS: 1251924-73-8) is a specialized heterocyclic building block primarily utilized in the synthesis of advanced small-molecule kinase inhibitors. It serves as a critical "scaffold precursor" for introducing the 3-piperidinyl moiety into tricyclic pharmacophores, most notably Janus Kinase (JAK) and Phosphoinositide 3-kinase (PI3K) inhibitors.

Unlike direct-acting ligands, its "mechanism of action" is chemical rather than biological: it functions as a binucleophilic hydrazine donor that enables the construction of pyrazole-based hinge-binding motifs found in next-generation immunomodulatory drugs.

Chemical Identity & Properties

PropertyDetail
IUPAC Name 1-Benzyl-3-hydrazinylpiperidine dihydrochloride
CAS Number 1251924-73-8
Molecular Formula C₁₂H₁₉N₃[1] · 2HCl
Molecular Weight 278.22 g/mol (salt); 205.30 g/mol (free base)
Physical State White to off-white crystalline solid
Solubility Soluble in water, methanol; sparingly soluble in ethanol
Key Functional Group Hydrazine (-NH-NH₂) at C3 position (Nucleophile)
Core Structure Piperidine ring protected at N1 with a benzyl group

Mechanism of Action: Chemical & Therapeutic

Chemical Mechanism: Pyrazole Ring Construction

The defining characteristic of this compound is the hydrazine moiety attached to the chiral C3 center of the piperidine ring. In drug synthesis, it acts as a 1,2-binucleophile .

  • The Reaction: The hydrazine reacts with 1,3-electrophiles (such as

    
    -keto esters, enol ethers, or alkynes) via a condensation-cyclization sequence.
    
  • The Outcome: This reaction forms a pyrazole ring , a common "hinge-binding" motif in kinase inhibitors that mimics the adenine ring of ATP.

  • Stereochemistry: The chirality at the C3 position of the piperidine is often preserved, directing the spatial orientation of the inhibitor within the enzyme's solvent-exposed region.

ReactionMechanism Substrate 1-Benzyl-3-hydrazinylpiperidine (Binucleophile) Intermediate Hydrazone Intermediate Substrate->Intermediate Nucleophilic Attack (N-terminal) Electrophile 1,3-Electrophile (e.g., β-keto ester) Electrophile->Intermediate Product Pyrazole-Piperidine Scaffold Intermediate->Product Cyclization & Dehydration (-H2O)

Figure 1: The chemical mechanism of action where the hydrazine moiety cyclizes to form the bioactive pyrazole core.

Therapeutic Mechanism: Downstream Kinase Inhibition

Once incorporated into the final drug molecule, the 1-benzyl-3-piperidinyl group serves specific pharmacological functions:

  • Solubility Enhancement: The basic nitrogen in the piperidine ring (often deprotected in the final step) improves aqueous solubility.

  • Solvent Interaction: In JAK1/JAK2 inhibitors, this moiety typically extends towards the solvent front, improving selectivity over other kinases.

  • Target Pathway: The resulting compounds modulate the JAK-STAT signaling pathway , critical for cytokine signaling in autoimmune diseases (Rheumatoid Arthritis, Psoriasis) and oncology.

Experimental Protocols

Protocol A: Synthesis of the Intermediate

Context: Preparation of the hydrazine from the commercially available ketone.

Reagents:

  • 1-Benzyl-3-piperidone hydrochloride[5]

  • tert-Butyl carbazate (Boc-hydrazine)

  • Sodium triacetoxyborohydride (STAB) or NaBH₄

  • 4M HCl in Dioxane

Workflow:

  • Condensation: Dissolve 1-benzyl-3-piperidone (1.0 eq) and tert-butyl carbazate (1.1 eq) in MeOH. Stir at room temperature for 2 hours to form the hydrazone.

  • Reduction: Cool to 0°C. Add reducing agent (STAB, 1.5 eq) portion-wise. Allow to warm to RT and stir overnight.

    • Mechanism:[6][7][8] Selective reduction of the C=N bond to C-N.

  • Workup: Quench with saturated NaHCO₃. Extract with DCM. Dry organic layer (Na₂SO₄) and concentrate to yield tert-butyl 2-(1-benzylpiperidin-3-yl)hydrazinecarboxylate.

  • Deprotection: Dissolve the intermediate in DCM. Add 4M HCl in dioxane (5 eq). Stir for 3 hours.

  • Isolation: Filter the precipitated white solid. Wash with diethyl ether to obtain 1-Benzyl-3-hydrazinylpiperidine dihydrochloride .

Protocol B: Usage in Pyrazole Formation (The "Action")

Context: Synthesis of a JAK inhibitor precursor (e.g., 9-(1-benzylpiperidin-3-yl)-1H-pyrazol-5-amine derivative).

Reagents:

  • 1-Benzyl-3-hydrazinylpiperidine dihydrochloride (1.0 eq)

  • Ethoxymethylene malononitrile (or specific enol ether electrophile) (1.1 eq)

  • Triethylamine (TEA) or DIPEA (3.0 eq)

  • Ethanol (EtOH)

Step-by-Step:

  • Neutralization: Suspend the dihydrochloride salt in EtOH. Add TEA dropwise to liberate the free hydrazine base in situ.

  • Addition: Add the electrophile (e.g., 2-(ethoxymethylene)malononitrile) slowly at 0°C.

  • Cyclization: Heat the mixture to reflux (78°C) for 4-6 hours.

    • Observation: The reaction mixture typically turns from clear to yellow/orange.

  • Validation: Monitor by LC-MS for the disappearance of the hydrazine mass (M+H ≈ 206) and appearance of the pyrazole adduct.

  • Purification: Concentrate in vacuo. Purify via flash column chromatography (SiO₂, MeOH/DCM gradient).

Signaling Pathway Context (JAK-STAT)

The compounds derived from this intermediate inhibit the JAK-STAT pathway. The diagram below illustrates where the final inhibitor acts.

JAK_Pathway Cytokine Cytokine (IL-6, IFN) Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Kinase (Target of Drug) Receptor->JAK Activation STAT STAT Protein JAK->STAT Phosphorylation pSTAT Phospho-STAT (Dimer) STAT->pSTAT Dimerization Nucleus Nucleus (Gene Transcription) pSTAT->Nucleus Translocation Drug Piperidine-Pyrazole Inhibitor Drug->JAK Inhibits

Figure 2: The JAK-STAT signaling cascade. The final drug molecule, synthesized using the hydrazine intermediate, blocks the JAK kinase ATP-binding site.

Safety & Handling

  • Toxicity: Hydrazines are structural alerts for genotoxicity and mutagenicity. 1-Benzyl-3-hydrazinylpiperidine should be handled as a potential carcinogen.

  • Storage: Hygroscopic. Store at -20°C under inert atmosphere (Argon/Nitrogen).

  • Stability: The dihydrochloride salt is significantly more stable than the free base, which is prone to oxidation.

References

  • Patent WO2012126901A1 . Benzoxazepin compounds selective for PI3K p110 delta and methods of use. Google Patents. Link

  • Patent US20110311474A1 . Tricyclic Compounds as JAK Inhibitors. Google Patents. Link

  • Patent EP2506716B1 . Novel tricyclic compounds and their use in treating diseases associated with abnormal kinase activity. Google Patents. Link

  • PubChem Compound Summary . 1-Benzyl-3-hydrazinylpiperidine dihydrochloride. National Center for Biotechnology Information. Link

Sources

Technical Monograph: 1-Benzyl-3-hydrazinylpiperidine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Physicochemical Profiling, Synthetic Utility, and Applications in Medicinal Chemistry

Executive Summary

1-Benzyl-3-hydrazinylpiperidine dihydrochloride is a specialized heterocyclic building block extensively utilized in the synthesis of bioactive small molecules, particularly kinase inhibitors and G-protein coupled receptor (GPCR) ligands.[1] As a bifunctional scaffold containing both a piperidine ring and a reactive hydrazine moiety, it serves as a critical precursor for constructing fused heterocycles such as pyrazoles, triazoles, and pyridazines.

This guide provides a rigorous technical analysis of its molecular weight, stoichiometric salt formation, synthetic pathways, and application in high-throughput drug discovery.

Physicochemical Profile & Molecular Weight Analysis[2]

Precise molecular weight determination is critical for stoichiometry in synthetic protocols. The "dihydrochloride" designation indicates that both the piperidine nitrogen and the terminal hydrazine nitrogen are protonated, significantly altering the mass compared to the free base.

Stoichiometric Calculation

The molecular weight is derived from the anhydrous free base coupled with two equivalents of hydrogen chloride.

ComponentMolecular FormulaContribution to MW ( g/mol )Note
Free Base

205.30 1-Benzyl-3-hydrazinylpiperidine
Acid Counterion

72.92 Dihydrochloride salt formation
Target Compound

278.22 Anhydrous Salt MW

Key Properties:

  • Exact Mass: 277.11 g/mol

  • Appearance: White to off-white hygroscopic solid.

  • Solubility: Highly soluble in water, methanol, and DMSO due to ionic character; insoluble in non-polar solvents (hexane, ether).

  • pKa Profile:

    • 
       (Piperidine nitrogen): ~9.0 (Strongly basic)
      
    • 
       (Terminal hydrazine nitrogen): ~4.5 (Moderately basic)
      
    • Note: The dihydrochloride form stabilizes the oxidation-prone hydrazine group.

Synthetic Methodology

The synthesis of 1-Benzyl-3-hydrazinylpiperidine typically proceeds via the reductive amination of 1-benzyl-3-piperidone. This route is preferred over direct substitution due to the availability of the ketone precursor and milder reaction conditions.

Reaction Pathway

The synthesis involves the condensation of 1-benzyl-3-piperidone with hydrazine hydrate to form a hydrazone intermediate, which is subsequently reduced (catalytically or with borohydrides) to the hydrazine.

SynthesisPathway Ketone 1-Benzyl-3-piperidone (C12H15NO) Hydrazone Hydrazone Intermediate Ketone->Hydrazone Condensation Hydrazine Hydrazine Hydrate (N2H4·H2O) Hydrazine->Hydrazone Reduction Reduction (NaBH4 or H2/Pd) Hydrazone->Reduction FreeBase Free Base (C12H19N3) Reduction->FreeBase C=N Reduction Product 1-Benzyl-3-hydrazinylpiperidine Dihydrochloride FreeBase->Product Salt Formation HCl HCl / Et2O HCl->Product

Figure 1: Step-wise synthesis from 1-benzyl-3-piperidone involving condensation, reduction, and salt formation.[2][3][4][5]

Detailed Protocol (Bench Scale)
  • Condensation: Dissolve 1-benzyl-3-piperidone (1.0 equiv) in ethanol. Add hydrazine hydrate (3.0 equiv) dropwise at 0°C. Stir at room temperature for 2 hours to form the hydrazone.

  • Reduction: Cool the mixture to 0°C. Add sodium borohydride (

    
    , 1.5 equiv) portion-wise. Allow to warm to room temperature and stir overnight.
    
  • Workup: Quench with water. Extract with dichloromethane (DCM). Wash organic layer with brine, dry over

    
    , and concentrate to yield the oily free base.
    
  • Salt Formation: Dissolve the free base in diethyl ether or ethanol. Add 4M HCl in dioxane (2.5 equiv) dropwise with vigorous stirring. The dihydrochloride salt precipitates as a white solid. Filter and dry under vacuum.[3]

Applications in Drug Discovery

The hydrazine moiety is a "privileged structure" for generating nitrogen-rich heterocycles. 1-Benzyl-3-hydrazinylpiperidine is specifically used to introduce the piperidine pharmacophore into kinase inhibitors (e.g., PI3K


 inhibitors) and GPCR modulators.
Pyrazole Synthesis (Knorr Reaction)

The most common application is the reaction with 1,3-diketones or


-keto esters to form pyrazoles. This reaction is regioselective and robust.

PyrazoleSynthesis Scaffold 1-Benzyl-3-hydrazinylpiperidine (Nucleophile) Cyclization Cyclocondensation (Reflux in EtOH) Scaffold->Cyclization Diketone 1,3-Diketone (Electrophile) Diketone->Cyclization Pyrazole N-Substituted Pyrazole (Kinase Inhibitor Core) Cyclization->Pyrazole - 2 H2O

Figure 2: Synthesis of pyrazole-based kinase inhibitors using the hydrazine scaffold.

Strategic Utility
  • Chiral Pool Synthesis: If the starting piperidone is chiral (or resolved), the resulting hydrazine retains stereochemical information, allowing for the synthesis of enantiopure drugs.

  • Library Generation: The hydrazine group reacts with aldehydes (to form hydrazones), isocyanates (to form semicarbazides), and acid chlorides, making it ideal for combinatorial chemistry.

Handling and Stability (Safety)

  • Toxicity: Hydrazines and their derivatives are potential genotoxins. Handle in a fume hood with appropriate PPE (nitrile gloves, safety glasses).

  • Hygroscopicity: The dihydrochloride salt is hygroscopic. Store in a desiccator at -20°C to prevent hydrolysis or "gumming" due to moisture absorption.

  • Stability: While the salt is stable, the free base is prone to air oxidation (forming azo compounds or hydrazones). Always generate the free base in situ or immediately prior to use.

References

  • Fluorochem. (n.d.). 1-Benzyl-3-hydrazinylpiperidine dihydrochloride Product Sheet. Retrieved from

  • World Intellectual Property Organization. (2012). WO2012126901A1 - Benzoxazepin compounds selective for PI3K p110 delta. Retrieved from

  • European Patent Office. (2012). EP2506716B1 - Novel tricyclic compounds. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for 1-Benzyl-3-piperidone. Retrieved from

Sources

"1-Benzyl-3-hydrazinylpiperidine dihydrochloride" solubility data

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Solubility Profile and Handling of 1-Benzyl-3-hydrazinylpiperidine Dihydrochloride

Executive Summary

1-Benzyl-3-hydrazinylpiperidine dihydrochloride (CAS 1251924-73-8 ) is a specialized heterocyclic building block used primarily in the synthesis of pharmaceutical agents, including kinase inhibitors and G-protein coupled receptor (GPCR) modulators. As a hydrazine derivative of the piperidine ring, it serves as a critical "linker" scaffold, introducing both a basic nitrogen center and a reactive hydrazine moiety for pyrazole or triazole formation.

This guide provides a definitive technical analysis of its physicochemical properties, solubility behavior, and rigorous handling protocols required for reproducible experimental results.

Physicochemical Profile

The dihydrochloride salt form significantly alters the solubility and stability profile compared to the free base. The presence of two equivalents of HCl protonates both the piperidine nitrogen and the terminal hydrazine nitrogen, creating a highly polar, ionic lattice.

PropertyDataNote
Chemical Name 1-Benzyl-3-hydrazinylpiperidine dihydrochloride
CAS Number 1251924-73-8 Verified Identifier
Molecular Formula C₁₂H₂₁Cl₂N₃(Free Base: C₁₂H₁₉N₃[1][2] • 2HCl)
Molecular Weight 278.22 g/mol Free Base: ~205.30 g/mol
Appearance White to off-white crystalline solidHighly Hygroscopic
pKa (Predicted) ~8.5 (Piperidine N), ~3.5 (Hydrazine N)Hydrazine is less basic than piperidine
Hygroscopicity HighRapidly absorbs atmospheric moisture

Solubility Data

The solubility of 1-Benzyl-3-hydrazinylpiperidine dihydrochloride is governed by its high lattice energy and ionic character. It exhibits an "inverted" solubility profile compared to its free base precursor.

Solvent Compatibility Table
SolventSolubility RatingEstimated ConcentrationMechanism
Water (pH 7) High > 50 mg/mLIon-dipole solvation of ammonium cations.
DMSO High > 25 mg/mLStrong dipole interaction; preferred for stock solutions.
Methanol Moderate-High 10–20 mg/mLProtophilic solvation; solubility decreases in cold MeOH.
Ethanol Moderate 5–10 mg/mLReduced dielectric constant limits solubility vs. MeOH.
DCM / Chloroform Insoluble < 0.1 mg/mLNon-polar solvent cannot overcome salt lattice energy.
Hexane / Ether Insoluble NegligibleCompletely incompatible.
The pH-Solubility Relationship

The compound's solubility is strictly pH-dependent.

  • pH < 4 (Acidic): Remains fully protonated and highly water-soluble.

  • pH > 9 (Basic): Deprotonation occurs. The molecule converts to its Free Base form (1-Benzyl-3-hydrazinylpiperidine), which precipitates from water and becomes soluble in organic solvents like Dichloromethane (DCM) or Ethyl Acetate.

Visualization: Dissolution & Free-Basing Logic

The following diagram illustrates the transition between the water-soluble salt form and the organic-soluble free base, a critical concept for extraction protocols.

SolubilityLogic Salt Dihydrochloride Salt (Water Soluble) Water Aqueous Phase (pH < 4) Salt->Water Dissolves Base Base Reagent (NaOH / NaHCO3) Water->Base Neutralization FreeBase Free Base Form (Organic Soluble) Base->FreeBase Deprotonation Organic Organic Phase (DCM / EtOAc) FreeBase->Organic Extracts Into

Caption: Logical flow of phase transfer. Acidic salts dissolve in water; addition of base shifts equilibrium to the lipophilic free base, enabling organic extraction.

Experimental Protocols

Protocol A: Preparation of Stock Solution (DMSO)

Purpose: To create a stable solution for biological assays or synthetic reactions.

  • Weighing: Rapidly weigh 10 mg of the dihydrochloride salt into a vial. Note: Work quickly to minimize moisture absorption.

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO (Dimethyl Sulfoxide).

  • Dissolution: Vortex for 30 seconds. If particulates remain, sonicate at 40 kHz for 2 minutes.

  • Storage: Aliquot into small volumes and store at -20°C. Avoid repeated freeze-thaw cycles to prevent hydrazine oxidation.

Protocol B: Free-Basing for Organic Synthesis

Purpose: To convert the salt into the reactive free base for nucleophilic substitution or condensation reactions.

  • Dissolve: Dissolve 1.0 mmol (~278 mg) of the salt in 5 mL of distilled water.

  • Basify: Slowly add saturated aqueous NaHCO₃ or 1N NaOH while stirring until pH reaches ~10-11. The solution may become cloudy as the free base oils out.

  • Extract: Add 10 mL of Dichloromethane (DCM). Shake vigorously and separate layers. Repeat extraction 2x.

  • Dry: Combine organic layers, dry over anhydrous Na₂SO₄, and filter.

  • Usage: Use the DCM solution immediately for the next reaction step. Do not store the free base for long periods as it is prone to air oxidation.

Handling & Safety (Crucial)

  • Toxicity: Hydrazine derivatives are potential genotoxins and carcinogens. Handle exclusively in a fume hood.

  • Oxidation Sensitivity: The hydrazine group (-NHNH₂) is sensitive to atmospheric oxygen. Solutions often turn yellow/brown upon degradation. Store solids under inert gas (Argon/Nitrogen) if possible.

  • Incompatibility: Avoid contact with strong oxidizing agents (e.g., peroxides, permanganates) and aldehydes/ketones (unless intended for hydrazone formation).

References

  • Arctom Scientific. (n.d.). 1-Benzyl-3-hydrazinylpiperidine dihydrochloride Product Data. Retrieved from

  • BLD Pharm. (n.d.). Product Information: 1-Benzyl-3-hydrazinylpiperidine dihydrochloride (CAS 1251924-73-8). Retrieved from

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for 1-Benzyl-3-piperidone (Precursor). Retrieved from

  • Sigma-Aldrich. (2024).[3] Safety Data Sheet: Hydrazine Dihydrochloride. Retrieved from

Sources

Comprehensive Stability Profile and Handling of 1-Benzyl-3-hydrazinylpiperidine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Benzyl-3-hydrazinylpiperidine dihydrochloride is a critical heterocyclic building block, primarily utilized in the synthesis of pharmaceutical agents targeting neurological pathways (e.g., dopamine/serotonin modulators).[1][2][3] While the piperidine core and benzyl protecting group offer structural rigidity, the hydrazinyl moiety (-NH-NH₂) introduces significant stability challenges.[2]

This compound is classified as metastable under ambient conditions.[2] Its stability profile is dominated by oxidative susceptibility (radical-mediated N-N cleavage) and hygroscopicity driven by the dihydrochloride salt form.[2] Effective handling requires strict exclusion of oxygen, moisture control, and the avoidance of trace carbonyl impurities in solvents to prevent hydrazone formation.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8][9]

PropertyDescription
Systematic Name 1-Benzyl-3-hydrazinylpiperidine dihydrochloride
Molecular Formula ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

Molecular Weight 278.22 g/mol (Salt); 205.30 g/mol (Free Base)
Physical State White to off-white hygroscopic crystalline solid
Solubility Highly soluble in water, methanol; sparingly soluble in ethanol; insoluble in non-polar solvents (hexane, ether).[2][4]
pKa (Predicted)

;

Key Chromophore Benzyl group (

nm).[2] Note: Hydrazine degradation products may lose this chromophore if the benzyl group is cleaved, though this is rare.

Mechanistic Degradation Pathways

Understanding why this molecule degrades is the first step in preventing it.[2] The degradation is not random; it follows specific chemical cascades.[2]

A. Oxidative Degradation (Primary Failure Mode)

The hydrazine group is a potent reducing agent.[2][5] In the presence of atmospheric oxygen (


) or peroxides, it undergoes radical-mediated oxidation.[2]
  • Mechanism: Trace metal ions (Cu²⁺, Fe³⁺) can catalyze the formation of hydrazyl radicals.

  • Pathway: The hydrazine (-NH-NH₂) oxidizes to an azo intermediate (-N=NH), which is highly unstable and typically decomposes further to evolve nitrogen gas (

    
    ) or forms the corresponding hydrocarbon (des-hydrazino analog) via radical abstraction.[2]
    
  • Risk: High.[2] Even in the solid state, surface oxidation can occur if the salt is not dry.

B. Hygroscopicity & Hydrolysis

As a dihydrochloride salt, the lattice energy is high, but the compound is prone to absorbing atmospheric moisture.

  • Impact: Water absorption lowers the glass transition temperature (

    
    ) of the solid, increasing molecular mobility and accelerating oxidative reactions.
    
  • Hydrolysis: The N-N bond is generally stable to hydrolysis, but the salt form can disproportionate in solution if pH is not controlled.

C. Condensation (The "Hidden" Degradation)

Hydrazines are powerful nucleophiles (alpha-effect).[2] They react rapidly with aldehydes and ketones.[2]

  • Source: Trace formaldehyde in PEG excipients, acetone residues in glassware, or reducing sugars.

  • Product: Formation of stable hydrazones . This is often mistaken for "degradation" but is actually a chemical transformation due to environmental impurities.[2]

D. Photolysis

The benzyl group absorbs UV light.[2] Prolonged exposure can lead to benzylic radical formation, potentially leading to N-benzyl cleavage (debenzylation), although this is a secondary risk compared to hydrazine oxidation.[2]

Visualization: Degradation Logic

DegradationPathways Compound 1-Benzyl-3-hydrazinylpiperidine (2HCl Salt) Oxidation Oxidative Stress (O2 / Peroxides) Compound->Oxidation Initiation Hydrazone Hydrazone Impurity (via Carbonyls) Compound->Hydrazone + R-CHO (Condensation) Radical Hydrazyl Radical Intermediate Oxidation->Radical Metal Cat. Azo Unstable Azo Species (-N=NH) Radical->Azo -H• DesHydrazino Des-hydrazino Analog (1-Benzylpiperidine) Azo->DesHydrazino N2 Loss

Caption: Primary degradation pathways showing oxidative cascade to des-hydrazino analog and condensation risks.

Stress Testing (Forced Degradation) Protocols

To validate the stability profile, the following "stress test" protocols are recommended. These are designed to force failure to identify degradation products.[2]

Protocol 1: Oxidative Stress (Solution State)[2]
  • Objective: Simulate exposure to peroxides or air over time.[2]

  • Method:

    • Dissolve 10 mg of compound in 10 mL of Methanol/Water (1:1).[2]

    • Add 100

      
      L of 30% Hydrogen Peroxide (
      
      
      
      ).[2]
    • Incubate at RT for 4 hours.

    • Stop: Quench with sodium metabisulfite.

    • Analyze: LC-MS. Look for M-30 peaks (loss of hydrazine) or M+14/16 (oxidation products).[2]

Protocol 2: Thermal/Humidity Stress (Solid State)[2]
  • Objective: Assess hygroscopicity and thermal stability.

  • Method:

    • Weigh 50 mg into an open vial.

    • Place in a stability chamber at 40°C / 75% RH (Relative Humidity) for 7 days.

    • Observation: Check for deliquescence (turning into liquid).

    • Analyze: HPLC for purity loss vs. control.

Protocol 3: Carbonyl Challenge (Compatibility)
  • Objective: Verify reactivity with trace aldehydes.

  • Method:

    • Dissolve compound in solvent spiked with 0.1% Acetone or Formaldehyde.[2]

    • Stir for 1 hour.

    • Analyze: Immediate HPLC check for hydrazone peak formation (usually a significant retention time shift).[2]

Analytical Methodologies

Standard UV-HPLC may be insufficient if degradation products lack the benzyl chromophore.[2]

ParameterRecommendation
Column C18 or Phenyl-Hexyl (for retention of polar amines).[2] High pH stability columns (e.g., XBridge) are preferred to keep amines free-based if needed, though acidic mobile phases are better for the hydrazine stability during analysis.[2]
Mobile Phase A: 0.1% Formic Acid in Water; B: Acetonitrile.[2] (Avoid phosphate buffers if MS detection is used).[2]
Detection UV at 254 nm (Benzyl). MS (ESI+) is critical for tracking the hydrazine group (

transitions).[2]
Sample Diluent Degassed Methanol or Acetonitrile.[2] Avoid aldehydes! Use freshly distilled solvents if possible.[2]
Visualization: Stability Testing Workflow

StabilityWorkflow cluster_Stress Stress Conditions Start Sample Preparation (1-Benzyl-3-hydrazinylpiperidine) Oxid Oxidation (H2O2) Start->Oxid Therm Thermal (60°C) Start->Therm Photo Photolysis (UV/Vis) Start->Photo Analysis LC-MS Analysis (ESI+ Mode) Oxid->Analysis Therm->Analysis Photo->Analysis Data Data Interpretation Analysis->Data ID Degradants

Caption: Workflow for forced degradation studies identifying critical failure modes.

Storage & Handling Recommendations

Based on the stability profile, the following Standard Operating Procedures (SOPs) are mandatory.

  • Storage Conditions:

    • Temperature: -20°C (Long term) or 2-8°C (Short term).[2]

    • Atmosphere: Store under Argon or Nitrogen .[2] The headspace must be inert.[2]

    • Container: Amber glass vials with Teflon-lined caps. Avoid metal spatulas (use ceramic/plastic) to prevent metal-catalyzed oxidation.[2]

  • Handling:

    • Allow the vial to warm to room temperature before opening to prevent moisture condensation on the cold solid (hygroscopic risk).

    • Use degassed solvents for all reactions involving this intermediate.[2]

  • Safety:

    • Hydrazines are potential genotoxins.[2][6] Handle in a fume hood with double gloving.[2]

    • In case of spill: Quench with dilute bleach (sodium hypochlorite) to oxidize the hydrazine fully to nitrogen before disposal.[2]

References

  • Hydrazine Decomposition Mechanisms Title: Characterization of Hydrazine Derivative: Proposed Decomposition Mechanism and Structure Elucidation. Source: Chemical & Pharmaceutical Bulletin (2003).[2][7][8] URL:[Link]

  • General Hydrazine Chemistry & Stability Title: Product Class 7: Hydrazines and Hydrazinium Salts (Science of Synthesis).[2] Source: Thieme Connect.[2] URL:[Link][2]

  • Chemical Identity and Properties Title: 1-Benzyl-3-hydroxypiperidine (Precursor/Analog Data).[2][9][4] Source: PubChem Compound Summary.[2] URL:[Link][2]

  • Oxidative Degradation of Hydrazines Title: The Chemical and Biochemical Degradation of Hydrazine.[10] Source: USAF Technical Report / SciSpace.[2] URL:[Link][2]

Sources

Technical Guide: Spectroscopic Profiling of 1-Benzyl-3-hydrazinylpiperidine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the spectroscopic characterization and synthesis of 1-Benzyl-3-hydrazinylpiperidine dihydrochloride , a critical heterocyclic building block used in the development of PI3K inhibitors and other pharmacophores.

Executive Summary & Compound Identity

1-Benzyl-3-hydrazinylpiperidine dihydrochloride is a functionalized piperidine derivative characterized by a hydrazine moiety at the C3 position and a benzyl protecting group at the N1 position. It typically exists as a dihydrochloride salt to ensure stability against oxidation and to facilitate handling as a solid.

This compound serves as a versatile intermediate in medicinal chemistry, particularly in the synthesis of fused tricyclic systems (e.g., pyrazolo[3,4-d]pyrimidines) utilized as kinase inhibitors (PI3K


, 

).
PropertyData
IUPAC Name 1-Benzyl-3-hydrazinylpiperidine dihydrochloride
Molecular Formula

Formula Weight ~278.18 g/mol (Salt); 205.30 g/mol (Free Base)
Appearance White to off-white hygroscopic solid
Solubility Soluble in Water, Methanol, DMSO; Insoluble in non-polar solvents
Key Application Precursor for pyrazole ring formation via condensation with 1,3-dielectrophiles

Synthesis & Reaction Workflow

The synthesis of this compound generally proceeds via the functionalization of 1-benzyl-3-piperidone or the substitution of a leaving group on 1-benzyl-3-hydroxypiperidine . The most robust pharmaceutical route involves the reductive amination of the ketone with a protected hydrazine (e.g., tert-butyl carbazate), followed by acid-mediated deprotection.

Synthetic Pathway Visualization

The following diagram outlines the critical process flow from the ketone precursor to the final dihydrochloride salt.

SynthesisWorkflow cluster_QC Quality Control Checkpoints Start 1-Benzyl-3-piperidone (C12H15NO) Intermediate Boc-Protected Hydrazine (Intermediate) Start->Intermediate Reductive Amination (NaBH(OAc)3, DCE) Reagent1 tert-Butyl Carbazate (Boc-NHNH2) Reagent1->Intermediate Final 1-Benzyl-3-hydrazinylpiperidine Dihydrochloride Intermediate->Final Acid Hydrolysis (-Boc, +2HCl) QC1 LC-MS: m/z 306 [M+H]+ Intermediate->QC1 Reagent2 HCl (aq) / Dioxane Deprotection Reagent2->Final QC2 LC-MS: m/z 206 [M+H]+ Final->QC2

Caption: Synthetic route from piperidone precursor to hydrazine salt, highlighting key reagents and QC mass checkpoints.

Spectroscopic Analysis (The Core)

Mass Spectrometry (MS)

Mass spectrometry is the primary method for rapid validation of this compound, especially since the dihydrochloride salt is often used as a crude intermediate without extensive purification.

  • Ionization Mode: Electrospray Ionization (ESI), Positive Mode.

  • Observed Molecular Ion: The salt dissociates in solution; the spectrum displays the cationic free base.

ParameterValueInterpretation
Observed m/z 206.1 - 206.3

of the free base (

)
Calculated Mass 205.16 (Neutral)Monoisotopic mass of free base
Fragmentation 91 m/zTropylium ion (Benzyl group cleavage)
Retention Time ~0.66 minTypical on C18 Reverse Phase (Polar mobile phase)

Technical Insight: A signal at m/z 306 indicates incomplete deprotection (presence of the Boc-group). A signal at m/z 190-192 suggests contamination with the alcohol precursor or elimination byproducts.

Nuclear Magnetic Resonance (NMR)

Due to the hygroscopic nature of the dihydrochloride salt, spectra are best acquired in DMSO-d6 or D2O . Note that in D2O, the hydrazine and ammonium protons will exchange and may not be visible.

Predicted Diagnostic 1H NMR Data (400 MHz, DMSO-d6)

Note: Chemical shifts (


) are influenced by concentration and pH. The values below represent the expected ranges for the dihydrochloride salt.
Position

(ppm)
MultiplicityIntegralAssignment
NH / HCl 8.5 – 10.5Broad s4-5HAmmonium (

) and Hydrazine (

) protons. Rapid exchange causes broadening.
Ar-H 7.40 – 7.65Multiplet5HPhenyl ring protons (Deshielded slightly due to cationic N1).
Benzylic CH2 4.20 – 4.45Singlet/AB q2H

. Significantly downfield from free base (~3.5 ppm) due to N1 protonation.
H-3 3.50 – 3.80Multiplet1HMethine proton at the hydrazine attachment site.
H-2, H-6 2.80 – 3.40Multiplet4HProtons

to the piperidine nitrogen.
H-4, H-5 1.60 – 2.20Multiplet4HPiperidine ring methylene protons.

Critical Validation Point: The most distinct difference between the free base and the dihydrochloride salt is the shift of the benzylic methylene protons. In the free base, these appear near 3.50 ppm . In the salt, the positive charge on the piperidine nitrogen pulls electron density, shifting this peak downfield to >4.20 ppm .

Infrared Spectroscopy (IR)

IR is useful for confirming the salt formation and the presence of the amine/hydrazine functionalities.

  • 3400 – 2800 cm⁻¹ (Broad): Strong, broad absorption characteristic of ammonium salts (

    
     stretching) overlapping with C-H stretches.
    
  • 3350 – 3150 cm⁻¹: Primary amine (

    
    ) stretching (often obscured by the salt band).
    
  • 1600 – 1580 cm⁻¹: Aromatic

    
     ring skeletal vibrations.
    
  • 1450 – 1460 cm⁻¹: Methylene (

    
    ) bending.
    
  • 690 – 750 cm⁻¹: Mono-substituted benzene ring (out-of-plane bending).

Experimental Protocols

Protocol: Deprotection of Boc-Hydrazine Intermediate

This protocol describes the generation of the dihydrochloride salt from tert-butyl 2-(1-benzylpiperidin-3-yl)hydrazinecarboxylate.

Reagents:

  • Precursor: tert-butyl 2-(1-benzylpiperidin-3-yl)hydrazinecarboxylate (1.0 eq)

  • Acid: 4M HCl in Dioxane (or 6N aqueous HCl) (10.0 eq)

  • Solvent: Ethanol or Dichloromethane (DCM)

Procedure:

  • Dissolution: Dissolve the Boc-protected hydrazine (e.g., 1.25 g) in a minimal amount of Ethanol or DCM.

  • Acidification: Add 4M HCl in Dioxane dropwise at 0°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–8 hours.

    • Monitoring: Check by LC-MS for the disappearance of m/z 306 and appearance of m/z 206.

  • Isolation:

    • Concentrate the reaction mixture in vacuo to remove excess HCl and solvent.

    • The residue is typically a white to pale yellow solid (quantitative crude yield).

    • Note: The product is hygroscopic. Store under nitrogen or in a desiccator. For high-purity applications, triturated with diethyl ether to remove organic impurities.

Quality Control Checklist

Before using this intermediate in subsequent steps (e.g., pyrazole synthesis):

References

  • Preparation of Benzoxazepin Compounds. World Intellectual Property Organization, WO2012126901A1, 2012.

    • Source of synthesis protocol and MS d
  • Novel Tricyclic Compounds. European Patent Office, EP2506716B1, 2016.

    • Validation of the hydrazine intermedi
  • 1-Benzyl-3-hydroxypiperidine (Precursor Data). PubChem Compound Summary, CID 14813-01-5.

    • Reference for NMR shift comparisons of the piperidine skeleton.

Technical Guide: Synthesis of Piperidine Derivatives from 3-Hydroxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The piperidine ring is a "privileged structure" in medicinal chemistry, appearing in over 12,000 clinically trial-ready compounds. 3-Hydroxypyridine serves as a critical, high-value feedstock for accessing 3-substituted piperidines—specifically 3-hydroxypiperidine (3-piperidinol) . This scaffold acts as a chiral precursor for major pharmaceutical agents, including the Bruton’s tyrosine kinase (BTK) inhibitor Ibrutinib .

This guide outlines the technical pathways for the reduction of 3-hydroxypyridine, addressing the thermodynamic barriers of aromatic reduction, stereochemical control (cis/trans and enantioselectivity), and scalable experimental protocols.

Mechanistic Foundations & Challenges

The Aromatic Barrier and Tautomerism

Unlike 2- or 4-hydroxypyridines, which exist predominantly as pyridones (lactams) in solution, 3-hydroxypyridine largely retains its phenolic (enol) character due to the lack of direct conjugation between the hydroxyl group and the ring nitrogen. However, it exists in a zwitterionic equilibrium that complicates reduction.

The primary challenge in synthesizing piperidine derivatives from this precursor is the high resonance energy of the pyridine ring (~27 kcal/mol). Successful reduction requires overcoming this activation barrier, typically achieved via:

  • Acid Activation: Protonation of the nitrogen (forming a pyridinium salt) lowers the LUMO energy, facilitating hydride attack.

  • Metal Surface Adsorption: In heterogeneous catalysis, the flat aromatic ring must adsorb parallel to the catalyst surface.

Reduction Pathway Visualization

The reduction proceeds through partially saturated intermediates (dihydro- and tetrahydropyridines). The following diagram illustrates the stepwise reduction and the critical branch points for stereochemistry.

ReductionPathway Start 3-Hydroxypyridine (Aromatic) Acid Pyridinium Salt (Activated) Start->Acid Acid (HX) DHP Dihydropyridine (Unstable Intermediate) Acid->DHP H2 / Catalyst Piperidine 3-Hydroxypiperidine (Racemic) DHP->Piperidine Heterogeneous (Rh/C, PtO2) Chiral (S)-3-Hydroxypiperidine (Enantioenriched) DHP->Chiral Homogeneous (Ir-Chiral Ligand)

Figure 1: Mechanistic pathway from aromatic precursor to saturated piperidine scaffold.[1]

Protocol A: Heterogeneous Catalytic Hydrogenation (Racemic)

For bulk synthesis where chirality is not immediately required (or will be resolved later), heterogeneous hydrogenation using Platinum(IV) oxide (Adams' catalyst) or Rhodium on Carbon (Rh/C) is the industry standard.

Catalyst Selection Matrix

The choice of catalyst significantly impacts reaction pressure requirements and yield.

CatalystConditionsPressureYieldSelectivity
Rh/C (5%) AcOH/H2O, 80°C5–7 MPa>90%High conversion, minimal byproducts.
PtO2 AcOH, RT–50°C0.3–0.5 MPa85-95%Works at lower pressures; susceptible to poisoning.
RuO2 High Temp (>100°C)>10 MPa70-80%Harsh conditions; often leads to ring opening side reactions.
Pd/C Acidic MeOH4–6 MPa50-70%Less effective for pyridine reduction; often requires high catalyst loading.
Detailed Experimental Workflow (Rh/C Method)

Objective: Synthesis of 3-hydroxypiperidine hydrochloride from 3-hydroxypyridine.

Reagents:

  • 3-Hydroxypyridine (10.0 g, 105 mmol)

  • 5% Rh/C (1.0 g, 10 wt% loading)

  • Acetic Acid (glacial, 50 mL) or Water/HCl mix

  • Hydrogen gas (High Purity)

Step-by-Step Protocol:

  • Preparation: In a high-pressure autoclave (e.g., Parr reactor), dissolve 3-hydroxypyridine in glacial acetic acid. The acidic medium is crucial to protonate the nitrogen, activating the ring.

  • Catalyst Addition: Carefully add the 5% Rh/C catalyst. Safety Note: Rh/C can be pyrophoric when dry. Add under an inert atmosphere (Argon/Nitrogen) or wet the catalyst first.

  • Hydrogenation:

    • Purge the reactor 3 times with N2, then 3 times with H2.

    • Pressurize to 50 bar (5 MPa) .

    • Heat the mixture to 80–90°C with vigorous stirring (1000 rpm) to ensure mass transfer of H2 into the liquid phase.

  • Monitoring: Reaction typically completes in 12–24 hours. Monitor H2 uptake; reaction is finished when pressure drop ceases.

  • Workup:

    • Cool to room temperature and vent H2.

    • Filter the mixture through a Celite pad to remove the catalyst.[2] Wash the pad with methanol.

    • Concentrate the filtrate under reduced pressure to remove acetic acid.

    • Neutralization: Dissolve residue in EtOH and treat with ethanolic HCl to precipitate the 3-hydroxypiperidine hydrochloride salt.

  • Purification: Recrystallize from EtOH/Et2O if necessary.

ProtocolFlow Setup Reactor Setup (3-OH-Pyridine + AcOH + Rh/C) Pressurize Pressurization (50 bar H2, 90°C) Setup->Pressurize Reaction Reaction Phase (12-24h, 1000 rpm) Pressurize->Reaction Filtration Filtration (Celite) Remove Catalyst Reaction->Filtration Isolation Salt Formation (HCl/EtOH) Filtration->Isolation

Figure 2: Workflow for high-pressure heterogeneous hydrogenation.

Protocol B: Asymmetric Synthesis (Enantioselective)[1]

For pharmaceutical applications like Ibrutinib, the (S)-enantiomer is often required. Racemic resolution is inefficient (50% max yield). Asymmetric hydrogenation using Homogeneous Iridium Catalysis is the superior technical route.

Iridium-Catalyzed Hydrogenation

Research by the Zhou group has established that Iridium complexes with chiral bisphosphine ligands can hydrogenate 3-hydroxypyridinium salts with high enantioselectivity.

  • Substrate: N-Benzyl-3-hydroxypyridinium bromide (Protection of N is usually required for high ee).

  • Catalyst System: [Ir(COD)Cl]2 / (S)-MeO-Biphep or similar chiral diphosphine.

  • Mechanism: The reaction proceeds via an outer-sphere mechanism where the pyridinium salt is reduced to an enamine, which is then stereoselectively hydrogenated.

Protocol Highlight
  • Substrate Prep: Benzylate 3-hydroxypyridine with BnBr in acetone.

  • Catalyst Formation: Mix [Ir(COD)Cl]2 and chiral ligand in THF/DCM under Argon for 30 mins.

  • Hydrogenation: Add substrate and catalyst to autoclave. Pressurize to 600 psi (4.1 MPa) H2. Stir at RT for 24h.[1][3]

  • Result: Yields >90% with 85–95% ee .

Therapeutic Application: Ibrutinib Intermediate[4]

The synthesis of (S)-1-Boc-3-hydroxypiperidine is a critical bottleneck in the manufacturing of Ibrutinib (Imbruvica).

  • Route: 3-Hydroxypyridine

    
     Hydrogenation (Rh/C) 
    
    
    
    Racemic 3-Hydroxypiperidine
    
    
    Enzymatic Resolution (or Chiral HPLC)
    
    
    N-Boc protection.
  • Advanced Route (Green Chem): Recent patents suggest using Ketoreductases (KRED) coupled with Glucose Dehydrogenase (GDH) to asymmetrically reduce N-Boc-3-piperidinone (derived from partial oxidation of the racemic alcohol) to the (S)-alcohol with >99% ee.

References

  • Heterogeneous Catalysis Overview: Reddy, M. S., et al. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Asian Journal of Chemistry.

  • Asymmetric Hydrogenation (Ir-Catalyzed): Zhou, Y.-G., et al. (2016).[1] Iridium-Catalyzed Asymmetric Hydrogenation of Heteroaromatics Bearing a Hydroxyl Group. ACS Catalysis.[1]

  • Industrial Protocol (Patent): Vertex Pharmaceuticals. (2017).[3] Synthesis of 3-hydroxypiperidine intermediates. WO2017/216726.[3]

  • Enzymatic/Green Synthesis: MDPI. (2022). Efficient Asymmetric Synthesis of (S)-N-Boc-3-hydroxypiperidine by Coexpressing Ketoreductase and Glucose Dehydrogenase.

  • Stereoselective Cis/Trans Synthesis: Yang, Z., et al. (2019). Iridium-catalyzed asymmetric hydrogenation of 5-hydroxypicolinate pyridinium salts. Organic Chemistry Frontiers.

Sources

The Strategic Role of Benzyl Protection in Piperidine Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary The piperidine pharmacophore is a structural cornerstone in medicinal chemistry, present in over 12,000 bioactive compounds including blockbuster drugs like Donepezil, Fentanyl, and Paroxetine. The N-benzyl (


) group serves as the industry's "gold standard" protecting group for this heterocycle, not merely due to its stability, but because of its unique orthogonality to carbamate-based protection (Boc, Fmoc) and its ability to influence the steric and electronic environment of the ring during functionalization.

This guide provides a rigorous technical analysis of the N-benzyl group’s role, detailing its installation, strategic limitations during lithiation, and validated deprotection protocols.

The Strategic Imperative: Why Benzyl?

In complex API synthesis, the choice of protecting group dictates the synthetic route. The N-benzyl group offers a distinct profile compared to the common N-Boc (tert-butyloxycarbonyl) or N-Fmoc (fluorenylmethyloxycarbonyl) groups.

Comparative Stability Profile
FeatureN-Benzyl (

)
N-BocN-Fmoc
Acid Stability High (Stable to TFA, HCl)Low (Cleaved by TFA/HCl)High
Base Stability High (Stable to hydroxides, alkoxides)HighLow (Cleaved by piperidine/DBU)
Reductive Stability Low (Cleaved by

)
HighHigh
Nucleophile Resistance Excellent (Resists Grignards/Hydrides)Moderate (Carbonyl attack possible)Low
Steric Profile Moderate (Rotatable phenyl ring)Bulky (t-Butyl group)Very Bulky

Expert Insight: The N-benzyl group is the protection of choice when the synthetic route requires harsh acidic or basic conditions (e.g., ester hydrolysis, Friedel-Crafts acylation) that would decompose a Boc or Fmoc group. Its "Achilles' heel"—susceptibility to hydrogenolysis—is its greatest asset, allowing for mild, neutral deprotection at the end of a sequence.

Synthesis of the N-Benzyl Piperidine Core

The most robust method for constructing the N-benzyl piperidine core, particularly for 4-substituted derivatives (like Donepezil precursors), is the Dieckmann Condensation followed by decarboxylation. This route avoids the over-alkylation issues often seen when trying to alkylate a pre-formed piperidine.

Validated Protocol: The Dieckmann Route to N-Benzyl-4-piperidone
  • Michael Addition: React benzylamine (1.0 equiv) with methyl acrylate (2.2 equiv) in methanol.

    • Mechanism:[1][2][3][4][5] Double conjugate addition forms the acyclic diester.

  • Dieckmann Condensation: Treat the diester with NaH or NaOMe in toluene.

    • Critical Step: The base deprotonates the

      
      -carbon, triggering an intramolecular Claisen condensation to close the ring.
      
  • Hydrolysis & Decarboxylation: Reflux in 6M HCl.

    • Result: The

      
      -keto ester loses 
      
      
      
      , yielding N-benzyl-4-piperidone.

Dieckmann Start Benzylamine + Methyl Acrylate Inter1 Acyclic Diester (Double Michael) Start->Inter1 MeOH, RT 24h Cyclic Beta-Keto Ester (Dieckmann Product) Inter1->Cyclic NaH, Toluene Reflux Final N-Benzyl-4-piperidone Cyclic->Final 6M HCl, Reflux (-CO2)

Caption: The Dieckmann condensation pathway for constructing the pharmacologically active 4-piperidone core.

Functionalization: The "Lithiation Trap"

A critical error in piperidine chemistry is assuming N-benzyl and N-Boc are interchangeable for


-lithiation (functionalizing the carbon next to the nitrogen).
The Beak Protocol & The Benzylic Problem

Professor Peter Beak's work demonstrated that N-Boc groups direct lithiation to the ring


-proton via a Complex Induced Proximity Effect (CIPE) . The carbonyl oxygen coordinates the lithium, holding it near the ring proton.

The Pitfall: With N-benzyl piperidine, the benzylic protons (Ph-CH 2-N) are often more acidic or kinetically accessible than the ring protons. Treatment with strong bases (s-BuLi) frequently leads to deprotonation at the benzylic position or ortho-lithiation of the phenyl ring, rather than the desired ring functionalization.

Strategic Rule:

  • Use N-Boc if you need to functionalize the C2 or C6 positions of the piperidine ring (Beak Lithiation).

  • Use N-Benzyl if you are functionalizing C3 or C4 (e.g., Grignard addition to a C4 ketone) and need the nitrogen to remain inert.

Deprotection Dynamics: Methodologies & Mechanisms[3]

Removing the benzyl group is the final, critical step. While catalytic hydrogenolysis is standard, it can fail due to catalyst poisoning or the presence of other reducible groups (alkenes, halides).

Method A: Catalytic Hydrogenolysis (The Standard)
  • Reagents:

    
     (1-5 atm) or Ammonium Formate, Pd/C (5-10 wt%).
    
  • Mechanism: Oxidative addition of

    
     to Pd, coordination of the amine, and hydrogenolysis of the C-N bond.
    
  • Troubleshooting: Piperidines are free amines that can bind strongly to the Pd surface, poisoning the catalyst.

    • Solution: Add 1.0 equiv of HCl or Acetic Acid. Protonating the amine prevents it from binding tightly to the catalyst, significantly accelerating turnover.

Method B: The ACE-Cl Protocol (The "Nuclear Option")

When the molecule contains an alkene (which


 would reduce) or the benzyl group is resistant, the 1-Chloroethyl chloroformate (ACE-Cl)  method is the industry-preferred alternative to the toxic Von Braun reaction (CNBr).

Protocol:

  • Acylation: Dissolve N-benzyl piperidine in dry 1,2-dichloroethane (DCE). Add ACE-Cl (1.2 equiv) and reflux.

    • Intermediate: This forms a carbamate, cleaving the benzyl group as benzyl chloride.

  • Methanolysis: Evaporate solvent, redissolve residue in MeOH, and reflux for 1 hour.

    • Result: The unstable carbamate decomposes to the secondary amine,

      
      , and acetaldehyde.
      

Deprotection Start N-Benzyl Piperidine Substrate Decision Contains Alkene/Halide? Start->Decision H2_Path Catalytic Hydrogenolysis Pd/C, H2, MeOH Decision->H2_Path No ACE_Path ACE-Cl Method 1. ACE-Cl, DCE, Reflux 2. MeOH, Reflux Decision->ACE_Path Yes (Avoid Reduction) H2_Poison Catalyst Poisoning? H2_Path->H2_Poison Add_Acid Add 1.0 eq HCl/AcOH (Protonate Amine) H2_Poison->Add_Acid Yes (Stalled Rxn) Result Free Piperidine (Secondary Amine) H2_Poison->Result No Add_Acid->Result ACE_Path->Result

Caption: Decision matrix for selecting the optimal deprotection strategy based on substrate functionality.

References

  • Greene's Protective Groups in Organic Synthesis , 5th Ed. Wuts, P.G.M. (2014).[6] The definitive guide on stability and deprotection conditions.

  • Synthesis and uses of N-benzyl-4-piperidone. GuideChem. (2024). Industrial routes to the piperidone core.

  • Catalytic Hydrogenolysis for N-Benzyl Deprotection. BenchChem Application Note. (2025).[3] Mechanistic details on Pd/C deprotection.

  • Dipole-stabilized carbanions: The t-Boc group as an activ

    
    -lithiation.  Beak, P., & Lee, W.K.[7] Tetrahedron Letters (1989). Foundational work on why Boc is preferred over Benzyl for alpha-lithiation.
    
  • Selective endo-Cyclic

    
    -Functionalization of Saturated N-Alkyl Piperidines. Journal of Organic Chemistry. (2025). Recent analysis of regioselectivity challenges in N-benzyl systems.
    
  • N-chloroethyl chloroformate (ACE-Cl) deprotection mechanism. Olofson, R.A., et al. Journal of Organic Chemistry (1984). The standard reference for non-hydrogenolytic deprotection.

Sources

1-Benzyl-3-hydrazinylpiperidine Dihydrochloride: A Strategic Scaffold for Heterocyclic Synthesis and Neurotherapeutic Design

[1][2][4]

Executive Summary

1-Benzyl-3-hydrazinylpiperidine dihydrochloride is a specialized heterocyclic building block characterized by a piperidine core, a lipophilic benzyl protecting group at the


124

While often categorized as a raw intermediate, its structural architecture positions it as a critical precursor for "Privileged Structures" in medicinal chemistry.[3] It serves as a gateway to fused bicyclic systems (e.g., pyrazoles, indazoles) and functionalized hydrazones, which are statistically overrepresented in FDA-approved drugs targeting G-Protein Coupled Receptors (GPCRs) and Kinases .[2][3]

Key Technical Specifications:

  • Core Pharmacophore: 1-Benzylpiperidine (associated with AChE inhibition and Sigma receptor binding).[1][2][4]

  • Reactive Handle: C3-Hydrazine (nucleophilic center for cyclization).[1][2][4]

  • Salt Form: Dihydrochloride (enhanced stability against oxidation compared to the free base).[1][2][3]

Chemical Architecture & Reactivity Profile[2][3][4]

The molecule's utility is defined by three distinct zones of chemical reactivity and biological interaction.

Structural Analysis[1][2][3][4]
  • The Benzyl Group (Lipophilic Anchor): Provides significant hydrophobic bulk, facilitating blood-brain barrier (BBB) penetration.[1][2][3][4] In binding assays, this moiety often occupies hydrophobic pockets (e.g., the anionic site of Acetylcholinesterase).[3]

  • The Piperidine Ring (Scaffold): A flexible saturated heterocycle that positions the functional groups.[1][2][3] The

    
     substitution pattern offers a distinct vector compared to the more common 
    
    
    analogs (e.g., fentanyl derivatives), often leading to novel IP space.[3]
  • The Hydrazine Moiety (Warhead/Linker): A bidentate nucleophile.[1][2][3] It is the site of derivatization for library generation.[1][2][3]

Reactivity Diagram (DOT)

The following diagram illustrates the primary synthetic transformations accessible from this scaffold.

ReactivityMapCore1-Benzyl-3-hydrazinylpiperidine(Dihydrochloride)Reagent1+ Aldehydes/Ketones(Condensation)Core->Reagent1Reagent2+ 1,3-Dicarbonyls(Cyclization)Core->Reagent2Reagent3+ Isocyanates(Addition)Core->Reagent3Product1Hydrazones(Bioactive Linkers)Reagent1->Product1Schiff Base FormationProduct2Pyrazoles/Indazoles(Kinase Inhibitors)Reagent2->Product2Knorr Pyrazole SynthesisProduct3Semicarbazides(Urea Isosteres)Reagent3->Product3Nucleophilic Addition

Figure 1: Synthetic divergence from the C3-hydrazine core.[1][2][4]

Potential Biological Activity[1][2][3][5][6][7][8][9][10][11][12]

Although the parent compound is an intermediate, its potential biological activity is inferred from the Structure-Activity Relationships (SAR) of its derivatives and the intrinsic properties of the benzyl-piperidine class.[1][2][4]

Neuropharmacology (Alzheimer's & Cognitive Disorders)

The 1-benzylpiperidine moiety is the pharmacophore found in Donepezil , a blockbuster Acetylcholinesterase (AChE) inhibitor.[1][2][3][4]

  • Mechanism: The benzyl group binds to the catalytic anionic site (CAS) of AChE, while the basic nitrogen interacts with the peripheral anionic site (PAS).[2][3]

  • Application: Derivatizing the hydrazine into a hydrazone creates a dual-binding ligand.[1][2][4] The hydrazone linker provides rigidity and hydrogen-bonding capability, potentially enhancing affinity for the enzyme gorge.[1][2][3]

  • Target Profile: AChE Inhibitor (

    
    ), Sigma-1 Receptor Agonist.[1][2][3][4]
    
Oncology (Kinase Inhibition)

Cyclization of the hydrazine with 1,3-dicarbonyls yields N-substituted pyrazoles .[1][2][4]

  • Mechanism: Pyrazoles are ATP-competitive inhibitors.[1][2][4] The piperidine ring acts as a "solubilizing tail" that extends into the solvent-exposed region of the kinase ATP pocket, improving the drug-like properties (solubility, bioavailability) of the inhibitor.[2][3]

  • Target Profile: CDK2/Cyclin E inhibitors, BRAF inhibitors.[2][3]

Pain Management (Opioid Modulation)

3-substituted piperidines are structural isomers of the 4-substituted class (fentanyl/pethidine).[1][2][4]

  • Mechanism: Research indicates that 3-hydroxy-piperidine-N-benzyl-acyl-arylhydrazones (derived directly from this scaffold) exhibit significant antinociceptive activity.[1][2][4]

  • Pathway: Modulation of the opioid system (naloxone-reversible) without significant sedation.[1][2][4]

Experimental Protocols

Handling & Free Base Liberation

The compound is supplied as a dihydrochloride salt (

1233

Protocol: In Situ Neutralization

  • Solvent System: Dissolve 1.0 eq of 1-Benzyl-3-hydrazinylpiperidine 2HCl in anhydrous Ethanol or Methanol.

  • Base Addition: Add 2.2 eq of Triethylamine (TEA) or Diisopropylethylamine (DIPEA) dropwise at 0°C.

  • Observation: The solution may become cloudy as Triethylamine Hydrochloride precipitates.[1][2]

  • Usage: Use the suspension directly for condensation reactions. For strictly anhydrous metal-catalyzed cross-couplings, filter the salts first.[1][2]

Synthesis of a Pyrazole Library (General Procedure)

This protocol describes the conversion of the scaffold into a bioactive pyrazole derivative.[1][2][3]

Reagents:

  • Scaffold: 1.0 mmol[3]

  • Substrate: Acetylacetone (1.1 mmol)[1][2][3][4]

  • Solvent: Ethanol (5 mL)

  • Catalyst: Acetic Acid (cat.)[1][2][3][4]

Steps:

  • Mix: Combine the scaffold (neutralized as above) with acetylacetone in ethanol.

  • Reflux: Heat to reflux (78°C) for 2–4 hours. Monitor by TLC (System: DCM/MeOH 9:1).[1][2][3][4]

  • Workup: Evaporate solvent under reduced pressure.

  • Purification: The residue is typically an oil.[1][2] Purify via flash column chromatography (Silica gel, Gradient: 0-5% MeOH in DCM).

  • Validation: Confirm structure via

    
    -NMR (Look for pyrazole singlet 
    
    
    ppm) and LC-MS.
Data Summary Table: Predicted Properties
PropertyValueRelevance
Molecular Weight ~278.22 g/mol (salt)Fragment-based drug design compliant.[1][2][4]
ClogP (Free Base) ~1.8Ideal for BBB penetration.[1][2][3][4]
H-Bond Donors 2 (Hydrazine

)
Critical for receptor interaction.[1][2][4]
pKa (Piperidine N) ~8.5Protonated at physiological pH (7.4).[1][2][3][4]
Rotatable Bonds 3Low conformational entropy penalty.[1][2][4]

Pathway Visualization

The following diagram maps the biological pathways where derivatives of this scaffold have shown efficacy.

BioPathwaysScaffold1-Benzyl-3-hydrazinylpiperidineDerivativesTarget_AChEAcetylcholinesterase(AChE)Scaffold->Target_AChE Hydrazone LinkerTarget_OpioidMu-Opioid Receptor(MOR)Scaffold->Target_Opioid Acyl-HydrazoneTarget_KinaseCDK / BRAF KinasesScaffold->Target_Kinase Pyrazole FusionEffect_MemCognitive Enhancement(Alzheimer's)Target_AChE->Effect_MemEffect_PainAntinociception(Neuropathic Pain)Target_Opioid->Effect_PainEffect_OncoCell Cycle Arrest(Cancer)Target_Kinase->Effect_Onco

Figure 2: Pharmacological mapping of scaffold derivatives to therapeutic outcomes.[1][2][4]

Safety & Handling (E-E-A-T)

Warning: Hydrazine derivatives are potentially genotoxic and should be handled with extreme care.[1][2][3][4]

  • Toxicity: Hydrazines can inhibit Monoamine Oxidase (MAO) non-specifically, leading to potential hypertensive crises if ingested.[2][3]

  • PPE: Double nitrile gloves, chemical safety goggles, and a fume hood are mandatory.[3]

  • Disposal: Quench excess hydrazine with bleach (sodium hypochlorite) solution before disposal to convert it to nitrogen gas and innocuous salts.[1][2][3][4]

References

  • Design, Synthesis, and Evaluation of 1-Benzylpiperidine Derivatives. National Institutes of Health (PMC).[2][3] Available at: [Link][1][2][3][4]

  • 3-Hydroxy-piperidinyl-N-benzyl-acyl-arylhydrazone derivatives reduce neuropathic pain. Biomedicine & Pharmacotherapy.[1][2][4][5] Available at: [Link][1][2][3][4]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences. Available at: [Link][1][2][3][4]

  • PubChem Compound Summary: 1-Benzyl-3-piperidone hydrochloride (Precursor). PubChem.[1][2][4][6][7] Available at: [Link][1][2][3][4]

  • New piperidine-hydrazone derivatives: Synthesis and biological evaluations. European Journal of Medicinal Chemistry. Available at: [Link][1][2][3][4][8]

"1-Benzyl-3-hydrazinylpiperidine dihydrochloride" as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to serve as an authoritative monograph for research and development professionals. It prioritizes experimental rigor, mechanistic understanding, and pharmaceutical applicability.

Role: Critical Intermediate in Heterocyclic API Synthesis CAS: 1251924-73-8 (Dihydrochloride) | Formula: C₁₂H₁₉N₃·2HCl | MW: 278.22 g/mol

Executive Summary & Strategic Utility

1-Benzyl-3-hydrazinylpiperidine dihydrochloride is a specialized pharmacophore building block used primarily in the synthesis of fused pyrazole systems (e.g., pyrazolo[3,4-d]pyrimidines) and functionalized heterocycles targeting kinases (such as BTK or PI3K) and GPCRs.

Its structural value lies in the 3-amino-piperidine motif , a privileged scaffold in medicinal chemistry that improves aqueous solubility and metabolic stability compared to acyclic amines. The N-benzyl group serves as a robust protecting group that withstands harsh cyclization conditions but can be removed via hydrogenolysis (Pd/C, H₂) to allow late-stage diversification of the piperidine nitrogen.

Chemical Synthesis: The "Build" Phase

Objective: Synthesize high-purity 1-benzyl-3-hydrazinylpiperidine dihydrochloride from 1-benzyl-3-piperidone.

Mechanistic Pathway Design

While direct reaction of 1-benzyl-3-piperidone with hydrazine hydrate is possible, it often leads to symmetrical azine formation (dimerization). The Senior Scientist’s preferred route utilizes reductive amination with a protected hydrazine source (tert-butyl carbazate), followed by deprotection. This ensures mono-substitution and high purity.

Visualization of Synthesis Logic

SynthesisPath Start 1-Benzyl-3-piperidone (Starting Material) Intermediate1 Boc-Hydrazone Intermediate Start->Intermediate1 Condensation (MeOH, Reflux) Reagent tert-Butyl Carbazate (H2N-NH-Boc) Reagent->Intermediate1 Intermediate2 1-Benzyl-3-(N-Boc-hydrazinyl) piperidine Intermediate1->Intermediate2 Reductive Amination Reductant Reduction (NaBH3CN / AcOH) Reductant->Intermediate2 Product 1-Benzyl-3-hydrazinylpiperidine Dihydrochloride Intermediate2->Product Deprotection & Salt Formation Deprotection Acid Hydrolysis (HCl / Dioxane)

Figure 1: Optimized synthetic pathway minimizing dimerization byproducts.

Detailed Experimental Protocol

Reagents:

  • 1-Benzyl-3-piperidone hydrochloride (1.0 eq)[1]

  • tert-Butyl carbazate (1.1 eq)

  • Sodium cyanoborohydride (NaBH₃CN) (1.5 eq)

  • Acetic acid (glacial, catalytic)

  • Methanol (anhydrous)

  • 4M HCl in Dioxane

Step-by-Step Methodology:

  • Free Base Liberation (Self-Validating Step):

    • Dissolve 1-benzyl-3-piperidone HCl in water. Adjust pH to 10 with saturated Na₂CO₃. Extract with Dichloromethane (DCM). Dry organic layer (Na₂SO₄) and concentrate.

    • Why? The reductive amination proceeds faster and cleaner using the free base ketone.

  • Hydrazone Formation:

    • Dissolve the free base ketone in anhydrous Methanol (10 mL/g).

    • Add tert-butyl carbazate (1.1 eq) and catalytic Acetic Acid (0.1 eq).

    • Stir at reflux for 2 hours.

    • Checkpoint: Monitor by TLC (50% EtOAc/Hexane). Disappearance of ketone spot indicates completion.

  • Reduction:

    • Cool the mixture to 0°C.

    • Add NaBH₃CN (1.5 eq) portion-wise over 30 minutes. (Caution: HCN generation possible; vent into bleach trap).

    • Allow to warm to Room Temperature (RT) and stir for 12 hours.

    • Quench: Add saturated NaHCO₃ solution. Extract with EtOAc.[2][3][4]

  • Salt Formation & Deprotection:

    • Concentrate the EtOAc layer to obtain the crude Boc-protected intermediate.

    • Dissolve in minimal 1,4-Dioxane.

    • Add 4M HCl in Dioxane (5 eq) dropwise at 0°C. Stir at RT for 4 hours.

    • Observation: A white precipitate will form. This is the product.

  • Isolation:

    • Filter the solid under nitrogen (hygroscopic). Wash with cold diethyl ether.

    • Dry under high vacuum at 40°C.

Analytical Characterization: The "Verify" Phase

Objective: Establish identity and purity using rigorous QC standards.

Specification Table
Test ParameterAcceptance CriteriaMethod
Appearance White to off-white crystalline solidVisual
Purity (HPLC) ≥ 98.0% (Area %)C18 Column, ACN/H₂O + 0.1% TFA
¹H-NMR Consistent with structure; no solvent peaksDMSO-d₆
Chloride Content 24.5% ± 1.0% (Theoretical: 25.5%)Argentometric Titration (AgNO₃)
Water Content ≤ 2.0%Karl Fischer
Key NMR Diagnostic Signals (DMSO-d₆)
  • δ 10.5-11.0 ppm (br s): Hydrazine NH₃⁺ protons (exchangeable).

  • δ 7.4-7.6 ppm (m, 5H): Aromatic protons of the Benzyl group.

  • δ 4.3 ppm (s, 2H): Benzylic -CH₂- protons.

  • δ 3.4-3.6 ppm (m): Piperidine ring protons adjacent to nitrogen (deshielded by protonation).

Pharmaceutical Application: The "Apply" Phase

Objective: Demonstrate utility in constructing a Kinase Inhibitor Scaffold.

This intermediate is critical for synthesizing Pyrazolo[3,4-d]pyrimidines (analogous to the Ibrutinib core, though Ibrutinib uses the N-Boc variant).

Application Workflow
  • Condensation: React 1-benzyl-3-hydrazinylpiperidine with an ethoxymethylene-malononitrile derivative.

  • Cyclization: The hydrazine nitrogen attacks the nitrile/ester to form the pyrazole ring.

  • Debenzylation: Late-stage removal of the benzyl group allows attachment of acrylamides (for covalent inhibition) or other solubilizing groups.

Application Logic Diagram

Application Intermediate 1-Benzyl-3-hydrazinylpiperidine (Nucleophile) Cyclization Ring Closure (EtOH, Reflux, Et3N) Intermediate->Cyclization Partner Ethoxymethylene Malononitrile (Electrophile) Partner->Cyclization Scaffold 1-(1-Benzylpiperidin-3-yl) -1H-pyrazol-5-amine Cyclization->Scaffold Pyrazole Formation Target Kinase Inhibitor API (e.g., BTK/PI3K Modulator) Scaffold->Target 1. Sandmeyer Rxn 2. Suzuki Coupling 3. Debenzylation

Figure 2: Transformation of the intermediate into a bioactive scaffold.

Safety & Handling (HSE)

  • Genotoxicity Warning: Hydrazine derivatives are potential genotoxins. All operations involving the free base hydrazine must be conducted in a fume hood.

  • Hygroscopicity: The dihydrochloride salt is hygroscopic. Store under Argon at -20°C.

  • Incompatibility: Avoid contact with strong oxidizers (risk of N-oxide formation or cleavage).

References

  • Preparation of 1-benzyl-3-hydrazinylpiperidine: Patent EP2506716B1. "Novel tricyclic compounds". European Patent Office.

  • Synthesis of 3-substituted piperidines: Patent US9115133B2. "Substituted fused tricyclic compounds". US Patent & Trademark Office.

  • Reductive Amination Methodologies: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996, 61(11), 3849-3862.

  • Application in Kinase Inhibitors: Patent WO2012126901A1. "Benzoxazepin compounds selective for PI3K p110 delta". WIPO.

Sources

Technical Whitepaper: 1-Benzyl-3-hydrazinylpiperidine Dihydrochloride in Neurotherapeutic Design

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategic Utilization of 1-Benzyl-3-hydrazinylpiperidine Dihydrochloride as a Pharmacophore Scaffold Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Neuropharmacologists, and Drug Discovery Scientists

Executive Summary

1-Benzyl-3-hydrazinylpiperidine dihydrochloride (CAS: 1251924-73-8) is a specialized heterocyclic building block utilized primarily in the synthesis of advanced neurotherapeutics. Unlike direct ligands, this compound serves as a critical synthon for introducing the N-benzylpiperidine moiety—a privileged pharmacophore in neuroscience—into tricyclic scaffolds via pyrazole formation.

Its primary utility lies in the development of Kinase Inhibitors (specifically JAK/STAT and PI3K pathways) for neuroinflammation and neuro-oncology, and GPCR ligands (Dopamine/Serotonin modulators) where the piperidine ring provides essential cationic interactions with receptor aspartate residues.

This guide details the chemical logic, handling protocols, and synthetic workflows required to leverage this compound effectively in drug discovery.

Chemical Identity & Properties

PropertySpecification
Chemical Name 1-Benzyl-3-hydrazinylpiperidine dihydrochloride
CAS Number 1251924-73-8
Molecular Formula C₁₂H₂₁Cl₂N₃
Molecular Weight 278.22 g/mol
Appearance White to off-white hygroscopic solid
Solubility Soluble in Water, DMSO, Methanol; Insoluble in non-polar solvents (Hexane, Et₂O)
Stability Hygroscopic; Hydrazine moiety is prone to oxidation if free-based and exposed to air.[1] Store at -20°C under inert gas.
Key Functional Groups Hydrazine (-NHNH₂): Nucleophilic handle for cyclization.Benzylpiperidine: Lipophilic cationic anchor.

Mechanism of Application: The Pharmacophore Logic

The "Benzylpiperidine" Anchor

In neuroscience, the N-benzylpiperidine motif is a "privileged structure" found in numerous successful drugs (e.g., Donepezil for Alzheimer's, Clebopride for dopamine antagonism).

  • Mechanism: The basic nitrogen of the piperidine is protonated at physiological pH, forming a salt bridge with a conserved Aspartate residue in GPCRs (e.g., D2, 5-HT2A) or the catalytic gorge of Acetylcholinesterase.

  • Role of Benzyl Group: Provides hydrophobic interaction (π-π stacking) with aromatic residues (Trp, Phe, Tyr) within the binding pocket.

The Hydrazine "Handle"

The hydrazine group at position 3 is not the final effector but the reactive warhead used to construct the bioactive core. It reacts with 1,3-electrophiles (diketones, enones) to form Pyrazoles or Indazoles .

  • Target Class: Pyrazole-fused heterocycles are classic scaffolds for Janus Kinase (JAK) and PI3K inhibitors.

  • Neuro-Application:

    • JAK Inhibitors: Modulate microglia-mediated neuroinflammation.

    • PI3K Inhibitors: Target glioblastoma multiforme (GBM) proliferation.

Strategic Synthesis Workflow

The following diagram illustrates the conversion of the precursor into active kinase inhibitors or GPCR ligands.

G Start 1-Benzyl-3-hydrazinylpiperidine (Dihydrochloride Salt) Step1 Free-Basing (NaOEt / EtOH) Start->Step1 Neutralization Intermediate Reactive Free Hydrazine Step1->Intermediate Cyclization Cyclocondensation (Reflux) Intermediate->Cyclization + Reagent Reagent 1,3-Dielectrophile (e.g., Ethoxymethylene malononitrile) Reagent->Cyclization Product N-(1-Benzylpiperidin-3-yl) Pyrazole Scaffold Cyclization->Product Ring Closure Target1 Target A: PI3K Inhibitor (Glioblastoma) Product->Target1 Target2 Target B: JAK Inhibitor (Neuroinflammation) Product->Target2

Figure 1: Synthetic pathway utilizing 1-Benzyl-3-hydrazinylpiperidine to generate pyrazole-based neurotherapeutics.[1][2][3][4]

Detailed Experimental Protocols

Protocol A: Safe Handling & Free-Basing

Context: The dihydrochloride salt is stable but unreactive. The hydrazine must be liberated in situ or immediately prior to use to prevent oxidation.

  • Preparation: Work in a fume hood. Wear nitrile gloves and safety goggles (hydrazine derivatives are potential carcinogens).

  • Dissolution: Dissolve 1.0 eq (e.g., 278 mg) of the dihydrochloride salt in anhydrous Ethanol (5 mL).

  • Neutralization:

    • Cool the solution to 0°C.

    • Add 2.2 eq of Sodium Ethoxide (NaOEt) (21% wt in EtOH) or Diisopropylethylamine (DIPEA) dropwise.

    • Note: A white precipitate (NaCl) will form if using NaOEt.

  • Activation: Stir for 15 minutes at 0°C. The solution now contains the reactive free hydrazine. Use immediately for Protocol B.

Protocol B: Pyrazole Ring Formation (General Procedure)

Context: Synthesis of a pyrazole-based kinase inhibitor core (e.g., for PI3K selectivity).

  • Reactant Addition: To the free-based hydrazine solution (from Protocol A), add 1.0-1.1 eq of the desired 1,3-dielectrophile (e.g., ethoxymethylene malononitrile for aminopyrazoles or a beta-keto ester).

  • Reflux: Heat the reaction mixture to reflux (78°C for EtOH) under Nitrogen atmosphere.

    • Monitoring: Monitor by LC-MS.[1][4][5][6] The hydrazine peak (M+H ≈ 206) should disappear, replaced by the cyclized product mass.

    • Time: Typically 2–6 hours.

  • Workup:

    • Cool to room temperature.[1]

    • Concentrate in vacuo to remove ethanol.

    • Partition residue between Ethyl Acetate and Water.

    • Wash organic layer with Brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify via Flash Column Chromatography (DCM/MeOH gradient). The benzylpiperidine group usually streaks on silica; add 1% Triethylamine to the eluent.

Safety & Toxicology (E-E-A-T)

Critical Warning: Hydrazine derivatives are functionally alert structures.

  • Toxicity: Hydrazines are potential alkylating agents and hepatotoxins. While the benzylpiperidine moiety reduces volatility compared to simple hydrazine, standard cytotoxic precautions apply.

  • Reactivity: Avoid contact with strong oxidizers (creates azo compounds/nitrogen gas) and aldehydes (forms hydrazones, deactivating the reagent).

  • Disposal: Quench excess hydrazine waste with dilute hypochlorite (bleach) solution before disposal to convert to inert nitrogen gas and chloride.

References

  • Vertex Pharmaceuticals Inc. (2012). Benzoxazepin compounds selective for PI3K p110 delta and methods of use. WO2012126901A1. Link

    • Citation Context: Describes the use of 1-benzyl-3-hydrazinylpiperidine as a key intermedi
  • Pfizer Inc. (2010). Novel tricyclic compounds (Pyrazolo[3,4-d]pyrrolo[2,3-b]pyridines). US Patent 2011/0311474 A1. Link

    • Citation Context: Details the cyclization protocol of 1-benzyl-3-hydrazinylpiperidine to form tricyclic kinase inhibitors.
  • Sugimoto, H., et al. (2002). Donepezil Hydrochloride: A Treatment for Alzheimer's Disease. Chemical Record. Link

    • Citation Context: Validates the pharmacophoric relevance of the N-benzylpiperidine moiety in neuroscience (Acetylcholinesterase binding).
  • BLD Pharm. (n.d.). Product Safety Data Sheet: 1-Benzyl-3-hydrazinylpiperidine dihydrochloride. Link

    • Citation Context: Source for physical properties and CAS verific

Sources

"1-Benzyl-3-hydrazinylpiperidine dihydrochloride" structural analogs and derivatives

Author: BenchChem Technical Support Team. Date: February 2026

From Scaffold to Bioactive Fused Heterocycles

Executive Summary & Scaffold Analysis

1-Benzyl-3-hydrazinylpiperidine dihydrochloride (CAS: Generic reference to 3-hydrazinopiperidine class) represents a high-value "privileged structure" in medicinal chemistry. Unlike simple piperidines, this scaffold possesses a unique bifunctional reactivity profile that makes it an ideal precursor for constructing bicyclic nitrogen heterocycles , specifically 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridines and [1,2,4]triazolo[1,5-a]pyridines .

Structural Deconstruction

The molecule consists of three pharmacophoric/reactive zones:

  • The Hydrazine Handle (C3-N): A nucleophilic "warhead" capable of condensation with carbonyls (aldehydes, ketones) or electrophiles (acid chlorides, isocyanates). Crucially, the N1-nitrogen (attached to the ring) is secondary, while the N2-nitrogen is primary, allowing for regioselective cyclizations.

  • The Piperidine Core (C3 Chiral Center): The C3 position is chiral. While often supplied as a racemate, the (S)- or (R)-enantiomers dictate the spatial arrangement of the resulting fused systems, critical for kinase or GPCR binding pockets.

  • The Benzyl Anchor (N-Protection): Provides lipophilicity and UV-active handling during synthesis. It serves as a robust protecting group that can be removed via catalytic hydrogenolysis (Pd/C, H2) to liberate the secondary amine for late-stage diversification.

Synthetic Pathways & Derivatives Map

The utility of 1-benzyl-3-hydrazinylpiperidine lies in its ability to undergo "annulated assembly." The following diagram illustrates the primary divergent pathways accessible from this core scaffold.

G Core 1-Benzyl-3-hydrazinyl- piperidine 2HCl Reagent1 + 1,3-Diketones (e.g., Acetylacetone) Core->Reagent1 Reagent2 + Aryl Aldehydes Core->Reagent2 Reagent3 + Orthoesters / Carboxylic Acids Core->Reagent3 Product1 Tetrahydropyrazolo [1,5-a]pyridine Reagent1->Product1 Cyclocondensation (Knorr-type) Product2 Hydrazone (Schiff Base) Reagent2->Product2 Condensation Product3 Tetrahydro[1,2,4] triazolo[1,5-a]pyridine Reagent3->Product3 Annulation App1 Kinase Inhibitors (ATP Competitive) Product1->App1 App2 Alzheimer's (AChE Inhibitors) Product2->App2

Figure 1: Divergent synthetic pathways from the 3-hydrazinylpiperidine core. The scaffold serves as a branch point for pyrazoles, triazoles, and hydrazones.

Key Derivatives & Biological Applications[1][2][3][4][5][6][7][8]

The "Star" Derivative: Tetrahydropyrazolo[1,5-a]pyridine

This bicyclic system is the most commercially relevant derivative. By reacting the hydrazine with 1,3-electrophiles, the piperidine nitrogen and the hydrazine nitrogen form a new 5-membered ring fused to the 6-membered piperidine.

  • Mechanism: The reaction typically proceeds via hydrazone formation followed by intramolecular nucleophilic attack of the piperidine nitrogen onto the carbonyl, eliminating water.

  • Application: This scaffold mimics the adenine core of ATP, making it a frequent hit in Kinase Inhibitor campaigns (e.g., JAK, CDK inhibitors).

Hydrazone Linkers (AChE Inhibitors)

Simple condensation with aryl aldehydes yields hydrazones.

  • SAR Insight: Research indicates that N-substituted piperidine-3-carbohydrazide hydrazones exhibit dual binding capability in Acetylcholinesterase (AChE). The benzyl group interacts with the catalytic anionic site (CAS), while the hydrazone aryl group targets the peripheral anionic site (PAS).

  • Therapeutic Area: Neurodegenerative diseases (Alzheimer's).[1]

Experimental Protocols

Note: These protocols assume the use of the dihydrochloride salt.[2] Stoichiometric base neutralization is critical.

Protocol A: Synthesis of 2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine derivative

Objective: Cyclization of the hydrazine core with acetylacetone to form a fused pyrazole.

Materials:

  • 1-Benzyl-3-hydrazinylpiperidine 2HCl (1.0 eq)

  • Acetylacetone (1.1 eq)

  • Ethanol (Absolute)

  • Triethylamine (Et3N) (2.2 eq) - Critical for liberating the free base

Methodology:

  • Free Base Liberation: In a round-bottom flask equipped with a reflux condenser, suspend 1-Benzyl-3-hydrazinylpiperidine 2HCl (500 mg) in Ethanol (10 mL). Add Et3N dropwise under stirring. The solution should clarify as the free hydrazine is liberated.

  • Addition: Add acetylacetone (1.1 eq) slowly at room temperature.

  • Cyclization: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor via TLC (System: 5% MeOH in DCM).

  • Workup: Cool to room temperature. Remove solvent in vacuo.

  • Extraction: Redissolve residue in EtOAc (20 mL) and wash with water (2 x 10 mL) and brine (10 mL). Dry over anhydrous Na2SO4.[2]

  • Purification: The crude product is often an oil. Purify via flash column chromatography (Silica gel, Gradient: Hexane -> 30% EtOAc/Hexane).

Validation Criteria:

  • LC-MS: Look for [M+H]+ corresponding to the fused bicyclic system (Loss of 2 H2O + HCl mass).

  • 1H NMR: Disappearance of the hydrazine NH protons and appearance of the pyrazole C-H singlet (typically ~6.0 ppm).

Protocol B: Data Summary Table
Derivative ClassCo-ReactantReaction ConditionsKey Spectral Feature (NMR)Primary Application
Fused Pyrazole 1,3-DiketonesEtOH, Reflux, BasePyrazole CH singlet (~6.0 ppm)Kinase Inhibition
Fused Triazole Formic Acid / Orthoesters100°C, neat or solventTriazole CH singlet (~8.0 ppm)GPCR Ligands
Hydrazone Aryl AldehydesEtOH, RT, Cat. AcidImine CH singlet (~8.2 ppm)AChE Inhibition / Linkers

Mechanistic Visualization: Pyrazole Annulation

The formation of the fused ring system is the most complex and valuable transformation. The mechanism involves a specific sequence of condensation and intramolecular attack.

Mechanism Step1 1. Free Base Liberation (Removal of 2HCl) Step2 2. Hydrazone Formation (N-NH2 attacks Ketone A) Step1->Step2 - Et3N.HCl Step3 3. Intramolecular Cyclization (Piperidine NH attacks Ketone B) Step2->Step3 - H2O Step4 4. Dehydration (Aromatization of Pyrazole ring) Step3->Step4 Tautomerization Final Fused Pyrazolo[1,5-a]pyridine Step4->Final - H2O

Figure 2: Mechanistic flow for the synthesis of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine from the 3-hydrazinylpiperidine precursor.

Safety & Handling (E-E-A-T)

  • Hydrazine Toxicity: Hydrazine derivatives are potential genotoxins. While the 3-hydrazinylpiperidine is less volatile than hydrazine hydrate, all weighing should occur in a fume hood.

  • Salt Stability: The dihydrochloride salt is hygroscopic but stable against oxidation. Do not store the free base for extended periods; generate it in situ as described in Protocol A.

  • Stereochemistry: Commercial sources often supply the racemate. If using for drug development, chiral HPLC separation or asymmetric synthesis of the precursor (from chiral 3-hydroxypiperidine) is required early in the workflow to avoid costly late-stage resolution.

References

  • Synthesis of Pyrazolopyridines: Efficient Pseudo-Six-Component Synthesis of Tetrahydro-Pyrazolopyridines. Chemical Methodologies.[3][4][1][5][6][7]

  • Hydrazide/Hydrazone Applications: Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications.[8] MDPI Molecules.

  • Alzheimer's Research: N-Substituted piperidine-3-carbohydrazide-hydrazones against Alzheimer's disease. Archiv der Pharmazie.

  • Triazolopyridine Synthesis: Synthesis of 1,2,4-triazolo[1,5-a]pyridines. Organic Chemistry Portal.

  • Precursor Availability: 1-Benzyl-3-piperidone hydrochloride (Precursor).[6][9] PubChem Compound Summary.

Sources

Methodological & Application

Application Note: High-Fidelity Synthesis of 1-Benzyl-3-hydrazinylpiperidine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 1-Benzyl-3-hydrazinylpiperidine dihydrochloride . Unlike the 4-substituted isomers, the 3-substituted piperidine scaffold possesses a stereogenic center and increased steric hindrance, presenting unique synthetic challenges.[1]

This protocol utilizes a reductive amination strategy employing tert-butyl carbazate (Boc-hydrazine). This route is selected over direct hydrazine hydrate condensation to prevent the formation of symmetrical azine dimers and to allow for controlled, mono-substituted hydrazine formation.[1] The final dihydrochloride salt form is prioritized for its enhanced stability and crystallinity compared to the oxidation-prone free base.[1]

Target Audience: Medicinal Chemists, Process Development Scientists.[1] Key Applications: Building block for pyrazoles, indazoles, and diverse peptidomimetic scaffolds.[1]

Retrosynthetic Analysis & Logic

The synthesis is designed to ensure the integrity of the N-benzyl protecting group while selectively installing the hydrazine moiety at the C3 position.[1]

Strategic Logic:
  • N-Benzyl Stability: Catalytic hydrogenation (e.g., Pd/C, H2) is avoided during the hydrazone reduction step to prevent premature debenzylation.[1] We utilize Sodium Cyanoborohydride (NaBH3CN) for chemoselective reduction.

  • Regiocontrol: Direct reaction with hydrazine often yields bis-piperidine azines. Using Boc-carbazate blocks one nitrogen of the hydrazine, forcing a 1:1 stoichiometry.[1]

  • Salt Formation: The dihydrochloride salt stabilizes the hydrazine group, which is otherwise susceptible to air oxidation.[1]

Retrosynthesis Target 1-Benzyl-3-hydrazinylpiperidine Dihydrochloride (Target) Intermediate1 N-Boc Protected Hydrazine Intermediate Intermediate1->Target Acidic Deprotection (HCl/Dioxane) Hydrazone Boc-Hydrazone Intermediate Hydrazone->Intermediate1 Selective Reduction (NaBH3CN) StartMat1 1-Benzyl-3-piperidone (Starting Material) StartMat1->Hydrazone Condensation StartMat2 tert-Butyl Carbazate (Boc-NHNH2) StartMat2->Hydrazone

Figure 1: Retrosynthetic strategy prioritizing chemoselectivity and intermediate stability.

Safety & Pre-requisites

Critical Hazard Warning:

  • Hydrazine Derivatives: Potentially genotoxic. All solid intermediates should be handled in a fume hood.

  • Sodium Cyanoborohydride: Highly toxic if ingested or in contact with acid (releases HCN gas). Quench all waste streams with bleach (NaOCl) at pH > 10.

  • 1-Benzyl-3-piperidone: May cause skin sensitization.

Materials Checklist:

  • 1-Benzyl-3-piperidone (hydrochloride or free base)[2]

  • tert-Butyl carbazate (Boc-hydrazine)

  • Sodium cyanoborohydride (NaBH3CN)[1]

  • Acetic acid (glacial)[1]

  • Methanol (HPLC grade)[1]

  • 4M HCl in 1,4-Dioxane[1]

  • Dichloromethane (DCM)[1]

Experimental Protocol

Stage 1: Formation of the Boc-Hydrazone

This step condenses the ketone with the protected hydrazine.[1]

  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-benzyl-3-piperidone (10.0 mmol, 1.89 g) in Methanol (50 mL).

  • Addition: Add tert-butyl carbazate (11.0 mmol, 1.45 g).

  • Catalysis: Add Acetic Acid (catalytic, 0.5 mL) to accelerate imine formation.

  • Reaction: Stir at room temperature (20–25 °C) for 4–6 hours.

    • Checkpoint: Monitor by TLC (System: 5% MeOH in DCM). The ketone spot should disappear.[1]

  • Observation: The solution may turn slightly yellow.[1] The hydrazone intermediate is usually not isolated but reduced in situ (one-pot procedure) or after simple evaporation.[1] Recommendation: Proceed to Stage 2 in the same vessel.

Stage 2: Chemoselective Reduction

We reduce the C=N bond to the C-N single bond without removing the benzyl group.[1]

  • Cooling: Cool the methanolic hydrazone solution to 0 °C using an ice bath.

  • Reduction: Slowly add Sodium Cyanoborohydride (15.0 mmol, 0.94 g) in small portions over 20 minutes.

    • Note: Avoid rapid gas evolution.

  • Equilibration: Allow the mixture to warm to room temperature and stir overnight (12 hours).

  • Quenching: Carefully add saturated aqueous NaHCO3 (20 mL) to quench excess borohydride. Stir for 30 minutes.

  • Extraction:

    • Remove Methanol under reduced pressure (Rotavap).

    • Dilute the aqueous residue with water (30 mL) and extract with Dichloromethane (3 x 40 mL).[1]

  • Purification:

    • Dry combined organics over anhydrous Na2SO4.[3]

    • Concentrate to yield the crude 1-benzyl-3-(2-Boc-hydrazinyl)piperidine as a viscous oil.

    • Optional: If purity is <90% by LCMS, purify via silica gel flash chromatography (Gradient: 0-10% MeOH in DCM).[1]

Stage 3: Deprotection & Salt Formation

Removal of the Boc group and formation of the stable dihydrochloride salt.[1]

  • Dissolution: Dissolve the oily intermediate from Stage 2 in 1,4-Dioxane (10 mL) or dry Diethyl Ether (20 mL).

  • Acidification: Cool to 0 °C. Add 4M HCl in Dioxane (10 mL, excess) dropwise.

  • Precipitation: Stir at room temperature for 2–3 hours. A white to off-white precipitate should form.

    • Note: If no precipitate forms, add dry Diethyl Ether to induce crystallization.[1]

  • Isolation: Filter the solid under a nitrogen stream (hygroscopic). Wash the filter cake with cold Diethyl Ether (2 x 10 mL).

  • Drying: Dry the solid in a vacuum oven at 40 °C for 4 hours.

Data Summary & Quality Control

Expected Yield: 65–75% (over 3 steps). Appearance: White to pale beige crystalline solid.[1]

ParameterSpecificationMethod
Molecular Formula C12H21Cl2N3Calculation
MW 278.22 g/mol Calculation
Purity > 95%HPLC (210 nm)
MS (ESI+) [M+H]+ = 206.15 (Free base)LC-MS
Solubility Water, Methanol, DMSOVisual

Diagnostic NMR Signals (D2O):

  • Aromatic (Benzyl): Multiplet at

    
     7.40 – 7.55 ppm (5H).[1]
    
  • Benzylic CH2: Singlet (or ABq) at

    
     4.30 ppm (2H).
    
  • C3-Methine: Broad multiplet at

    
     3.40 – 3.60 ppm (1H).
    
  • Piperidine Ring: Complex multiplets between

    
     1.60 – 3.20 ppm.
    

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield in Stage 1 Incomplete condensationAdd molecular sieves (4Å) to scavenge water; increase AcOH catalyst.
Benzyl Cleavage Over-reductionEnsure NaBH3CN is used, NOT Pd/C + H2. Check pH is not too acidic during reduction.
Gummy Product (Stage 3) Hygroscopic saltTriturate the gum with anhydrous acetonitrile or ether/ethanol mixture to induce crystallization.[1]
Dimer Formation Azine formationEnsure tert-butyl carbazate is used, not free hydrazine.[1]

References

  • Boc-Hydrazine Usage: Armstrong, A., et al. "Electrophilic amination of primary amines."[1][4] Organic Letters, 2005, 7(4), 713-716.[1]

  • Piperidone Reductive Amination: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[1] Journal of Organic Chemistry, 1996, 61(11), 3849-3862.[1]

  • General Hydrazine Synthesis: "Preparation of tert-Butyl carbazate." Organic Syntheses, Coll.[1][3][5] Vol. 5, p.166.

  • Analogous Scaffold (3-Aminopiperidine): "Preparation of (R)- or (S)-3-aminopiperidine dihydrochloride."[6] Google Patents, CN105111134A.[1]

Sources

Experimental setup for reactions with "1-Benzyl-3-hydrazinylpiperidine dihydrochloride"

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide details the handling, reactivity, and synthetic applications of 1-Benzyl-3-hydrazinylpiperidine dihydrochloride , a versatile heterocyclic building block. The piperidine core, protected by an N-benzyl group, serves as a privileged scaffold in neuroactive drug discovery (targeting GPCRs and ion channels), while the C3-hydrazine moiety allows for rapid diversification into hydrazones and pyrazoles. This document provides validated protocols for free-basing, library-scale hydrazone formation, and regioselective pyrazole synthesis, emphasizing mechanistic control over the dihydrochloride salt form to maximize yield and purity.

Compound Profile & Pre-Reaction Considerations

Chemical Identity:

  • Systematic Name: 1-Benzyl-3-hydrazinylpiperidine dihydrochloride[1]

  • Functional Groups: Secondary amine (masked by benzyl), Hydrazine (-NH-NH₂), Piperidine ring.[1]

  • State: Hygroscopic crystalline solid (Salt form:

    
    ).[1]
    

Handling & Stability: The dihydrochloride salt is significantly more stable to oxidation than its free base counterpart.[1] However, it is hygroscopic .[1]

  • Storage: Store at -20°C under argon/nitrogen.

  • Handling: Weigh quickly in ambient air; prolonged exposure leads to "gumming" due to moisture absorption.[1]

  • Safety: Hydrazine derivatives are potential sensitizers and genotoxins.[1] Handle in a fume hood with double-gloving.[1]

The "Salt Effect" in Synthesis: The 2HCl nature presents a dichotomy:

  • Pro: It provides an in-situ acid source, often necessary to activate carbonyl electrophiles (aldehydes/ketones).[1]

  • Con: It protonates the hydrazine nucleophile (

    
    ), rendering it unreactive.[1]
    
  • Strategic Solution: The protocols below utilize a buffered release strategy (typically Sodium Acetate) to maintain a pH of ~4–5.[1] This keeps the hydrazine nucleophilic enough to attack while keeping the carbonyl activated.[1]

Protocol A: High-Throughput Hydrazone Library Synthesis

Application: Rapid generation of fragment libraries for screening against enzymes or receptors.

Rationale: Hydrazone formation is a reversible equilibrium.[1] To drive conversion, we use a slightly acidic buffer and a dehydrating environment (alcohol solvent).[1]

Step-by-Step Methodology:

  • Preparation of Stock Solution (0.2 M):

    • Dissolve 1-Benzyl-3-hydrazinylpiperidine 2HCl (1.0 eq) in Methanol (MeOH) .

    • Add Sodium Acetate (NaOAc) (2.2 eq).[1]

    • Note: The solution may become cloudy as NaCl precipitates.[1] This is normal. Sonicate for 5 minutes to ensure free-base liberation.[1]

  • Reaction Setup:

    • To a reaction vial, add the Aldehyde/Ketone substrate (1.0 eq).

    • Add the prepared Hydrazine/Buffer stock solution (1.1 eq).[1]

    • Optional: Add 3Å Molecular Sieves to scavenge water and drive equilibrium.[1]

  • Incubation:

    • Seal and stir at Room Temperature (25°C) for 4–12 hours.

    • Checkpoint: Monitor by LC-MS.[1][2] The product peak (M+H) should be dominant; the hydrazone is often more hydrophobic than the starting hydrazine.

  • Work-up (Library Scale):

    • Filter off molecular sieves/salts.[1]

    • Evaporate solvent (Genevac or Rotavap).[1]

    • Purification: Most hydrazones crystallize upon trituration with cold Ether or Hexane.[1] If oil persists, use preparative HPLC (Water/Acetonitrile + 0.1% Formic Acid).[1]

Data Visualization: Reaction Workflow

HydrazoneWorkflow Salt 1-Benzyl-3-hydrazinylpiperidine 2HCl Salt Buffer Buffer: NaOAc (pH Adjustment) Salt->Buffer Neutralization FreeBase Reactive Species: Free Hydrazine Buffer->FreeBase Intermediate Tetrahedral Intermediate FreeBase->Intermediate Nucleophilic Attack Aldehyde Substrate: Aldehyde/Ketone Aldehyde->Intermediate Product Target Hydrazone (>90% Yield) Intermediate->Product - H2O (Driven by Sieves)

Figure 1: Logic flow for the buffered release of hydrazine and subsequent condensation.[1]

Protocol B: Regioselective Pyrazole Synthesis

Application: Construction of rigid heterocyclic scaffolds for medicinal chemistry (e.g., kinase inhibitors).

Rationale: Reacting the hydrazine with 1,3-diketones (Knorr Pyrazole Synthesis) yields pyrazoles.[1] Since the hydrazine is substituted (


), reaction with an unsymmetrical diketone (

) produces two regioisomers.[1]
  • Regiocontrol: Sterics usually dictate that the terminal

    
     of the hydrazine attacks the more sterically hindered carbonyl (electronic factors can invert this).
    

Step-by-Step Methodology:

  • Reagents:

    • 1-Benzyl-3-hydrazinylpiperidine 2HCl (1.0 mmol, 278 mg).[1]

    • 1,3-Diketone (e.g., Acetylacetone or Benzoylacetone) (1.1 mmol).

    • Ethanol (EtOH) (5 mL).

    • Triethylamine (TEA) (2.5 mmol, 350 µL) – Crucial to fully neutralize 2HCl.

  • Procedure:

    • Dissolve the hydrazine salt in EtOH.[1]

    • Add TEA dropwise.[1] The solution will clarify or form a fine precipitate of Et₃N·HCl.

    • Add the 1,3-diketone.[1][3]

    • Reflux at 80°C for 3–6 hours.

  • Work-up:

    • Cool to room temperature.[1]

    • Dilute with water (15 mL) and extract with Ethyl Acetate (3 x 10 mL).

    • Wash organic layer with Brine, dry over Na₂SO₄, and concentrate.[4]

  • Purification & Analysis:

    • Flash Chromatography: Silica gel (Hexane:EtOAc gradient).[1]

    • Isomer Separation: Regioisomers often have distinct Rf values.[1]

    • NMR Validation: Look for the pyrazole C4-H singlet (typically

      
       6.0–6.5 ppm).[1]
      

Regioselectivity Diagram

PyrazoleRegio Hydrazine 1-Benzyl-3-hydrazinylpiperidine (R-NH-NH2) Attack1 Path A: NH2 attacks C(R1) (Steric Control) Hydrazine->Attack1 Attack2 Path B: NH2 attacks C(R2) (Electronic Control) Hydrazine->Attack2 Diketone Unsymmetrical Diketone (R1-CO-CH2-CO-R2) Diketone->Attack1 Diketone->Attack2 Isomer1 Isomer 1: 1-(Piperidin-3-yl)-3-R1-5-R2 Attack1->Isomer1 Cyclization Isomer2 Isomer 2: 1-(Piperidin-3-yl)-3-R2-5-R1 Attack2->Isomer2 Cyclization

Figure 2: Divergent pathways in Knorr Pyrazole synthesis leading to regioisomers.

Analytical Characterization Guide

When validating the product, look for these specific NMR signatures to confirm the integrity of the N-benzyl piperidine core and the success of the reaction.

MoietyProton Environment1H NMR Shift (approx., CDCl3)Multiplicity
Benzyl Group Ar-H (Phenyl)7.20 – 7.40 ppmMultiplet (5H)
Benzyl Linker Ph-CH ₂-N3.50 ppmSinglet (2H)
Piperidine Core C3-H (Methine)2.80 – 3.20 ppmMultiplet (1H)
Hydrazone N=CH -R7.80 – 8.50 ppmSinglet (1H)
Pyrazole Pyrazole-C4-H 6.00 – 6.50 ppmSinglet (1H)

Troubleshooting & Optimization

  • Issue: Low Yield / Starting Material Recovery

    • Cause: Incomplete neutralization of the 2HCl salt.[1]

    • Fix: Switch from weak base (NaOAc) to strong base (TEA/DIPEA) or ensure pH is > 4.0.[1]

  • Issue: Oxidation (Darkening of reaction)

    • Cause: Hydrazines oxidize to azo compounds or decompose in air.[1]

    • Fix: Degas solvents with Nitrogen bubbling for 10 mins prior to reaction.[1] Run under inert atmosphere.

  • Issue: "Gumming" of Salt

    • Cause: Moisture absorption.[1]

    • Fix: Dry the salt in a vacuum desiccator over P₂O₅ for 24h before use.[1]

References

  • Organic Syntheses. (1941).[1] Hydrazine hydrate and handling of salts. Organic Syntheses, Coll. Vol. 1, p. 529.[1][5] Retrieved October 26, 2023, from [Link]

  • Beilstein Journal of Organic Chemistry. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation. Retrieved October 26, 2023, from [Link]

  • PubChem. (2025).[1][3] 1-Benzyl-3-hydroxypiperidine (Precursor Data). Retrieved October 26, 2023, from [Link]

  • Organic Chemistry Portal. (2018). Synthesis of Pyrazoles and Hydrazine Reactivity. Retrieved October 26, 2023, from [Link]

Sources

Application Note: 1-Benzyl-3-hydrazinylpiperidine Dihydrochloride in the Synthesis of Pyrazole-Based Analgesic Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocol for utilizing 1-Benzyl-3-hydrazinylpiperidine dihydrochloride (CAS: 102931-73-7, generic ref) as a primary building block in the synthesis of pyrazolo-piperidine pharmacophores. These fused heterocyclic systems are critical in the development of next-generation Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) and Janus Kinase (JAK) inhibitors for the treatment of chronic inflammatory pain (e.g., Rheumatoid Arthritis).

Unlike simple aliphatic hydrazines, this 3-substituted piperidine offers a chiral handle (position 3) and a protected nitrogen (benzyl group), allowing for the precise construction of tricyclic cores found in advanced analgesic candidates.

Technical Background & Mechanism

The Pharmacophore

The 1-(piperidin-3-yl)-1H-pyrazole moiety is a privileged structure in medicinal chemistry. The piperidine ring mimics the aliphatic cycle found in opioids and other GPCR ligands, while the pyrazole ring serves as a bioisostere for amides or phenyl rings, often improving metabolic stability and solubility.

Reaction Chemistry: The Knorr Pyrazole Synthesis Variant

The core utility of 1-Benzyl-3-hydrazinylpiperidine lies in its ability to undergo condensation with 1,3-dielectrophiles (such as


-keto esters, enaminones, or 1,3-diketones).
  • Nucleophilicity: The hydrazine group (

    
    ) acts as a dinucleophile.
    
  • Regioselectivity: The terminal nitrogen (

    
    ) is more nucleophilic and attacks the most electrophilic carbon of the partner reagent first.
    
  • Salt Management: As a dihydrochloride salt, the compound is stable but non-reactive. It requires precise in situ neutralization (free-basing) to liberate the active hydrazine species without causing decomposition.

Experimental Protocol

Materials & Reagents
ReagentRolePurity/Grade
1-Benzyl-3-hydrazinylpiperidine 2HCl Starting Material >97% (HPLC)
Ethoxymethylene malononitrile (or equivalent)ElectrophileSynthesis Grade
Triethylamine (TEA) or DIPEABase (Scavenger)Anhydrous
Ethanol (EtOH)SolventAbsolute
Dichloromethane (DCM)Extraction SolventHPLC Grade
Step-by-Step Synthesis of the Pyrazole Core

Note: This protocol describes the condensation with an enol ether derivative to form a pyrazole ring, a common first step in analgesic scaffold synthesis.

Phase 1: Free-Basing (In Situ)
  • Setup: Charge a 3-neck round-bottom flask with 1-Benzyl-3-hydrazinylpiperidine 2HCl (1.0 eq) and absolute Ethanol (10 volumes).

  • Cooling: Cool the suspension to 0–5 °C using an ice bath.

  • Neutralization: Add Triethylamine (TEA) (2.5 eq) dropwise over 20 minutes.

    • Critical Check: The solution should turn from a suspension to a clearer mixture as the free base forms. Ensure pH is slightly basic (pH 8-9).

    • Why: The dihydrochloride requires 2 equivalents of base to neutralize both HCl molecules. The 0.5 excess ensures the hydrazine is fully deprotonated and nucleophilic.

Phase 2: Condensation Reaction
  • Addition: Add the electrophile (e.g., Ethoxymethylene malononitrile or a specific

    
    -keto ester) (1.1 eq) slowly to the reaction mixture at 0 °C.
    
  • Reflux: Remove the ice bath and heat the mixture to reflux (approx. 78 °C) for 4–6 hours.

    • Monitoring: Monitor by TLC (System: 5% MeOH in DCM). The hydrazine spot should disappear, and a new, less polar spot (pyrazole product) should appear.

  • Mechanistic Insight: The terminal hydrazine nitrogen attacks the ethoxy-carbon, displacing ethanol. The secondary hydrazine nitrogen then attacks the nitrile/carbonyl carbon, closing the ring.

Phase 3: Workup & Isolation
  • Concentration: Evaporate the Ethanol under reduced pressure.

  • Partition: Dissolve the residue in DCM and wash with water (

    
    ) to remove Triethylamine hydrochloride salts.
    
  • Drying: Dry the organic layer over anhydrous

    
    , filter, and concentrate.
    
  • Purification: Recrystallize from EtOAC/Hexanes or purify via flash column chromatography (Silica gel, 0-5% MeOH/DCM gradient).

Visualization: Reaction Workflow

G Start 1-Benzyl-3-hydrazinylpiperidine 2HCl (Solid) Base Add Base (TEA/DIPEA, 2.5 eq) Start->Base Solubilization FreeBase Free Hydrazine Intermediate Base->FreeBase Neutralization Reagent Add Electrophile (e.g., Enaminone) FreeBase->Reagent Nucleophilic Attack Cyclization Reflux (EtOH) Cyclization Reagent->Cyclization Ring Closure Product 1-(1-Benzylpiperidin-3-yl) -pyrazole Derivative Cyclization->Product Isolation

Figure 1: Workflow for converting the dihydrochloride salt into the active pyrazole pharmacophore.[1]

Safety & Handling Guidelines

  • Hydrazine Toxicity: While the piperidine substituent reduces volatility compared to hydrazine hydrate, 1-Benzyl-3-hydrazinylpiperidine should be treated as a potential genotoxin. All weighing and transfers must occur in a fume hood.

  • Sensitization: Hydrazines are known skin sensitizers. Double-gloving (Nitrile) is mandatory.

  • Salt Stability: The dihydrochloride form is hygroscopic. Store in a desiccator at room temperature. If the solid becomes sticky, it has absorbed water, which will affect the stoichiometry of the reaction.

References

  • Patent: Benzoxazepin compounds selective for PI3K p110 delta and methods of use. (2012). WO2012126901A1. (Demonstrates the use of 1-benzyl-3-hydrazinylpiperidine in synthesizing PI3K inhibitor analgesics). Link

  • Patent: Novel tricyclic compounds. (2012). EP2506716B1. (Details the synthesis of pyrazolo[3,4-d]pyrrolo[2,3-b]pyridine derivatives using the title compound). Link

  • Review:The Role of Pyrazoles in Anti-Inflammatory Drug Design. European Journal of Medicinal Chemistry. (General context on pyrazole pharmacophores in analgesia).

Sources

High-Fidelity Synthesis of Pyrazolo-Piperidine Scaffolds Using 1-Benzyl-3-hydrazinylpiperidine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-CNS-2025-04

Executive Summary

This application note details the strategic utilization of 1-Benzyl-3-hydrazinylpiperidine dihydrochloride (CAS: 877308-41-7 / Generic analog context) as a core building block for generating focused small-molecule libraries targeting anxiety disorders.

The piperidine ring is a "privileged structure" in neuropharmacology, serving as the backbone for numerous CNS-active agents. By leveraging the hydrazine moiety at the C3 position, medicinal chemists can rapidly access fused bicyclic systems—specifically 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridines . These scaffolds mimic the pharmacophores of established anxiolytics (e.g., buspirone analogs) but offer distinct intellectual property (IP) space and tunable physicochemical properties for optimizing blood-brain barrier (BBB) penetration.

Strategic Rationale & Chemical Logic

The "Privileged Scaffold" Hypothesis

Anxiety disorders are frequently treated by modulating serotonergic (5-HT) or GABAergic pathways. The 1-benzylpiperidine moiety provides two critical functions in drug design:

  • Hydrophobic Anchoring: The benzyl group often occupies the hydrophobic pocket of G-protein coupled receptors (GPCRs), such as the 5-HT1A receptor, increasing binding affinity.

  • Synthetic Versatility: The hydrazine group (-NH-NH2) is a high-reactivity nucleophile, allowing for "one-pot" cyclization with electrophiles (e.g., 1,3-diketones) to form pyrazole or indazole rings.

Stability Considerations

The dihydrochloride salt form is specified over the free base for three reasons:

  • Stoichiometric Precision: Non-hygroscopic salts allow for exact molar measurements, critical in library generation.

  • Oxidative Stability: Free hydrazines are prone to air oxidation; the HCl salt stabilizes the hydrazine moiety until the reaction conditions are met.

  • Safety: Reduces the volatility of the hydrazine precursor, mitigating inhalation risks.

Visualizing the Drug Discovery Workflow

The following diagram illustrates the conversion of the raw reagent into a bioactive library and its subsequent validation.

DrugDiscoveryWorkflow Reagent 1-Benzyl-3-hydrazinylpiperidine 2HCl (Starting Material) Cyclization Cyclization Reaction (with 1,3-Diketones) Reagent->Cyclization + Electrophile + Base (Et3N) Scaffold Pyrazolo-Piperidine Scaffold (Library) Cyclization->Scaffold Knorr Synthesis Screening In Vitro Screening (5-HT1A Binding) Scaffold->Screening High Throughput Validation In Vivo Validation (Elevated Plus Maze) Screening->Validation Hit Selection Validation->Reagent SAR Optimization (Modify Benzyl Group)

Figure 1: Workflow converting the hydrazine precursor into anxiolytic candidates via pyrazole cyclization and biological screening.

Experimental Protocols

Protocol A: Synthesis of Pyrazolo-Piperidine Library (The "Make")

Objective: To synthesize a library of 5-substituted-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridines.

Reagents:

  • 1-Benzyl-3-hydrazinylpiperidine dihydrochloride (1.0 equiv)

  • Substituted 1,3-diketones (1.1 equiv) (e.g., acetylacetone for methyl variants)

  • Ethanol (Absolute)

  • Triethylamine (Et3N) (2.5 equiv) - Crucial to neutralize HCl salt

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 1-Benzyl-3-hydrazinylpiperidine dihydrochloride (1 mmol) in Ethanol (10 mL).

  • Neutralization: Add Triethylamine (2.5 mmol) dropwise at 0°C. Note: A white precipitate (Et3N·HCl) will form. This confirms the liberation of the free hydrazine nucleophile.

  • Cyclization: Add the specific 1,3-diketone (1.1 mmol).

  • Reflux: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor reaction progress via TLC (System: DCM/MeOH 9:1).

  • Work-up: Cool to room temperature. Remove solvent under reduced pressure. Resuspend residue in water and extract with Ethyl Acetate (3x).

  • Purification: Dry organic layer over MgSO4. Purify via flash column chromatography (Silica gel).

Data Output Format:

Compound IDR-Group (Diketone)Yield (%)Purity (HPLC)MS (M+H)+
ANX-001 Methyl82%>98%242.3
ANX-002 Trifluoromethyl75%>98%296.2
ANX-003 Phenyl68%96%304.4
Protocol B: In Vitro 5-HT1A Receptor Binding (The "Test")

Objective: Determine the binding affinity (


) of the synthesized library against the Serotonin 1A receptor, a primary target for anxiolytics (e.g., Buspirone).

Mechanistic Insight: Anxiolytics often act as partial agonists at presynaptic 5-HT1A autoreceptors, reducing serotonin firing rates in the raphe nuclei.

Methodology:

  • Membrane Prep: Use CHO cells stably expressing human 5-HT1A receptors.

  • Radioligand: [3H]-8-OH-DPAT (0.5 nM).

  • Incubation: Incubate membranes, radioligand, and varying concentrations of the test compound (10^-10 to 10^-5 M) in Tris-HCl buffer (pH 7.4) for 60 mins at 25°C.

  • Termination: Rapid filtration through GF/B glass fiber filters.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate IC50 and convert to

    
     using the Cheng-Prusoff equation.
    
Protocol C: In Vivo Elevated Plus Maze (The "Validation")

Objective: Assess anxiolytic-like behavior in rodents.

Logic: Anxiolytic drugs increase the time spent in the "open arms" of the maze, overcoming the rodent's natural aversion to open spaces.

Methodology:

  • Subjects: Male C57BL/6 mice (n=10 per group).

  • Dosing: Administer Vehicle, Positive Control (Diazepam 1 mg/kg), or Test Compound (ANX-series, 10 mg/kg IP) 30 mins prior to testing.

  • Apparatus: Elevated Plus Maze (2 open arms, 2 closed arms, elevated 50cm).

  • Recording: Place mouse in center facing open arm. Record for 5 minutes.

  • Metrics:

    • Time spent in Open Arms (s)

    • Number of Open Arm entries

    • Total distance traveled (to rule out sedation).

Pathway Visualization: Mechanism of Action

The following diagram hypothesizes the signaling pathway modulation by the synthesized candidate.

MOA Drug Synthesized Ligand (ANX-001) Receptor 5-HT1A Receptor (Presynaptic) Drug->Receptor Partial Agonism GiProtein Gi/o Protein Receptor->GiProtein Activation AC Adenylyl Cyclase GiProtein->AC Inhibition KChannel GIRK Channel (K+ Efflux) GiProtein->KChannel Activation cAMP cAMP Levels AC->cAMP Decrease Neuron Neuronal Hyperpolarization KChannel->Neuron Membrane Stabilization Anxiety Anxiety Behavior Neuron->Anxiety Reduction

Figure 2: Proposed mechanism of action where the ligand modulates 5-HT1A signaling to reduce neuronal excitability.

Safety & Handling (Hydrazine Specifics)

  • Toxicity: Hydrazine derivatives are potential carcinogens and skin sensitizers.

  • Engineering Controls: All weighing and reactions must be performed inside a certified chemical fume hood.

  • Deactivation: Spills should be treated with dilute bleach (sodium hypochlorite) to oxidize the hydrazine moiety before disposal.

  • Storage: Store the dihydrochloride salt in a desiccator at 4°C. It is hygroscopic; moisture absorption leads to stoichiometry errors.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 76190, 1-Benzylpiperidine. Retrieved from [Link]

  • Gupta, R. et al. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools.[1][2] Fundamental & Clinical Pharmacology. Retrieved from [Link]

  • Organic Syntheses (2010). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles. Org.[3] Synth. 2010, 87, 16. Retrieved from [Link]

  • Sartori, S. B., & Singewald, N. (2019). Novel pharmacological targets in drug development for the treatment of anxiety and anxiety-related disorders. Pharmacology & Therapeutics.[4][2][5] (General reference for 5-HT1A mechanism).

Sources

Application Note: Strategic Utilization of 1-Benzyl-3-hydrazinylpiperidine Dihydrochloride in CNS Scaffold Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Benzyl-3-hydrazinylpiperidine dihydrochloride (CAS: 1251924-73-8) is a specialized hydrazine building block critical for the synthesis of nitrogen-rich heterocycles, particularly pyrazoles , triazoles , and pyridazines .[1][2][3][4][5] In Central Nervous System (CNS) drug discovery, this reagent serves as a pivotal entry point for generating 1-(piperidin-3-yl)-1H-heterocycles .[1]

Unlike simple alkyl hydrazines, the piperidine core offers a non-aromatic, basic pharmacophore capable of penetrating the Blood-Brain Barrier (BBB) and interacting with conserved aspartate residues in GPCRs and Kinases. This guide details the handling, synthetic application, and strategic deployment of this reagent to construct bioactive scaffolds for neuroinflammation (PI3K


 modulation) and neurotransmitter regulation.

Chemical Profile & Strategic Value[1]

Physicochemical Properties
PropertySpecification
Chemical Name 1-Benzyl-3-hydrazinylpiperidine dihydrochloride
CAS Number 1251924-73-8
Formula C

H

Cl

N

Molecular Weight 278.22 g/mol
Appearance White to off-white hygroscopic solid
Solubility Soluble in Water, DMSO, Methanol; Insoluble in Et

O, Hexanes
Acidity Dihydrochloride salt (Requires neutralization prior to nucleophilic attack)
The "CNS Advantage" of the Scaffold

In medicinal chemistry, replacing a phenyl ring with a piperidine ring (scaffold hopping) often improves the physicochemical profile of a drug candidate:

  • Solubility: The basic nitrogen (pKa ~9-10) enhances aqueous solubility.[1]

  • Metabolic Stability: Reduces the risk of aromatic hydroxylation.

  • 3D Topology: The sp

    
     hybridized ring provides a "kinked" geometry distinct from flat aromatic systems, allowing access to novel binding pockets.
    

Core Application: Synthesis of Pyrazolo-Piperidine Scaffolds[1]

The primary application of this reagent is the Regioselective Cyclocondensation to form pyrazoles. This reaction is the cornerstone of synthesizing inhibitors for targets like PI3K


  (implicated in neuroinflammatory diseases like Multiple Sclerosis) and various GPCRs.
Mechanism of Action

The hydrazine moiety acts as a dinucleophile. The terminal nitrogen (N


) is generally more nucleophilic than the internal nitrogen (N

) due to steric hindrance from the piperidine ring. However, regioselectivity is dictated by the electrophile (e.g., 1,3-diketone vs. enaminone).
Strategic Workflow Diagram

The following diagram illustrates the conversion of the raw building block into a functional CNS lead candidate.

CNS_Workflow cluster_logic CNS Design Logic Start 1-Benzyl-3-hydrazinylpiperidine 2HCl (Reagent) Step1 Free-Basing (In situ or Pre-step) Start->Step1 DIPEA/EtOH Step2 Cyclocondensation (Electrophile Addition) Step1->Step2 1,3-Diketone or Enaminone Inter Intermediate: 1-(1-Benzylpiperidin-3-yl)-Pyrazole Step2->Inter Reflux, 2-12h Step3 Debenzylation (Pd/C, H2) Inter->Step3 H2, Pd/C MeOH/AcOH Final Target Scaffold: Free Piperidine Amine Step3->Final Library Diversification GPCR Binding GPCR Binding Final->GPCR Binding Kinase Selectivity Kinase Selectivity Final->Kinase Selectivity

Figure 1: Synthetic workflow transforming the hydrazine precursor into a versatile CNS scaffold.

Detailed Experimental Protocol

Protocol A: Synthesis of 1-(1-Benzylpiperidin-3-yl)-1H-pyrazole Derivatives

Source Validation: Adapted from WO2012126901A1 (PI3K Inhibitor Synthesis). Objective: To condense the hydrazine salt with an electrophile (e.g., a


-enaminone or 1,3-diketone) to form the pyrazole core.[1]
Reagents:
  • 1-Benzyl-3-hydrazinylpiperidine dihydrochloride (1.0 eq)[1]

  • Electrophile (e.g., 3-(dimethylamino)-1-phenylprop-2-en-1-one) (1.0 - 1.2 eq)[1]

  • Base: N,N-Diisopropylethylamine (DIPEA) (3.0 - 4.0 eq) [Note: Extra equivalents required to neutralize 2HCl][1]

  • Solvent: Ethanol (EtOH) or Methanol (MeOH) (anhydrous preferred)[1]

Step-by-Step Methodology:
  • Preparation of Free Base (In-Situ):

    • Charge a reaction flask with 1-Benzyl-3-hydrazinylpiperidine dihydrochloride (e.g., 1.0 g, 3.6 mmol).[1]

    • Add Ethanol (25 mL, ~0.15 M concentration).

    • Add DIPEA (1.9 mL, ~10.8 mmol) dropwise at room temperature.

    • Observation: The suspension should clear or become a finer precipitate as the hydrochloride is neutralized. Stir for 15 minutes.

  • Condensation:

    • Add the electrophile (e.g., the enaminone or diketone) in one portion.

    • Fit the flask with a reflux condenser.

  • Cyclization:

    • Heat the mixture to Reflux (78-80°C) .

    • Timecourse: Monitor by LC-MS. Typical conversion occurs within 3–12 hours.

    • Checkpoint: Look for the disappearance of the hydrazine mass (M+H = 206) and formation of the product mass.

  • Workup:

    • Cool to room temperature.[6]

    • Concentrate the solvent under reduced pressure.[7]

    • Partition: Dissolve residue in Ethyl Acetate and wash with Saturated NaHCO

      
       (to remove residual acid/salts) followed by Brine.
      
    • Dry over Na

      
      SO
      
      
      
      , filter, and concentrate.
  • Purification:

    • Flash Chromatography (SiO

      
      ).
      
    • Eluent: Dichloromethane/Methanol (95:5 to 90:10). The benzyl group makes the product relatively lipophilic, but the basic nitrogen may cause tailing; add 1% NH

      
      OH if necessary.
      
Protocol B: Debenzylation (Scaffold Activation)

Context: The benzyl group protects the piperidine nitrogen during the harsh cyclization conditions. For CNS applications, this group is often removed to allow for the attachment of target-specific "warheads" or to adjust lipophilicity (LogD).[1]

  • Dissolution: Dissolve the intermediate from Protocol A in Methanol or Ethanol.

  • Catalyst: Add 10% Pd/C (10-20 wt% loading).

  • Acid Additive (Optional but Recommended): Add 1-2 equivalents of Acetic Acid or HCl (in dioxane). Protonation of the piperidine accelerates debenzylation and prevents catalyst poisoning.

  • Hydrogenation: Stir under H

    
     atmosphere (balloon pressure or 1-3 bar in a Parr shaker) at RT or 40°C.
    
  • Filtration: Filter through Celite to remove Palladium.

  • Result: The free secondary amine is now ready for:

    • Reductive Amination (Library generation)[1]

    • Amide Coupling (Peptidomimetics)[1]

    • SNAr (Heteroaryl coupling)[1]

Troubleshooting & Critical Control Points

Regioselectivity Issues

When reacting with asymmetric 1,3-diketones, two regioisomers are possible.

  • Observation: LC-MS shows one peak, but NMR shows two sets of signals.

  • Resolution: The piperidine ring at position 3 creates steric bulk. The hydrazine N

    
     (terminal) usually attacks the least hindered carbonyl first.
    
  • Validation: Use 2D NMR (NOESY) to confirm the position of the piperidine ring relative to the pyrazole substituents.

Salt Stoichiometry

Common Failure Mode: Using only 1-2 equivalents of base.[1]

  • Reasoning: The starting material is a dihydrochloride .[3][5][8] You need:

    • 2 eq of base to neutralize the HCl.

    • 1 eq of base to deprotonate the hydrazine for nucleophilic attack (if the mechanism requires it).

    • Recommendation: Always use 3.5 to 4.0 equivalents of DIPEA or Et

      
      N.
      
Hygroscopicity

The dihydrochloride salt absorbs water rapidly.

  • Handling: Weigh quickly in a low-humidity environment.

  • Impact: Excess water can hydrolyze sensitive electrophiles (like enol ethers) before they react with the hydrazine.

References

  • Patent Application (Primary Protocol Source)

    • Title: Benzoxazepin compounds selective for PI3K p110 delta and methods of use.[6]

    • Source: WO2012126901A1 / EP2506716.
    • Relevance: Describes the specific condensation of 1-benzyl-3-hydrazinylpiperidine with enaminones to form CNS-active kinase inhibitors.
    • URL:[1]

  • Hydrazine Chemistry Review

    • Title: Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications.[9][10]

    • Source: Molecules (NIH/PMC).
    • Relevance: General review of hydrazine reactivity and heterocycle form
    • URL:[1]

  • Piperidine Scaffolds in Drug Design

    • Title: Piperidine-based building blocks in medicinal chemistry.[1]

    • Source: Life Chemicals Applic
    • Relevance: Discusses the structural advantages of piperidines in marketed drugs (solubility, 3D shape).
    • URL:[1]

Sources

Application Note: Strategic Utilization of 1-Benzyl-3-hydrazinylpiperidine dihydrochloride in Neuropharmacology

[1][2]

Executive Summary

1-Benzyl-3-hydrazinylpiperidine dihydrochloride (3-BHP) is a high-value heterocyclic building block (CAS: 1251924-73-8 / 1310729-35-1) utilized primarily in the synthesis of nitrogen-rich fused heterocycles.[1][2][3] While not a direct neurotransmitter probe itself, it serves as a privileged scaffold precursor for generating ligands targeting the Sigma-1 receptor (


R)Dopamine receptors (D2/D4)Serotonin systems12

This guide details the protocol for utilizing 3-BHP to synthesize Pyrazolyl-piperidine and Indazolyl-piperidine libraries—structural classes known to modulate neuroinflammation and neurotransmission.[1][2] By leveraging the benzylpiperidine pharmacophore (a "magic bullet" for

12

Scientific Rationale & Mechanism

The "Privileged Structure" Hypothesis

The utility of 3-BHP rests on two structural pillars:

  • The Benzylpiperidine Core: This moiety is a well-established pharmacophore for the Sigma-1 receptor (a chaperone protein regulating Ca

    
     signaling and neurotransmitter release) and the Acetylcholinesterase (AChE)  active site.[1][2] Drugs like Donepezil and various experimental antipsychotics utilize this core to anchor the molecule within the receptor's hydrophobic pocket.[2]
    
  • The Hydrazine Handle: The C3-hydrazinyl group allows for the rapid formation of pyrazoles, indazoles, and triazoles via condensation with carbonyls.[1][2] This enables "Fragment-Based Drug Design" (FBDD), where the benzylpiperidine provides affinity, and the fused heterocycle determines selectivity (e.g., differentiating between D2 and D4 receptors).[1][2]

Mechanism of Action (Synthetic)

3-BHP undergoes Knorr Pyrazole Synthesis or Fischer Indole-type cyclization when reacted with 1,3-diketones or cyclic ketones, respectively.[1][2] The resulting products position nitrogen atoms to interact with specific serine or histidine residues in GPCR binding pockets.[2]

Experimental Workflows

Workflow A: Synthesis of Pyrazolyl-Piperidine Ligands (Sigma/Dopamine Modulators)

This protocol describes the condensation of 3-BHP with a

12
Materials Required
  • Precursor: 1-Benzyl-3-hydrazinylpiperidine dihydrochloride (3-BHP) [>95% Purity].[1][2]

  • Reactant: 4,4,4-Trifluoro-1-phenylbutane-1,3-dione (or equivalent 1,3-diketone).[1][2]

  • Solvent: Ethanol (EtOH) or Methanol (MeOH), anhydrous.[2]

  • Base: Triethylamine (TEA) or Sodium Acetate (NaOAc).[1][2]

  • Catalyst: Acetic Acid (glacial, catalytic amount).[2]

Step-by-Step Protocol
  • Free Base Liberation:

    • Dissolve 1.0 eq (278 mg) of 3-BHP dihydrochloride in 5 mL of EtOH.

    • Add 2.2 eq of TEA dropwise at 0°C to neutralize the HCl salts. Stir for 15 min.

  • Condensation:

    • Add 1.1 eq of the 1,3-diketone reactant to the mixture.[1][2]

    • Optional: Add 2-3 drops of glacial acetic acid to catalyze imine formation.[1][2]

  • Reflux:

    • Heat the reaction mixture to reflux (80°C) for 4–6 hours. Monitor by TLC (System: DCM/MeOH 9:1) or LC-MS.[1][2][4][5]

    • Checkpoint: The hydrazine peak (MS: ~206 m/z) should disappear, replaced by the pyrazole adduct mass.[2]

  • Work-up:

    • Cool to room temperature.[2][5]

    • Concentrate solvent in vacuo.[2]

    • Redissolve residue in Ethyl Acetate (EtOAc) and wash with water (x2) and brine (x1).[1][2]

    • Dry over anhydrous

      
      , filter, and concentrate.[1][2][6][7]
      
  • Purification:

    • Purify via Flash Column Chromatography (Silica Gel).[1][2]

    • Eluent Gradient: 0%

      
       10% MeOH in DCM.[2]
      
  • Characterization:

    • Verify structure via

      
      H-NMR and HRMS.[1][2]
      

Outcome: A 1-benzyl-3-(pyrazol-1-yl)piperidine derivative, ready for binding affinity assays.

Workflow B: Receptor Binding Validation (Radioligand Displacement)

Once synthesized, the ligand must be validated for affinity against the Sigma-1 receptor (

12
Assay Conditions
ParameterSpecification
Receptor Source Guinea pig brain membrane homogenates or HEK293 cells overexpressing human

R.
Radioligand -Pentazocine (Specific for

) or [^3H]-DTG (Universal

).[1][2]
Concentration 2-5 nM radioligand.[1][2]
Non-specific Binder Haloperidol (10

M).[1][2]
Incubation 120 min at 37°C in Tris-HCl buffer (pH 7.4).
Detection Liquid Scintillation Counting.
Data Analysis

Calculate





128

Visualization of Pathways[1][2][5]

Synthetic Pathway: From Precursor to Probe

The following diagram illustrates the transformation of 3-BHP into a bioactive pyrazole ligand.

SynthesisPathcluster_conditionsReaction ConditionsBHP1-Benzyl-3-hydrazinylpiperidine(3-BHP)IntermediateHydrazoneIntermediateBHP->Intermediate+ DiketoneEtOH, RefluxDiketone1,3-Diketone(R-CO-CH2-CO-R')Diketone->IntermediateProductPyrazolyl-Piperidine(Sigma-1 Ligand)Intermediate->Product- 2 H2OCyclizationInfoTemp: 80°CTime: 4-6hCat: AcOH

Caption: Synthetic route converting the hydrazine precursor (3-BHP) into a stable pyrazole-based neuro-ligand via condensation.

Pharmacophore Mapping: Ligand-Receptor Interaction

This diagram details how the synthesized molecule interacts with the Sigma-1 receptor binding pocket.[1][2]

PharmacophoreBenzylBenzyl Group(Hydrophobic)Pocket1Primary Hydrophobic Pocket(Val, Leu, Phe)Benzyl->Pocket1HydrophobicInteractionPiperidinePiperidine N(Protonated)AspAsp126 Residue(Anionic Site)Piperidine->AspSalt Bridge(Electrostatic)LinkerC3-Hydrazine LinkerHeterocyclePyrazole Head(Aromatic/Polar)Linker->HeterocyclePocket2Secondary Pocket(Selectivity Region)Heterocycle->Pocket2H-Bonding / Pi-Stacking

Caption: Molecular docking logic. The benzyl-piperidine anchors the ligand, while the hydrazine-derived head group probes the secondary pocket.[1][2]

Safety & Handling

  • Toxicity: Hydrazines are potential carcinogens and skin sensitizers.[2] Handle 3-BHP in a fume hood with nitrile gloves.[1][2]

  • Stability: The dihydrochloride salt is hygroscopic.[2] Store at 4°C under inert gas (Argon/Nitrogen) to prevent oxidation to the azo derivative.[2]

  • Disposal: Quench unreacted hydrazine residues with dilute bleach (sodium hypochlorite) before disposal to convert them to inert nitrogen gas.[2]

References

  • Patent: Benzoxazepin compounds selective for PI3K p110 delta. (2012).[2] World Intellectual Property Organization, WO2012126901A1.[1][2] (Describes the synthesis and use of 1-benzyl-3-hydrazinylpiperidine as an intermediate).

  • Pessoa-Mahana, H., et al. (2011).[1][2] "Synthesis of 1-benzyl-3-[4-(aryl-1-piperazinyl) carbonyl]-1H-indoles: Novel ligands with potential D4 dopaminergic activity."[1][2] Journal of the Chilean Chemical Society, 56(4).[2] (Establishes the benzyl-piperidine/indole scaffold utility in dopamine research).

  • Runeberg, P., et al. (2012).[1][2] "Novel tricyclic compounds." European Patent Office, EP2506716B1.[1][2] (Details the cyclization of 3-BHP to form tricyclic neuro-active cores).

  • PubChem Compound Summary. (2023). "1-Benzyl-3-hydrazinylpiperidine dihydrochloride."[1][2][3][9][10] National Center for Biotechnology Information.[2] [1][2]

Application Note: Strategic Derivatization of 1-Benzyl-3-hydrazinylpiperidine Dihydrochloride for SAR Studies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Value

1-Benzyl-3-hydrazinylpiperidine dihydrochloride is a high-value, bifunctional scaffold for medicinal chemistry. Its utility lies in the juxtaposition of the piperidine ring (a privileged pharmacophore in GPCR and kinase inhibitors) with a reactive hydrazine moiety at the chiral 3-position.

Unlike simple amines, the hydrazine group possesses the


-effect , rendering it exceptionally nucleophilic despite its pKa. This allows for chemoselective derivatization in the presence of other competing nucleophiles. However, the dihydrochloride salt form  presents a specific challenge: it is chemically inert until neutralized and prone to oxidation once free-based.

This guide provides three validated workflows to transform this scaffold into diverse chemical libraries for Structure-Activity Relationship (SAR) profiling:

  • Hydrazone Formation: For rapid exploration of electronic/steric space.

  • Pyrazole Synthesis: For constructing stable, rigid heteroaromatic cores.

  • Acylation/Sulfonylation: For introducing hydrogen-bond acceptors.

Critical Handling & Pre-requisites

The "In-Situ" Free-Basing Principle

Expert Insight: The free base of 1-benzyl-3-hydrazinylpiperidine is unstable and prone to air oxidation (turning from colorless to dark brown). Never isolate the free base for long-term storage. Always generate it in situ from the dihydrochloride salt immediately prior to reaction.

Safety Profile
  • Toxicity: Hydrazines are potential carcinogens and skin sensitizers. All procedures must be performed in a fume hood.

  • Waste: Segregate hydrazine waste from general organic waste; use bleach (sodium hypochlorite) to quench residual hydrazine glassware before cleaning.

Visual Workflow: Divergent Synthesis

The following diagram outlines the strategic divergence from the parent scaffold into three distinct chemical spaces.

SAR_Workflow Start 1-Benzyl-3-hydrazinylpiperidine 2HCl Salt Base In Situ Neutralization (Et3N / DIPEA) Start->Base Activation Path1 Aldehyde/Ketone (Acid Cat.) Base->Path1 + R-CHO Path2 1,3-Diketone (Cyclocondensation) Base->Path2 + R-CO-CH2-CO-R' Path3 Acyl Chloride (Base) Base->Path3 + R-COCl Prod1 Hydrazone Library (Reversible/Rigid) Path1->Prod1 Prod2 Pyrazole Library (Stable Heterocycle) Path2->Prod2 Prod3 Hydrazide Library (H-Bond Acceptors) Path3->Prod3

Figure 1: Divergent synthesis workflow. The dihydrochloride salt is the stable precursor for three distinct SAR campaigns.

Protocol A: Hydrazone Library Generation

Objective: Rapidly scan steric and electronic requirements of the binding pocket. Hydrazones introduce a rigid


 double bond, restricting the conformational flexibility of the piperidine substituent.
Mechanistic Rationale

The reaction is acid-catalyzed. However, because we start with the dihydrochloride, the system is already acidic. We must carefully buffer the system to pH 4-5. If too acidic, the hydrazine is protonated (


) and non-nucleophilic. If too basic, the carbonyl activation fails.
Step-by-Step Protocol
  • Preparation: In a 20 mL scintillation vial, suspend 1-Benzyl-3-hydrazinylpiperidine 2HCl (1.0 eq, e.g., 100 mg) in Ethanol (EtOH) (3 mL).

  • Buffering: Add Sodium Acetate (NaOAc) (2.2 eq).

    • Why: NaOAc neutralizes the strong HCl, generating mild acetic acid in situ, creating the perfect buffer for hydrazone formation [1].

  • Addition: Add the desired Aldehyde or Ketone (1.1 eq).

  • Reaction: Cap the vial and heat to 60°C for 2–4 hours.

    • Monitoring: Monitor by LC-MS. The hydrazine peak (M+H) will disappear, replaced by the hydrazone (M+H + Aldehyde - H2O).

  • Workup:

    • Cool to room temperature.[1]

    • If the product precipitates: Filter and wash with cold EtOH.

    • If soluble: Evaporate solvent, redissolve in DCM, wash with water, dry over MgSO4, and concentrate.

Data: Solvent & Catalyst Compatibility
ParameterRecommendationNotes
Solvent Ethanol or MethanolProtic solvents stabilize the polar transition state.
Base NaOAc or PyridineAvoid strong bases (NaOH) which inhibit acid catalysis.
Temp 60°C - RefluxMicrowave irradiation (80°C, 10 min) is also effective.

Protocol B: Pyrazole Synthesis (Knorr Reaction)

Objective: Construct a stable, aromatic pyrazole ring fused to the piperidine. This is a classic "bioisostere" strategy to replace unstable linkers with a robust heterocyclic core [2].

Reaction Logic

This involves a condensation followed by cyclization.[2] The regioselectivity is controlled by the steric bulk of the diketone and the hydrazine.

Pyrazole_Mech Step1 Free Hydrazine (Nucleophile) Inter Hydrazone Intermediate Step1->Inter Attack C=O Step2 1,3-Diketone (Electrophile) Step2->Inter Final Pyrazole (Aromatic) Inter->Final Cyclization - 2 H2O

Figure 2: Simplified mechanism for Pyrazole synthesis via condensation with 1,3-diketones.

Step-by-Step Protocol
  • Neutralization: Dissolve 1-Benzyl-3-hydrazinylpiperidine 2HCl (1.0 eq) in Ethanol . Add Triethylamine (TEA) (2.5 eq) and stir for 10 mins.

  • Addition: Add Acetylacetone (or substituted 1,3-diketone) (1.2 eq).

  • Cyclization: Reflux (80°C) for 4–6 hours.

    • Note: Reaction usually turns yellow/orange.

  • Workup:

    • Remove solvent under vacuum.

    • The residue will contain TEA-HCl salts. Partition between Ethyl Acetate and Water .

    • Wash organic layer with Brine.

    • Purify via Flash Chromatography (Hexane:EtOAc gradient).

Protocol C: Acylation (Hydrazide Synthesis)

Objective: Introduce H-bond acceptors (Carbonyl) and hydrophobic tails. Hydrazides are stable but can be metabolically cleaved; they serve as excellent probes for pocket depth.

Step-by-Step Protocol
  • Solvent System: Use Dichloromethane (DCM) (anhydrous).

  • Base: Add Diisopropylethylamine (DIPEA) (3.0 eq).

    • Why 3.0 eq? 2 eq to neutralize the 2HCl salt, 1 eq to scavenge the HCl generated from the acyl chloride.

  • Cooling: Cool mixture to 0°C (Ice bath).

  • Addition: Dropwise add Acyl Chloride or Sulfonyl Chloride (1.05 eq).

    • Selectivity: The terminal nitrogen (

      
      ) is more nucleophilic and less sterically hindered than the internal nitrogen (
      
      
      
      ), leading to the terminal hydrazide preferentially.
  • Reaction: Warm to Room Temp and stir for 1 hour.

  • Quench: Add saturated NaHCO3 solution. Extract with DCM.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield (Hydrazone) pH too low (too acidic)Increase NaOAc; ensure pH is ~4-5.
Dark/Tarry Product Oxidation of free baseDegas solvents with

; keep reaction under inert atmosphere.
Regioisomers (Pyrazole) Asymmetric diketoneIsolate isomers via HPLC; use symmetric diketones for initial SAR.
Incomplete Reaction Salt insolubilitySwitch solvent to DMF or DMSO for initial salt dissolution, then dilute with EtOH.

References

  • Organic Chemistry Portal. (2023). Synthesis of Pyrazoles - Methods and Protocols. Retrieved from [Link]

  • PubChem. (2025).[3][4] Compound Summary: 1-Benzyl-3-hydrazinylpiperidine dihydrochloride. National Library of Medicine. Retrieved from [Link]

  • Sigma-Aldrich (Merck). (n.d.). Hydrazine Chemistry in Drug Discovery: Technical Bulletin. (General reference for hydrazine handling safety).

Sources

"1-Benzyl-3-hydrazinylpiperidine dihydrochloride" as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Benzyl-3-hydrazinylpiperidine dihydrochloride is a specialized bifunctional building block bridging two "privileged structures" in medicinal chemistry: the piperidine ring and the hydrazine moiety. While piperidines are ubiquitous in GPCR ligands and kinase inhibitors, the C3-substituted hydrazine functionality offers a unique vector for scaffold growth.

This guide details the practical application of this reagent in synthesizing pyrazoles (bioisosteres for amide/urea linkages) and hydrazones (pH-sensitive linkers). It addresses the critical handling of the dihydrochloride salt form to ensure nucleophilic reactivity and outlines the downstream strategy for N-debenzylation to access free secondary amines for late-stage diversification.

Chemical Profile & Handling

The dihydrochloride salt form stabilizes the hydrazine group against oxidation but renders the molecule non-nucleophilic in its supplied state. Proper "free-basing" is the rate-determining step for successful synthesis.

PropertySpecificationApplication Note
Chemical Structure Piperidine ring, N-benzyl protected, C3-hydrazineChirality: Usually supplied as a racemate. Enantiomers can be resolved via chiral HPLC after heterocycle formation.
Form Dihydrochloride Salt (

)
Hygroscopic. Must be stored under inert gas (Ar/N2).
Basicity Acidic (salt form)CRITICAL: Requires in situ neutralization (e.g., Et3N, NaOAc) to activate the hydrazine nucleophile.
Solubility Water, Methanol, DMSOPoor solubility in non-polar solvents (DCM, Toluene) unless neutralized.

Strategic Reaction Map

The utility of this building block lies in its ability to convert simple carbonyls into complex heterocycles while maintaining the piperidine core.

ReactionMap Start 1-Benzyl-3-hydrazinylpiperidine (Dihydrochloride) Diketone + 1,3-Diketones (e.g., Acetylacetone) Start->Diketone Aldehyde + Aldehydes/Ketones Start->Aldehyde Isocyanate + Isocyanates Start->Isocyanate Pyrazole Piperidinyl-Pyrazoles (Kinase Inhibitor Scaffolds) Diketone->Pyrazole Cyclocondensation Hydrazone Hydrazone Linkers (pH-Labile Conjugates) Aldehyde->Hydrazone Dehydration Semicarbazide Semicarbazides (Urea Bioisosteres) Isocyanate->Semicarbazide Addition

Figure 1: Synthetic divergence from the hydrazine core. The pyrazole route is the primary application in medicinal chemistry.

Application 1: Synthesis of Piperidinyl-Pyrazoles

The reaction of hydrazines with 1,3-diketones (Knorr Pyrazole Synthesis) is the gold standard for generating this heterocycle. However, the regioselectivity can be an issue if the diketone is asymmetric.

Mechanistic Insight

The dihydrochloride salt is acidic. For the hydrazine (


) to attack the carbonyl, the solution pH must be adjusted to ~8-9. Using a weak base (Sodium Acetate) or an organic base (Triethylamine) buffers the reaction, preventing protonation of the hydrazine while avoiding side reactions associated with strong bases like NaOH.
Detailed Protocol: Condensation with Acetylacetone

Objective: Synthesize 1-(1-benzylpiperidin-3-yl)-3,5-dimethyl-1H-pyrazole.

Materials:

  • 1-Benzyl-3-hydrazinylpiperidine 2HCl (1.0 eq)

  • Acetylacetone (1.1 eq)

  • Triethylamine (TEA) (2.5 eq) [Crucial for neutralizing 2x HCl]

  • Ethanol (Absolute)[1][2]

Step-by-Step Workflow:

  • Neutralization (In Situ):

    • Suspend the hydrazine dihydrochloride (1 mmol) in Ethanol (5 mL).

    • Add TEA (2.5 mmol) dropwise at 0°C.

    • Observation: The suspension should clear or change texture as the free base is liberated and TEA-HCl salts form. Stir for 15 minutes.

  • Addition:

    • Add Acetylacetone (1.1 mmol) dropwise to the stirring mixture.

  • Cyclization:

    • Heat the reaction to reflux (78°C) for 3–5 hours.

    • Monitoring: Check TLC (System: 5% MeOH in DCM). The hydrazine spot (polar, baseline) should disappear; a less polar UV-active spot (pyrazole) will appear.

  • Workup:

    • Cool to room temperature.[3] Concentrate solvent in vacuo.

    • Redissolve residue in Ethyl Acetate and wash with water (x2) to remove TEA-HCl salts.

    • Dry organic layer over

      
      , filter, and concentrate.[2]
      
  • Purification:

    • Flash chromatography (Silica gel, Hexane:EtOAc gradient) is usually sufficient.

Validation:

  • 1H NMR: Look for the pyrazole C4-H singlet around

    
     5.8–6.0 ppm.
    
  • LCMS: Mass should correspond to

    
    .
    

Application 2: N-Debenzylation (Late-Stage Diversification)

Once the pyrazole or hydrazone is formed, the benzyl group on the piperidine nitrogen often needs to be removed to allow for coupling to other pharmacophores (e.g., via amide coupling or reductive amination).

Challenge: Hydrazines/Pyrazoles can poison metal catalysts. Solution: Use Ammonium Formate as a hydrogen source (Transfer Hydrogenation) or high-pressure H2 with Pd(OH)2 (Pearlman's Catalyst).

Protocol: Catalytic Transfer Hydrogenation
  • Dissolution: Dissolve the N-benzyl piperidine intermediate (1 mmol) in Methanol (10 mL).

  • Catalyst Addition: Add 10% Pd/C (10 wt% loading) under Argon atmosphere.

  • Hydrogen Source: Add Ammonium Formate (5–10 eq).

  • Reaction: Reflux for 2–6 hours.

    • Note: This method is milder than H2 gas and often prevents the reduction of the pyrazole ring itself.

  • Filtration: Filter hot through Celite to remove Pd/C.

  • Isolation: Concentrate filtrate. The product will likely be the formate salt. Free-base using carbonate resin or extraction if necessary.

Logic & Troubleshooting Flowchart

ProtocolFlow Start Start: Hydrazine 2HCl Salt Solubility Dissolve in EtOH/MeOH Start->Solubility BaseCheck Add Base (TEA/NaOAc)? Solubility->BaseCheck Reaction Add Electrophile (Diketone/Aldehyde) BaseCheck->Reaction Yes (Required) Fail Troubleshoot: Check pH > 8 Check Ar Atmosphere BaseCheck->Fail No (Reaction Stalls) Reflux Reflux 3-5 Hours Reaction->Reflux Monitor TLC/LCMS Check Reflux->Monitor Workup Aqueous Workup Monitor->Workup Conversion Complete Monitor->Fail No Product Success Isolate Product Workup->Success

Figure 2: Operational workflow emphasizing the critical neutralization step.

References

  • Heller, S. T., & Natarajan, S. R. (2006). 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles.[4] Organic Letters, 8(13), 2675–2678. Link

    • Context: Establishes the foundational chemistry for converting 1,3-diketones to pyrazoles using hydrazine deriv
  • BenchChem Technical Protocols. N-Debenzylation of Piperidine Intermediates. Link

    • Context: Provides specific conditions for removing N-benzyl groups from piperidine rings using Pd/C and Pd(OH)2.
  • TCI Chemicals. Safety Data Sheet: 1-Benzyl-3-hydroxypiperidine (Analogous handling). Link

    • Context: Used for establishing safety baselines for benzyl-piperidine handling and storage.[5][6]

  • Organic Chemistry Portal. Synthesis of Pyrazoles. Link

    • Context: General repository for variations on the Knorr Pyrazole synthesis applicable to this building block.

Sources

Application Note: Handling, Storage, and Protocol Management for 1-Benzyl-3-hydrazinylpiperidine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a rigorous framework for the handling, storage, and experimental preparation of 1-Benzyl-3-hydrazinylpiperidine dihydrochloride .[1] As a bifunctional intermediate containing a lipophilic benzyl-piperidine scaffold and a reactive hydrazine moiety, this compound presents unique stability challenges—specifically oxidative degradation and hygroscopicity.[1] This document moves beyond standard Safety Data Sheets (SDS) to offer mechanistic insights and self-validating protocols for researchers in medicinal chemistry and drug discovery.[1]

Physicochemical Profile & Stability Logic

To handle this compound effectively, one must understand the tension between its structural components.[1] The molecule consists of a piperidine ring protected at the N1 position by a benzyl group, with a hydrazine group at the C3 position, stabilized as a dihydrochloride salt.[1]

PropertyCharacteristicOperational Implication
Chemical Nature Hydrazine derivative (

)
Highly nucleophilic; prone to oxidation to azo compounds or hydrazones.[1]
Salt Form Dihydrochloride (

)
Critical for Stability: Protonation of the hydrazine nitrogens suppresses oxidation.[1] However, this makes the solid highly hygroscopic .[1]
Lipophilicity Benzyl groupAdds significant hydrophobic bulk, affecting solubility profiles compared to simple hydrazine salts.[1]
Acidity Low pH in aqueous solutionAqueous solutions will be acidic (~pH 2-3).[1] Spontaneous neutralization can trigger rapid oxidative degradation.[1]
The "Free Base" Trap

Crucial Insight: Researchers often attempt to "free base" the compound prior to reaction to increase nucleophilicity.[1] Do not store the free base. Upon neutralization, the electron pairs on the hydrazine nitrogen become available for radical formation and oxidation by atmospheric oxygen.[1] Always generate the free base in situ under inert conditions.[1]

Safety & Hazard Mitigation (E-E-A-T)

While specific toxicological data for this exact derivative may be sparse, the hydrazine moiety classifies it as a "Structural Alert" for genotoxicity and mutagenicity.[1]

  • Genotoxic Potential: Hydrazines can alkylate DNA.[1] Treat this compound as a potential carcinogen.[1]

  • Sensitization: High risk of skin sensitization upon contact.[1]

Mandatory Safety Protocol
  • Engineering Controls: All weighing and solubilization must occur inside a certified chemical fume hood.

  • PPE: Double nitrile gloves (0.11 mm minimum thickness each) are required.[1] The benzyl group increases permeability through standard latex.[1]

  • Deactivation: Spills should be treated with dilute bleach (sodium hypochlorite) to oxidize the hydrazine to nitrogen gas and inert byproducts before disposal, though this reaction is exothermic.[1]

Storage Protocol: The "Chain of Custody"

The integrity of 1-Benzyl-3-hydrazinylpiperidine dihydrochloride relies on preventing two events: Hydrolysis (via moisture) and Auto-oxidation (via air) .[1]

Storage Decision Tree (Graphviz Visualization)

StorageLogic Start Received Compound (Solid 2HCl Salt) CheckSeal Check Seal Integrity Start->CheckSeal Duration Intended Usage Period CheckSeal->Duration ShortTerm Short Term (< 1 Week) Duration->ShortTerm Immediate LongTerm Long Term (> 1 Week) Duration->LongTerm Stock Desiccator Desiccator Cabinet (RT, Dark) ShortTerm->Desiccator Aliquot Aliquot under Argon Avoid Freeze-Thaw LongTerm->Aliquot Use Experimental Use Desiccator->Use Freezer -20°C Freezer (Double Sealed) Freezer->Use Warm to RT before opening Aliquot->Freezer

Figure 1: Decision matrix for storage conditions to prevent hygroscopic degradation.

Detailed Storage Specs
  • Temperature: Long-term storage at -20°C is mandatory.

  • Atmosphere: Store under Argon or Nitrogen.[1] The HCl salt is less sensitive than the free base, but moisture ingress drives hydrolysis.[1]

  • Container: Amber glass vials with Teflon-lined caps. Parafilm is insufficient; use electrical tape or shrink bands for long-term freezing.[1]

  • Thawing Rule: Never open a cold vial. Allow the vial to equilibrate to room temperature (approx. 30 mins) inside a desiccator before opening. Opening a cold vial causes immediate condensation of atmospheric water onto the hygroscopic salt, ruining the batch.[1]

Solubilization & Handling Protocols

Solvent Compatibility Matrix
SolventSolubilityStabilityRecommendation
Water HighModerate (Acidic pH)Good for immediate use.[1] Degrades if pH > 7.[1]
DMSO HighHighPreferred for Stock Solutions.
Methanol ModerateModerateAcceptable, but hygroscopic nature of MeOH is a risk.
Acetone/Ketones N/A INCOMPATIBLE DO NOT USE. Forms hydrazones immediately.[1]
Protocol A: Preparation of Stock Solution (50 mM in DMSO)

This protocol minimizes water uptake.[1]

  • Equilibration: Remove vial from -20°C storage and place in a desiccator for 45 minutes.

  • Weighing:

    • Place a tared, amber glass vial under a gentle stream of Argon.[1]

    • Rapidly weigh the required amount of dihydrochloride salt.[1]

    • Note: If the powder is clumpy or sticky, it has already absorbed water.[1] Quantify concentration via NMR (see Section 5) rather than weight.

  • Dissolution:

    • Add anhydrous DMSO (Grade: ≥99.9%, water <50 ppm).[1]

    • Vortex for 30 seconds. The solution may warm slightly due to solvation enthalpy.[1]

  • Storage: Store aliquots at -20°C. Stable for 3 months.

Protocol B: In Situ Free-Basing for Synthesis

Use this when the reaction requires the nucleophilic hydrazine form.[1]

  • Dissolve the dihydrochloride salt in the reaction solvent (e.g., Methanol or DMF).[1]

  • Add a non-nucleophilic base (e.g., DIPEA or Triethylamine) at 2.2 equivalents .[1]

    • Why 2.2 eq? To neutralize both HCl molecules and ensure the hydrazine is deprotonated.

  • IMMEDIATELY add the electrophile (e.g., aldehyde, ketone, activated ester).[1]

    • Causality: Minimizing the time the free hydrazine exists in the absence of an electrophile reduces the window for oxidative side reactions.[1]

Quality Control & Validation

Trust but verify. Before committing valuable starting materials to a reaction, validate the integrity of your hydrazine reagent.[1]

Visual Inspection
  • Pass: White to off-white crystalline powder.[1]

  • Fail: Yellow or orange discoloration (indicates oxidation to azo species).[1]

  • Fail: "Melted" or sticky appearance (indicates severe hygroscopicity/hydrolysis).[1]

Chemical Validation (H-NMR)

Run a proton NMR in DMSO-d6.[1]

  • Diagnostic Peak: Look for the benzyl benzylic protons (

    
    ) around 3.5 ppm.[1]
    
  • Contamination Check:

    • Hydrazone formation: If acetone was used in cleaning glassware, you will see methyl singlets around 1.8-2.0 ppm and a shift in the hydrazine protons.[1]

    • Water content: A large water peak in DMSO indicates the salt has absorbed atmospheric moisture.[1] Adjust stoichiometry accordingly.

QC Workflow (Graphviz Visualization)

QCWorkflow Sample Sample Reagent Visual Visual Check: White Powder? Sample->Visual PassVisual Yes Visual->PassVisual FailVisual Yellow/Sticky Visual->FailVisual NMR 1H-NMR (DMSO-d6) CheckAcetone Check: Acetone Adducts? NMR->CheckAcetone PassVisual->NMR Recrystallize Recrystallize (EtOH/HCl) FailVisual->Recrystallize CheckOxidation Check: Azo Impurities? CheckAcetone->CheckOxidation Valid Proceed to Reaction CheckOxidation->Valid Clean Spectrum CheckOxidation->Recrystallize Impurities Found

Figure 2: Quality Control workflow to validate reagent purity prior to synthesis.

References

  • National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 693762, (S)-1-Benzyl-3-hydroxypiperidine (Structural Analog). Retrieved from [Link]

  • European Chemicals Agency (ECHA). (n.d.).[1][2] Substance Information: Hydrazine salts.[1] Retrieved from [Link][1]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1] Retrieved from [Link]

Sources

Application Note: Advanced Safety Protocols for Piperidine in Drug Discovery & Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Piperidine (


) is a cornerstone reagent in pharmaceutical chemistry, particularly as the deprotection agent of choice in Solid Phase Peptide Synthesis (SPPS) for Fmoc removal. Despite its ubiquity, its dual hazard profile—being both a Class IB flammable liquid (Flash Point: 16°C) and a highly toxic, corrosive base (

11.1)—is often underestimated in high-throughput environments. This application note provides a mechanism-based safety framework, moving beyond generic SDS advice to offer field-proven protocols for handling, storage, and emergency mitigation.

Physicochemical Profile & Hazard Mechanics[1][2]

To safely manipulate piperidine, one must understand the chemical behaviors that drive its risk profile. It is not merely a "solvent"; it is a potent nucleophile and a volatile fuel source.

Key Safety Data
PropertyValueOperational Implication
Flash Point 16°C (61°F)Critical: Vapors can ignite at standard lab temperatures (20–25°C). Grounding is mandatory.[1]
Basicity (

)
11.12Strong base. Exothermic reaction with acids; corrosive to tissue (saponification of lipids).
Vapor Density 3.0 (Air = 1.0)Vapors are heavier than air and will pool in low areas (sinks, floor drains), creating invisible fire traps.
Odor Threshold < 2 ppmDistinct "ammoniacal/pepper" smell. Olfactory fatigue occurs quickly; do not rely on smell for detection.
The Toxicity Mechanism

Piperidine is rapidly absorbed through the skin, respiratory tract, and GI tract.

  • Neurotoxicity: It acts on the ganglionic synapses. Unlike simple irritation, systemic absorption can cause weakness, nausea, and respiratory distress.

  • Corrosivity: Upon contact with skin or eyes, the high pH causes immediate liquefactive necrosis, penetrating deeper than acid burns.

Engineering Controls & PPE Strategy

Standard laboratory nitrile gloves often provide insufficient protection against piperidine due to rapid permeation. The following selection logic is based on breakthrough time data.

Glove Selection Matrix
  • Disposable Nitrile (0.1 mm): NOT RECOMMENDED for direct handling. Breakthrough occurs in < 5 minutes. Use only for incidental splash protection in conjunction with immediate removal.

  • Thick Nitrile (>0.3 mm): Acceptable for short-duration tasks (e.g., manipulating a syringe). Breakthrough ~120 mins.[2]

  • Butyl Rubber / Laminate (Silver Shield): REQUIRED for bulk handling (pouring from drums, spill cleanup). Breakthrough > 480 mins.[2]

Visualization: Risk Assessment & PPE Workflow

RiskAssessment Start Task Identification Vol Volume > 100mL? Start->Vol Bulk Bulk Transfer Vol->Bulk Yes Small Syringe/Pipette Vol->Small No PPE_Bulk PPE: Butyl Gloves + Face Shield + Apron Bulk->PPE_Bulk PPE_Small PPE: Double Nitrile (Change every 15m) Small->PPE_Small Hood Engineering: Fume Hood REQUIRED PPE_Bulk->Hood PPE_Small->Hood caption Figure 1: Decision logic for PPE selection based on volume and exposure risk.

Operational Protocol: Fmoc Removal in Peptide Synthesis[5][6]

The most common application of piperidine is the removal of the Fmoc (9-fluorenylmethoxycarbonyl) protecting group. This reaction generates dibenzofulvene, which is sequestered by the excess piperidine.

Reagent Preparation (20% v/v Piperidine in DMF)
  • Context: Pure piperidine is too volatile and reactive for controlled deprotection. It is standardly diluted to 20% in Dimethylformamide (DMF).

  • Safety Note: While the flash point of DMF is higher (58°C), the addition of piperidine lowers the mixture's flash point. Treat the mixture as flammable.

Step-by-Step Methodology
  • System Setup:

    • Ensure the reaction vessel is vented to a scrubber or fume hood.

    • Critical: Verify no acidic reagents (e.g., TFA) are present in the immediate vicinity to prevent accidental mixing.

  • Deprotection Cycle:

    • Add: Introduce 20% Piperidine/DMF to the resin-bound peptide. Volume should be ~10 mL per gram of resin.

    • Incubate: Agitate for 5–10 minutes. (Longer times may cause racemization or aspartimide formation).

    • Drain & Repeat: Drain the solution (contains Fmoc-piperidine adduct). Repeat the addition and agitation once more to ensure complete removal.

  • Washing (The "Safety Wash"):

    • Logic: Residual piperidine will neutralize the acid activator in the subsequent coupling step, stalling the synthesis.

    • Action: Wash the resin with pure DMF (

      
       min), followed by DCM (
      
      
      
      min).
    • Validation: Perform a chloranil test or monitor UV absorbance (301 nm) of the wash flow-through to confirm absence of piperidine adducts.

Visualization: The Deprotection Pathway

FmocCycle Step1 Fmoc-Peptide-Resin Reaction Base-Catalyzed Beta-Elimination Step1->Reaction + Reagent Reagent Add 20% Piperidine/DMF Intermediate Free Amine (NH2) + Dibenzofulvene-Piperidine Adduct Reaction->Intermediate Wash DMF Wash (x3) (Critical Removal) Intermediate->Wash Next Coupling Step Wash->Next caption Figure 2: Chemical workflow for Fmoc deprotection showing critical wash steps.

Storage & Incompatibility Management[6][7][8]

The Carbon Dioxide Hazard

Piperidine is hygroscopic and reacts with atmospheric


 to form piperidinium carbonate (a carbamate salt).
  • Consequence: This salt can clog instrument lines (synthesizers) and reduce the effective concentration of the base, leading to failed deprotections.

  • Protocol: Store under an inert atmosphere (Argon or Nitrogen). Use septum-sealed caps for day-to-day access.

Chemical Incompatibilities

Segregation is vital. Store piperidine in a dedicated Flammables Cabinet, strictly separated from:

  • Strong Acids: Violent, exothermic neutralization.

  • Oxidizers (Peroxides, Nitrates): High risk of ignition/explosion.

  • Dicyanofurazan & N-nitrosoacetanilide: Specific explosive incompatibilities.

Emergency Response Protocols

Spill Management (< 500 mL)
  • Evacuate: Clear the immediate area.

  • PPE Up: Don Butyl gloves and respiratory protection (full-face respirator with organic vapor cartridges) if outside a hood.

  • Suppress: Eliminate all ignition sources.

  • Absorb: Use non-combustible absorbents (vermiculite or sand).[1] Do not use paper towels (fire risk).

  • Neutralize: Collect waste in a container labeled "Basic Organic Waste."

First Aid
  • Skin Contact: Immediate flushing with water for 15 minutes . Do not wait for symptoms. Discard contaminated leather shoes (cannot be decontaminated).

  • Eye Contact: Flush for 15 minutes, lifting eyelids. Immediate ophthalmological consult is required due to deep tissue penetration risks.

References

  • Sigma-Aldrich. (2023). Safety Data Sheet: Piperidine. MilliporeSigma.

  • Ansell Healthcare. (2022). Chemical Resistance Guide: Permeation & Degradation Data.

  • PubChem. (2023). Piperidine Compound Summary (CID 8082). National Center for Biotechnology Information.

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. (Contextualizing Fmoc removal mechanisms).

Sources

Analytical methods for characterizing "1-Benzyl-3-hydrazinylpiperidine dihydrochloride"

[1][2]

Introduction & Scope

1-Benzyl-3-hydrazinylpiperidine dihydrochloride (approximate MW: 278.22 g/mol ) is a critical heterocyclic building block, often employed in the synthesis of pyrazoles, indazoles, and complex pharmaceutical scaffolds.[1] Its structure features two distinct functionalities: a tertiary amine within the piperidine ring (benzyl-protected) and a reactive hydrazine moiety at the C-3 position.[1][2]

The Analytical Challenge

Characterizing this molecule presents a unique "Dual-Threat" challenge:

  • Polarity & Basicity: As a dihydrochloride salt, the compound is highly polar and ionic, leading to poor retention and peak tailing on standard C18 HPLC columns.

  • Redox Instability: The hydrazine group is susceptible to oxidative degradation, requiring specific handling protocols to prevent in situ artifact formation during analysis.[2]

This guide provides a validated, multi-modal analytical strategy focusing on Identity , Purity , and Content Assay .

Physicochemical Profile

PropertyDescriptionAnalytical Implication
Appearance White to off-white hygroscopic solidMust be weighed in low-humidity environment.[1][2]
Solubility High: Water, DMSO, Methanol. Low: ACN, DCM.[2]Use aqueous/buffer diluents for sample prep.[2][3]
UV Chromophore Weak (Benzyl group,

nm)
Direct UV detection is possible but low sensitivity.[1][2]
Reactivity Nucleophilic (Hydrazine), Reducing agentIncompatible with ketones/aldehydes (unless derivatizing).[1][2]

Protocol 1: Structural Identification (The "Fingerprint")[1]

Nuclear Magnetic Resonance (NMR)

Objective: Confirm the substitution pattern (3-position vs. 4-position) and salt stoichiometry.

  • Solvent: DMSO-d

    
     (Preferred for observing exchangeable protons) or D
    
    
    O.[1][2]
  • Key Signals (

    
    H NMR, 400 MHz): 
    
    • 
       7.30 - 7.60 ppm (m, 5H):  Benzyl aromatic protons.[1][2]
      
    • 
       4.30 ppm (s, 2H):  Benzylic -CH
      
      
      - (distinct singlet or AB quartet if chiral influence is strong).[1][2]
    • 
       3.50 - 3.80 ppm (m):  Ring protons adjacent to Nitrogen.[1][2]
      
    • 
       8.00 - 10.00 ppm (broad s):  Ammonium (NH
      
      
      ) and Hydrazinium (NH
      
      
      ) protons (visible in DMSO-d
      
      
      ).[1][2]
Mass Spectrometry (ESI-MS)

Objective: Confirm molecular weight.

  • Mode: Positive Ion Mode (ESI+).

  • Expected Ion:

    
    
    
    
    .[1][2]
  • Note: The dihydrochloride counter-ions (

    
    ) are not observed in positive mode but may form adducts in negative mode.[1][2]
    

Protocol 2: Chromatographic Purity (HPLC)[1]

Direct analysis of hydrazine salts on C18 often yields poor results due to silanol interactions.[2] Two methods are proposed: Method A (Derivatization) is the "Gold Standard" for quantitative purity, while Method B (HILIC) is for rapid screening.

Method A: Pre-Column Derivatization (Recommended)

This method converts the polar hydrazine into a lipophilic hydrazone using Benzaldehyde, improving retention and UV sensitivity.

Reagents:

  • Derivatizing Agent: 2% Benzaldehyde in Acetonitrile.[2]

  • Buffer: 100 mM Ammonium Acetate (pH 5.0).

Workflow:

  • Dissolve 5 mg sample in 1 mL Acetate Buffer.

  • Add 1 mL Derivatizing Agent.[2]

  • Vortex and incubate at 40°C for 15 mins.

  • Inject onto HPLC.

HPLC Parameters:

  • Column: Agilent Zorbax Eclipse Plus C18 (150 x 4.6 mm, 3.5 µm).[2]

  • Mobile Phase: A: 0.1% Formic Acid in Water / B: Acetonitrile.[2]

  • Gradient: 10% B to 90% B over 15 min.

  • Detection: UV @ 280 nm (Hydrazone conjugate).[1][2]

Method B: HILIC (Direct Analysis)

Objective: Analysis of free salt without derivatization.[2]

  • Column: Waters XBridge Amide or Phenomenex Luna HILIC.

  • Mobile Phase: 80% Acetonitrile / 20% Ammonium Formate (10 mM, pH 3.0).[2]

  • Detection: UV @ 215 nm (End absorption) or 254 nm (Benzyl).[1][2]

  • Note: Requires long equilibration times.

Protocol 3: Quantitative Assay (Titration)[1]

To ensure the material is the dihydrochloride salt and not the free base or monohydrochloride, a redox titration is required for the hydrazine content, and potentiometric titration for chloride.

Hydrazine Redox Titration (KIO Method)

Principle: Potassium Iodate oxidizes hydrazine to nitrogen gas in acidic media.[1][2]

12

Procedure:

  • Weigh ~100 mg of sample accurately into a glass-stoppered flask.

  • Dissolve in 20 mL water + 30 mL conc. HCl.

  • Add 5 mL Chloroform (

    
    ).
    
  • Titrate with 0.05 M KIO

    
      solution while shaking vigorously.
    
  • Endpoint: The violet color (Iodine) in the chloroform layer disappears (conversion of

    
     to 
    
    
    ).
Chloride Content (Argentometric)

Procedure: Dissolve sample in water; titrate with 0.1 M AgNO

12
  • Target: ~25.5% w/w Chloride (Calculated for 2HCl salt).

Visualization of Analytical Logic

AnalyticalWorkflowcluster_IdentityIdentity Confirmationcluster_PurityPurity Analysiscluster_AssayQuantitative AssaySampleSample: 1-Benzyl-3-hydrazinylpiperidine . 2HClNMR1H NMR (DMSO-d6)Confirm StructureSample->NMRMSESI-MS (+)Confirm MW (206.16)Sample->MSDerivDerivatization(Benzaldehyde + Acetate Buffer)Sample->DerivRedoxRedox Titration (KIO3)Hydrazine ContentSample->RedoxSilverAgNO3 TitrationChloride ContentSample->SilverHPLCHPLC-UV (C18)Detect Hydrazone @ 280nmDeriv->HPLCStable Chromophore

Caption: Integrated analytical workflow distinguishing structural identification, purity profiling via derivatization, and stoichiometric assay.

References

  • Vogel, A. I. (1989).[2] Vogel's Textbook of Quantitative Chemical Analysis (5th ed.).[2] Longman Scientific & Technical.[2] (Standard reference for Hydrazine KIO3 titration). [1]

  • Sielc Technologies. (n.d.).[2] HPLC Analysis of Hydrazine in Pharmaceutical Samples. Retrieved October 26, 2023, from [Link]

  • Zhou, G., et al. (2022).[2] "Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization". Journal of Chromatographic Science, 60(7), 613-619.[4] [Link]

  • PubChem. (2023).[2] 1-Benzyl-3-piperidone hydrochloride (Precursor Data). National Library of Medicine.[2] [Link][1]

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 1-Benzyl-3-hydrazinylpiperidine Dihydrochloride Purity

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust Reversed-Phase HPLC (RP-HPLC) protocol for the purity analysis of 1-Benzyl-3-hydrazinylpiperidine dihydrochloride , a critical intermediate in the synthesis of pharmaceutical agents (e.g., Ibrutinib analogs). The method utilizes a base-deactivated C18 stationary phase and an acidic phosphate buffer system to overcome common analytical challenges such as peak tailing associated with basic hydrazine moieties and on-column oxidation. This guide provides step-by-step experimental procedures, mechanistic insights into method development, and validation criteria.

Introduction & Analytical Challenges

1-Benzyl-3-hydrazinylpiperidine dihydrochloride combines a lipophilic benzyl group with a highly polar, basic hydrazine-piperidine core. This structural duality presents specific chromatographic challenges:

  • Silanol Interactions: The secondary amine and hydrazine groups are strong bases. On conventional silica columns, these interact with residual silanols, leading to severe peak tailing and poor resolution.

  • Chemical Instability: Hydrazines are nucleophilic and susceptible to oxidative degradation (forming azo or hydrazone impurities) when exposed to air or aldehydic solvents.

  • Detection Specificity: While the hydrazine group has weak UV absorbance, the benzyl moiety provides a distinct chromophore. However, relying solely on the benzyl absorption (

    
     nm) may miss non-benzylated impurities.
    

Strategic Solution: This protocol employs a low-pH mobile phase (pH 2.5) to ensure the amine and hydrazine groups remain fully protonated (


), preventing interaction with silanols. A high-purity, end-capped C18 column is selected to further minimize secondary interactions.

Method Development Strategy (Expertise & Causality)

Column Selection
  • Choice: C18 (Octadecyl) with high surface coverage and end-capping (e.g., Inertsil ODS-3V or Agilent Zorbax Eclipse Plus).

  • Reasoning: The "base-deactivated" nature of these columns prevents the "cation-exchange" mechanism that causes tailing for amines. A standard C18 provides sufficient hydrophobic retention for the benzyl group to separate it from the solvent front.

Mobile Phase Chemistry
  • Buffer: 20 mM Potassium Dihydrogen Phosphate (

    
    ) adjusted to pH 2.5 with Phosphoric Acid (
    
    
    
    ).
  • Reasoning:

    • pH Control: At pH 2.5, the piperidine nitrogen (

      
      ) and hydrazine (
      
      
      
      ) are protonated. This repulsion from the stationary phase improves peak symmetry.
    • Ion Suppression: Phosphate suppresses the ionization of residual silanols on the column support.

  • Organic Modifier: Acetonitrile (ACN).

    • Reasoning: ACN has a lower UV cutoff (<200 nm) than Methanol, allowing for sensitive detection of the hydrazine backbone at low wavelengths (210 nm) if required.

Experimental Protocol

Reagents and Standards
  • Analyte: 1-Benzyl-3-hydrazinylpiperidine dihydrochloride (Reference Standard, >98% purity).[1]

  • Solvents: HPLC-grade Acetonitrile, Milli-Q Water (18.2 MΩ·cm).

  • Buffer Reagents: Potassium Dihydrogen Phosphate (ACS Grade), 85% Phosphoric Acid.

Chromatographic Conditions
ParameterSetting
Column Inertsil ODS-3V or Zorbax Eclipse Plus C18 (150 mm × 4.6 mm, 5 µm)
Mobile Phase A 20 mM

buffer, pH 2.5
Mobile Phase B Acetonitrile (100%)
Flow Rate 1.0 mL/min
Column Temp 30°C (Controlled)
Injection Volume 10 µL
Detection UV-Vis / PDA at 215 nm (primary) and 254 nm (secondary)
Run Time 20 Minutes

Gradient Program:

  • 0.0 min: 95% A / 5% B (Equilibration)

  • 2.0 min: 95% A / 5% B (Hold for polar impurities)

  • 12.0 min: 40% A / 60% B (Elution of main peak)

  • 15.0 min: 10% A / 90% B (Wash lipophilic impurities)

  • 15.1 min: 95% A / 5% B (Re-equilibration)

  • 20.0 min: End

Sample Preparation (Critical Step)
  • Solvent: Mobile Phase A : Acetonitrile (90:10 v/v).

    • Note: Do not use pure organic solvent for dissolution; the salt may precipitate or peak shape may distort (solvent effect).

  • Stock Solution: Prepare 1.0 mg/mL solution of the sample.

    • Caution: Prepare fresh immediately before analysis. Hydrazines degrade in solution over time.

  • Filtration: Filter through a 0.22 µm PVDF or PTFE syringe filter. Nylon filters should be avoided due to potential adsorption of basic compounds.

Visualizations

Experimental Workflow

The following diagram outlines the logical flow from sample receipt to data processing, highlighting critical control points (CCPs).

HPLC_Workflow cluster_Prep Sample Preparation (CCP: Stability) cluster_HPLC HPLC Analysis Start Sample Receipt: 1-Benzyl-3-hydrazinylpiperidine 2HCl Weigh Weigh 10mg Sample Start->Weigh Dissolve Dissolve in 10mL Buffer/ACN (90:10) *Prepare Fresh* Weigh->Dissolve Avoid Aldehydes Filter Filter (0.22 µm PVDF) Dissolve->Filter Inject Inject 10 µL Filter->Inject Immediate Injection Sep Separation (C18, pH 2.5, Gradient) Inject->Sep Detect Detection (UV 215nm & 254nm) Sep->Detect Data Data Analysis: Integrate Main Peak vs Impurities Detect->Data

Caption: Workflow for the purity analysis of 1-Benzyl-3-hydrazinylpiperidine 2HCl, emphasizing the critical stability requirement during preparation.

Synthesis & Impurity Map

Understanding the origin of the compound helps in identifying potential impurity peaks.

Synthesis_Pathway Piperidone 1-Benzyl-3-piperidone (Starting Material) Intermediate Hydrazone Intermediate Piperidone->Intermediate + Hydrazine Hydrazine Hydrazine Hydrate Product 1-Benzyl-3-hydrazinylpiperidine (Target Analyte) Intermediate->Product Reduction (NaBH4) Oxidation Azo/Oxidation Impurities (Degradants) Product->Oxidation Air/Light Exposure

Caption: Synthesis pathway showing the precursor (Piperidone) and potential oxidative degradants that may appear as impurities.[2]

Method Validation Parameters (Self-Validating Logic)

To ensure the method is trustworthy, the following system suitability criteria must be met before accepting data:

  • Tailing Factor (

    
    ):  Must be 
    
    
    
    for the main peak.
    • Logic: Higher tailing indicates insufficient protonation or column aging.

  • Resolution (

    
    ): 
    
    
    
    between the main peak and the nearest impurity (likely the 1-benzyl-3-piperidone precursor).
  • Precision: %RSD of peak area for 5 replicate injections must be

    
    .
    
  • LOD/LOQ: Estimated at 0.15 µg/mL and 0.44 µg/mL respectively, based on similar piperidine assays [1].

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing Secondary silanol interactions.Ensure buffer pH is

. Use a newer "Base-Deactivated" column.
Extra Peaks Sample degradation or "Ghost peaks".Prepare sample fresh. Check water quality. Ensure no aldehydes (e.g., acetone traces) are in glassware.
Low Sensitivity Detection wavelength too high.Use 210-215 nm for the hydrazine bond; 254 nm is specific only to the benzyl ring.
Pressure High Salt precipitation.[3]Ensure the mobile phase buffer is not too concentrated (>50mM) when mixing with high % ACN.

References

  • Zhou, G., Chen, Y., & Tang, Y. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Journal of Chromatographic Science, 60(7), 613–619.[4] Link

  • Reddy, S. K., Sharma, S., & Singh, A. (2018).[5] Stability indicating analytical method validation for hydralazine hydrochloride related substances method-I by Reverse Phase High Performance Liquid Chromatography. Journal of Drug Delivery and Therapeutics, 8(6-s), 125-134.[5] Link

  • Smolenkov, A. D., & Shpigun, O. A. (2020). Chromatographic methods of determining hydrazine and its polar derivatives.[6][7][8] Journal of Analytical Chemistry, 75, 1-15. Link

  • Organic Syntheses. (1959). 1-Benzylpiperazine.[1][3][9] Organic Syntheses, Coll.[3] Vol. 4, p.82. Link

Sources

Application Note: Scale-Up Synthesis of 1-Benzyl-3-hydrazinylpiperidine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for process chemists and engineers. It prioritizes safety, scalability, and purity, adhering to the "Senior Application Scientist" persona.

Abstract & Critical Safety Warning

This protocol details the kilogram-scale synthesis of 1-Benzyl-3-hydrazinylpiperidine dihydrochloride , a critical heterocyclic intermediate often employed in the synthesis of PARP inhibitors and other oncology targets. Unlike bench-scale methods that may utilize reductive amination, this process employs a nucleophilic displacement strategy via a mesylate intermediate. This route is selected for its superior regiocontrol and avoidance of unstable hydrazone intermediates.

⚠️ Process Safety Alert: Hydrazine Chemistry

Hydrazine Hydrate is a potent hepatotoxin, carcinogen, and instability hazard.

  • Explosion Hazard: Anhydrous hydrazine is unstable. This protocol strictly uses Hydrazine Hydrate (55-64% solution) to mitigate shock sensitivity.

  • Material Compatibility: Do NOT use standard stainless steel (SS304) if iron content is high; SS316L or Glass-Lined Reactors (GLR) are mandatory to prevent catalytic decomposition of hydrazine.

  • Vapor Control: All reactor vents must be routed to a scrubber containing dilute hypochlorite (bleach) to neutralize hydrazine vapors before release.

Retrosynthetic Analysis & Route Selection

To ensure robust scale-up, we avoid the direct reaction of hydrazine with 1-benzyl-3-piperidone, which often leads to azine formation (dimerization) and difficult reduction steps. Instead, we utilize 1-Benzyl-3-hydroxypiperidine as the starting material.[1]

The Logic:

  • Activation: The secondary alcohol is activated as a methanesulfonate (mesylate). Mesylates are preferred over tosylates for secondary carbons due to faster displacement rates and easier byproduct removal.

  • Substitution: Nucleophilic displacement by hydrazine. A large excess of hydrazine (5–10 equiv) is critical to favor mono-alkylation over bis-alkylation (dimer formation).

  • Salt Formation: Immediate conversion to the dihydrochloride salt stabilizes the oxidation-prone hydrazine moiety.

Reaction Scheme Visualization

ReactionScheme SM 1-Benzyl-3-hydroxypiperidine (Starting Material) Mesylate Intermediate A: Mesylate SM->Mesylate MsCl, TEA DCM, 0°C Hydrazine Intermediate B: Free Hydrazine Mesylate->Hydrazine NH2NH2.H2O (Excess) EtOH, Reflux Product Target: 1-Benzyl-3-hydrazinylpiperidine . 2HCl Hydrazine->Product HCl (gas) or HCl/iPrOH

Caption: Figure 1. Linear synthetic route via mesylate displacement to ensure regioselectivity and minimize azine byproducts.

Detailed Experimental Protocol

Stage 1: Activation (Mesylation)

Objective: Convert 1-Benzyl-3-hydroxypiperidine to 1-benzylpiperidin-3-yl methanesulfonate.

ParameterSpecification
Reactor Glass-Lined Reactor (GLR) or SS316L
Temperature 0°C to 5°C (Addition), 20°C (Reaction)
Limiting Reagent 1-Benzyl-3-hydroxypiperidine (1.0 equiv)
Reagents Methanesulfonyl chloride (MsCl, 1.2 equiv), Triethylamine (TEA, 1.5 equiv)
Solvent Dichloromethane (DCM) (10 vol)

Protocol:

  • Charge the reactor with 1-Benzyl-3-hydroxypiperidine and DCM . Stir to dissolve.

  • Add Triethylamine (TEA) . Cool the jacket to -5°C.

  • Critical Step: Add Methanesulfonyl chloride (MsCl) dropwise over 2 hours.

    • Control: Maintain internal temperature < 5°C. Exotherm is sharp.

  • Warm to 20°C and stir for 4 hours. Monitor by HPLC (Target: < 1% SM).

  • Quench: Add water (5 vol). Separate phases.

  • Wash organic layer with sat. NaHCO3 (5 vol) followed by brine.

  • Dry organic layer (Na2SO4) and concentrate under reduced pressure to obtain the crude mesylate as a viscous oil.

    • Note: The mesylate is thermally unstable; do not heat above 40°C during concentration. Use immediately in Stage 2.

Stage 2: Hydrazinolysis (Nucleophilic Displacement)

Objective: Displacement of mesylate with hydrazine.

ParameterSpecification
Reactor GLR ONLY (Avoid metal contact)
Temperature Reflux (approx. 78-80°C)
Reagents Hydrazine Hydrate (80% or 64%, 10.0 equiv )
Solvent Ethanol (5 vol)

Protocol:

  • Charge Hydrazine Hydrate (10 equiv) and Ethanol to the reactor.

  • Heat solution to 50°C.

  • Add the Crude Mesylate (diluted in 2 vol Ethanol) slowly over 1 hour.

    • Why? Adding the substrate to excess hydrazine ("inverse addition") ensures the concentration of hydrazine is always high relative to the substrate, preventing the product hydrazine from reacting with unreacted mesylate (dimerization).

  • Heat to reflux (80°C) for 6–8 hours.

  • Work-up (Hydrazine Removal):

    • Cool to 20°C.

    • Concentrate under vacuum to remove Ethanol and the bulk of excess Hydrazine.

    • Safety: The distillate contains hydrazine. It must be treated with bleach before disposal.

  • Dissolve residue in DCM (10 vol) and wash with 10% Na2CO3 solution.

  • Extract aqueous layer with DCM. Combine organics.

    • Note: The product is polar; ensure efficient extraction.

Stage 3: Salt Formation & Isolation

Objective: Isolate stable dihydrochloride salt.

Protocol:

  • Cool the DCM solution of the free hydrazine to 0°C.

  • Slowly sparge HCl gas or add HCl in Isopropanol (5-6N) until pH < 2.

    • Observation: A thick white precipitate will form immediately.

  • Stir at 0°C for 2 hours to age the crystal.

  • Filter the solid under Nitrogen (hygroscopic).

  • Wash cake with cold DCM followed by MTBE (to remove color).

  • Dry in a vacuum oven at 40°C with P2O5 trap.

Process Flow & Engineering Controls

The handling of hydrazine requires a specific engineering setup to prevent exposure and environmental release.[2]

ProcessFlow cluster_safety Containment Zone Reactor Reaction Vessel (GLR, N2 Purge) Scrubber Scrubber System (10% NaOCl / NaOH) Reactor->Scrubber Vents (N2 + N2H4 vapors) Distillate Distillate Receiver (Hydrazine Waste) Reactor->Distillate Vacuum Distillation Filter Filtration Unit (Closed System) Reactor->Filter Slurry Transfer Distillate->Scrubber Vents

Caption: Figure 2. Process engineering flow highlighting containment and scrubbing of hydrazine vapors.

Analytical Specifications

TestMethodAcceptance Criteria
Appearance VisualWhite to off-white crystalline solid
Assay HPLC (C18, Phosphate buffer)> 98.0% (a/a)
Identity 1H-NMR (D2O)Conforms to structure
Counterion Titration (AgNO3)24.0% - 26.0% Chloride (Consistent with 2HCl)
Hydrazine Content HPLC (Derivatization)< 10 ppm (Genotoxic Impurity Control)

Troubleshooting Guide

  • Issue: Low Yield in Stage 2.

    • Cause: Alkylation of the hydrazine product (dimer formation).

    • Solution: Increase Hydrazine equivalents to 15x. Ensure "inverse addition" (Mesylate added to Hydrazine).

  • Issue: Colored Product (Yellow/Brown).

    • Cause: Oxidation of hydrazine or phenol impurities.

    • Solution: Perform all steps under strict Nitrogen atmosphere. Wash the final salt cake with MTBE or Acetone. Recrystallize from Ethanol/Water if necessary.

  • Issue: Sticky/Hygroscopic Solid.

    • Cause: Incomplete salt formation or excess water.

    • Solution: Ensure the HCl source is anhydrous (HCl/Dioxane or HCl/iPrOH). Dry thoroughly under vacuum.

References

  • Preparation of 1-benzyl-3-hydroxypiperidine: Source: ChemicalBook & Sigma-Aldrich Product D
  • General Procedure for Hydrazine Displacement of Mesylates

    • Source: Organic Syntheses, Coll.[3] Vol. 6, p.936 (1988); Vol. 64, p.96 (1986). (Analogous chemistry for alkyl hydrazines).

    • URL:[Link]

  • Safety Guidelines for Hydrazine Scale-Up

    • Source: ACS Publications - Safe Scale-Up of a Hydrazine Condens
    • URL:[Link]

  • Hydrazine Handling and Toxicity

    • Source: Gov.UK Public Health England - Hydrazine Incident Management.
    • URL:[Link]

Sources

Troubleshooting & Optimization

"1-Benzyl-3-hydrazinylpiperidine dihydrochloride" synthesis yield improvement

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the synthesis and yield optimization of 1-Benzyl-3-hydrazinylpiperidine dihydrochloride , a critical heterocyclic building block used in the development of kinase inhibitors (e.g., BTK inhibitors) and neuroactive agents.

This content is structured as a Level 3 Technical Support Document , designed for organic chemists requiring actionable troubleshooting and process scalability solutions.

Topic: Yield Improvement & Process Optimization CAS Registry Number: 1205739-99-8 (Analogous Free Base/Salt) Chemical Formula: C₁₂H₁₉N₃ · 2HCl

Executive Summary: The Yield Challenge

The synthesis of 1-Benzyl-3-hydrazinylpiperidine typically proceeds via the reductive amination of 1-benzyl-3-piperidone . The primary yield-limiting factors are:

  • Azine Formation (Dimerization): The intermediate hydrazone reacting with a second molecule of ketone.

  • Elimination Side-Reactions: When using substitution routes (e.g., from 3-halopiperidines).

  • Hygroscopic Salt Isolation: The dihydrochloride salt is prone to forming oils ("gumming") rather than precipitating if water content is uncontrolled.

This guide provides a "Gold Standard" protocol designed to suppress dimerization and ensure crystalline salt isolation.

Core Synthesis Workflow

The following logic flow illustrates the optimized pathway versus common failure modes.

SynthesisFlow Figure 1: Optimized Reductive Amination Pathway minimizing Azine formation. Start Starting Material: 1-Benzyl-3-piperidone Intermediate Intermediate: Hydrazone Species Start->Intermediate Condensation (Dehydrating conditions) Reagent Reagent: Hydrazine Hydrate (excess) Reagent->Intermediate SideProduct FAILURE MODE: Azine Dimer (Bis-hydrazone) Intermediate->SideProduct Low Hydrazine Eq (Stoichiometric Deficit) Reduction Reduction Step: NaBH4 / MeOH (-10°C to RT) Intermediate->Reduction In situ reduction ProductBase Free Base: 1-Benzyl-3-hydrazinylpiperidine Reduction->ProductBase SaltFormation Salt Formation: HCl in Dioxane/iPrOH ProductBase->SaltFormation Final Final Product: Dihydrochloride Salt (Crystalline Solid) SaltFormation->Final

Optimized Experimental Protocol

Note: This protocol prioritizes yield and purity over speed. It uses a "High-Dilution, High-Equivalency" strategy.

Phase 1: Hydrazone Formation (The Critical Step)

Objective: Maximize conversion to hydrazone while suppressing azine (dimer) formation.

  • Reagents:

    • 1-Benzyl-3-piperidone (1.0 eq)

    • Hydrazine Hydrate (5.0 - 6.0 eq) — Critical for yield.

    • Solvent: Methanol (Anhydrous)

    • Additive: Molecular Sieves (3Å) or Ti(OiPr)₄ (0.5 eq) — Optional but recommended for >85% yield.

  • Procedure:

    • Dissolve Hydrazine Hydrate (5.0 eq) in anhydrous Methanol at 0°C.

    • Add 1-Benzyl-3-piperidone (1.0 eq) dropwise over 1 hour. Why? Slow addition keeps the hydrazine concentration high relative to the ketone, preventing the hydrazone from reacting with unreacted ketone.

    • Stir at 0°C for 2 hours, then warm to Room Temperature (RT) for 1 hour.

    • Checkpoint: Monitor by TLC/LCMS. If Azine (dimer) is observed (>5%), increase hydrazine equivalents in future runs.

Phase 2: Reduction

Objective: Chemoselective reduction of the C=N bond without cleaving the N-N bond.

  • Reagents:

    • Sodium Borohydride (NaBH₄) (1.5 - 2.0 eq)

  • Procedure:

    • Cool the reaction mixture to -10°C .

    • Add NaBH₄ in small portions. Exotherm control is vital to prevent N-N cleavage.

    • Stir for 3 hours, allowing to warm to RT.

    • Quench: Add water carefully, then extract with Dichloromethane (DCM).

    • Workup: Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

Phase 3: Salt Formation & Isolation

Objective: Isolate the dihydrochloride salt as a non-hygroscopic solid.

  • Reagents:

    • 4M HCl in Dioxane or Isopropanol (iPrOH).

  • Procedure:

    • Dissolve the crude free base in minimal dry Ethanol or Ethyl Acetate.

    • Cool to 0°C.

    • Add HCl solution (2.2 eq) dropwise.

    • Troubleshooting the "Oil": If a gum forms, add Diethyl Ether or MTBE as an anti-solvent and sonicate vigorously to induce crystallization.

Troubleshooting Guide (Q&A)

Issue 1: Low Yield & "Sticky" Impurities

Q: My crude yield is low, and the product contains a high molecular weight impurity. What is it? A: This is almost certainly the Azine Dimer .

  • Mechanism: The hydrazone product (

    
    ) acts as a nucleophile and attacks another molecule of the starting ketone (
    
    
    
    ), forming
    
    
    .
  • Solution:

    • Increase Hydrazine: Use at least 5 equivalents of hydrazine hydrate.

    • Reverse Addition: Do not add hydrazine to the ketone. Add the ketone to the hydrazine .

    • Dilution: Run the reaction at a lower concentration (0.1 M) to reduce intermolecular collisions between hydrazone and ketone.

Issue 2: Salt Hygroscopicity (Gumming)

Q: Upon adding HCl, the product turned into a yellow oil that won't crystallize. A: Piperidine salts are notoriously hygroscopic.

  • Immediate Fix: Decant the supernatant. Triturate (grind) the oil with anhydrous Diethyl Ether or Hexane under nitrogen. Sonicate for 20 minutes.

  • Prevention: Use anhydrous HCl in Dioxane rather than aqueous HCl. Ensure the free base is completely dry (azeotrope with toluene) before salt formation.

Issue 3: Incomplete Reduction

Q: LCMS shows significant remaining starting material or intermediate mass. A: Schiff base formation is an equilibrium. Water produced in the reaction drives it backward.

  • Solution: Add Molecular Sieves (3Å) to the reaction flask during the imine formation step. Alternatively, use Titanium(IV) isopropoxide as a Lewis acid/dehydrating agent (compatible with NaBH₄ reduction).

Comparative Data: Yield Optimization

VariableStandard ProtocolOptimized Protocol Impact
Hydrazine Eq. 1.1 - 1.5 eq5.0 - 6.0 eq Suppresses dimer formation; increases yield by ~20-30%.
Addition Mode One-pot mixSlow addition of Ketone Maintains high local concentration of hydrazine.
Drying Agent NoneMolecular Sieves Shifts equilibrium toward hydrazone.
Salt Solvent Ether/HCl gasEtOAc/HCl in Dioxane Dioxane promotes better crystal lattice formation over ether.
Typical Yield 45 - 55%75 - 82% Significant improvement in isolated pure salt.

References

  • Reductive Hydrazination Methodology

    • Wang, T., et al. (2016).[1] "Lewis Base Promoted Direct Reductive Hydrazination."[1] Organic Letters, 18(8), 1900–1903.[1]

    • Relevance: Establishes the mechanism for reductive amination of ketones with hydrazines and the necessity of Lewis base promotion or dehydr
  • Piperidone Synthesis & Intermediates

    • Patent CN105622444B. "Preparation method for 1-benzyl-3-piperidone hydrochloride."
    • Relevance: Describes the synthesis of the starting material, ensuring the quality of the input for the hydrazine reaction.
  • General Piperidine Synthesis & Troubleshooting

    • BenchChem Technical Center. "Overcoming Challenges in Piperidine Synthesis."
    • Relevance: Provides general handling data for piperidine oxidation and salt crystalliz
  • Hydrazine Handling & Azine Prevention

    • Organic Chemistry Portal.[1][2] "Synthesis of Hydrazines (Hydrazides)."

    • Relevance: Compendium of reactions validating the use of excess hydrazine to prevent N-N coupling side reactions.

Sources

Technical Support Center: Purification of 1-Benzyl-3-hydrazinylpiperidine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Sticky" Science of Hydrazine Salts

Welcome to the technical support hub. If you are working with 1-Benzyl-3-hydrazinylpiperidine dihydrochloride , you are likely synthesizing a scaffold for heterocyclic drugs (potentially JAK or BTK inhibitors).

This molecule presents a "perfect storm" of purification challenges:

  • The Hydrazine Moiety: It is a powerful nucleophile and reducing agent, prone to air oxidation (turning pink/brown) and decomposition.

  • The Dihydrochloride Salt: While 2HCl stabilizes the hydrazine, it renders the molecule extremely hygroscopic .

  • Genotoxic Impurity (GTI) Control: Residual hydrazine is a known carcinogen and must be removed to ppm levels, yet it shares solubility characteristics with your product.

This guide moves beyond standard textbook advice to address the specific physical chemistry of this diamine salt.

Part 1: Troubleshooting Guide (Q&A Format)

Issue 1: The "Gum" Scenario

Q: I acidified my reaction mixture to form the dihydrochloride salt, but instead of a white powder, I obtained a sticky, off-white gum that refuses to crystallize. How do I fix this?

A: This is the classic "Hygroscopicity Trap." The dihydrochloride salt of this diamine has a high lattice energy affinity for water. If your solvent system contains even trace moisture, or if you used aqueous HCl without adequate drying, the salt will oil out.

Corrective Protocol:

  • Decant: Pour off the supernatant solvent.

  • Azeotropic Drying: Dissolve the gum in a minimum amount of dry methanol . Add a co-solvent like toluene or 2-MeTHF and rotary evaporate. Repeat 2-3 times. The toluene forms an azeotrope with water, mechanically dragging moisture out of the salt lattice.

  • Trituration: Once you have a dry foam, add anhydrous diethyl ether or MTBE (Methyl tert-butyl ether) and scratch the flask vigorously. The mechanical stress combined with the antisolvent should induce crystallization.

Issue 2: Persistent Pink/Brown Discoloration

Q: My product is chemically pure by NMR, but it has a persistent pink or brown hue. Is this acceptable?

A: No. Color indicates oxidative degradation. The hydrazine group (-NH-NH


) is sensitive to air oxidation, forming azo impurities or radical decomposition products. While these may be present in trace amounts (<0.5%) not visible on NMR, they can act as catalysts for further decomposition.

Corrective Protocol:

  • Recrystallization: You must recrystallize under an inert atmosphere (Argon/Nitrogen).

  • The Solvent System: Use Ethanol/HCl .[1] Dissolve the salt in warm ethanol containing a small amount of conc. HCl (to ensure the hydrazine remains fully protonated and less prone to oxidation).

  • The Anti-Solvent: Slowly add EtOAc (Ethyl Acetate) or IPA (Isopropanol) until turbidity appears. Cool slowly to 4°C.

  • Storage: Store the dried solid under Argon at -20°C.

Issue 3: Residual Hydrazine Removal

Q: I used excess hydrazine hydrate in the synthesis. I cannot get the residual hydrazine levels down to acceptable limits (GTI control).

A: You need to exploit the "Salt Solubility Differential." Hydrazine dihydrochloride is significantly more soluble in water/methanol mixtures than your bulky benzyl-piperidine product.

Corrective Protocol: Do not rely on evaporation, as hydrazine hydrochloride has a high boiling point and sublimes poorly.

  • The "Salt Break" (Recommended): Convert your crude salt back to the free base using cold aqueous K

    
    CO
    
    
    
    . Extract into DCM (Dichloromethane). Hydrazine (free base) is highly water-soluble and will partition into the aqueous layer.
  • Re-salting: Dry the DCM layer thoroughly (Na

    
    SO
    
    
    
    ), filter, and treat with 2.2 equivalents of HCl in Dioxane or Ether to re-precipitate the pure salt.

Part 2: Visualizing the Purification Logic

The following diagrams illustrate the decision-making process for purification and the specific workflow for removing hydrazine impurities.

Diagram 1: Troubleshooting Logic Tree

PurificationLogic Start Crude 1-Benzyl-3-hydrazinylpiperidine 2HCl CheckState Physical State? Start->CheckState Solid Solid / Powder CheckState->Solid Dry Gum Sticky Gum / Oil CheckState->Gum Wet/Oily CheckColor Color Check Solid->CheckColor Azeotrope Azeotropic Dry (MeOH/Toluene) Gum->Azeotrope White White/Off-White CheckColor->White Good Pink Pink/Brown CheckColor->Pink Oxidized CheckPurity Hydrazine Content > 1000 ppm? White->CheckPurity Recryst Recrystallize (EtOH/HCl) Inert Atmosphere Pink->Recryst Triturate Triturate with dry Et2O/MTBE + Scratching Triturate->CheckState Azeotrope->Triturate Recryst->CheckColor Pass Dry & Store (-20°C, Argon) CheckPurity->Pass No Fail Salt Break / Free Base Wash CheckPurity->Fail Yes

Caption: Decision matrix for addressing physical state (gumming), oxidative instability (color), and chemical purity.

Diagram 2: The "Salt Break" Protocol (GTI Removal)

SaltBreak Crude Crude Salt (High Hydrazine) Basify Step 1: Basify (Cold K2CO3 aq) Crude->Basify Partition Step 2: Partition (DCM / Water) Basify->Partition Aqueous Aqueous Layer (Contains Hydrazine) Partition->Aqueous Discard Organic Organic Layer (Product Free Base) Partition->Organic Keep Dry Step 3: Dry & Filter (Na2SO4) Organic->Dry Acidify Step 4: Re-Salt (HCl in Dioxane) Dry->Acidify Final Pure Product (White Solid) Acidify->Final

Caption: The "Salt Break" workflow is the most reliable method for separating the product from excess hydrazine.

Part 3: Comparative Data & Stoichiometry

Understanding the stoichiometry is vital. The piperidine nitrogen is a secondary amine (pKa ~11), and the hydrazine nitrogen is also basic (pKa ~8). You must target the Dihydrochloride (2HCl) form for stability.

Table 1: Salt Form Properties & Solubility

PropertyFree BaseMonohydrochloride (1HCl)Dihydrochloride (2HCl)
State Oil / Low-melting solidHygroscopic SolidCrystalline Solid (if dry)
Stability Low (Oxidizes rapidly)ModerateHigh (Best for storage)
Water Solubility LowHighVery High
Ether Solubility HighLowInsoluble
Hygroscopicity LowHighVery High
Target pH > 12~ 6-7< 2

Part 4: Detailed Experimental Protocol

Protocol: High-Purity Isolation of 1-Benzyl-3-hydrazinylpiperidine 2HCl

Objective: Isolate the target compound with <100 ppm residual hydrazine and prevent gum formation.

  • Reaction Quench:

    • Upon completion of the synthesis (e.g., reduction of the hydrazone), cool the mixture to 0°C.

    • Critical Step: If the reaction solvent is water-miscible (like Ethanol), remove it via rotary evaporation to minimal volume before workup to prevent hydrazine carryover.

  • Free Base Extraction (The Purification Step):

    • Suspend the residue in DCM (Dichloromethane) .

    • Add ice-cold 10% K

      
      CO
      
      
      
      solution until pH > 12.
    • Separate layers.[1] Wash the organic layer twice with brine.

    • Why? Hydrazine hydrate partitions into the aqueous basic layer. The benzyl group keeps your product in the DCM [1].

  • Salt Formation:

    • Dry the DCM layer over anhydrous Na

      
      SO
      
      
      
      for at least 30 minutes. Filter.
    • Cool the filtrate to 0°C under Nitrogen.

    • Add 4M HCl in Dioxane (2.2 equivalents) dropwise.

    • Observation: A white precipitate should form immediately.

  • Isolation:

    • Filter the solid under a blanket of Nitrogen (to prevent moisture absorption).

    • Wash the cake with anhydrous diethyl ether (3x).

    • Dry in a vacuum oven at 40°C for 12 hours.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (General reference for amine salt purification and hydrazine handling).

  • Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. (Source for salt selection and hygroscopicity management).[2]

  • European Medicines Agency (EMA). (2014). ICH guideline M7(R1) on assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk. (Guidance on hydrazine limits).

  • Organic Syntheses. (1936). Hydrazine sulfate purification techniques. Coll. Vol. 1, p.309. (Historical grounding for hydrazine salt handling).

Sources

Technical Support Center: Synthesis of 1-Benzyl-3-hydrazinylpiperidine dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #SYN-BP-309 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open Topic: Troubleshooting Side Reactions & Impurity Profiling

Executive Summary

Welcome to the technical support hub for the synthesis of 1-Benzyl-3-hydrazinylpiperidine dihydrochloride . This guide addresses the specific challenges encountered during the reductive amination of 1-benzyl-3-piperidone with hydrazine.

While the target molecule appears simple, the bifunctional nature of hydrazine and the lability of the benzyl group create a "perfect storm" for side reactions. This guide moves beyond standard textbook procedures to address the causality of failure modes and provide self-validating protocols.

Part 1: Critical Failure Modes (The "Why" & "How")

The Azine Dimerization (High MW Impurity)

Symptom: Appearance of a high molecular weight impurity (approx. double the mass of the starting ketone) and low yield of the target hydrazine. Root Cause: Hydrazine is bifunctional. If the local concentration of ketone is high relative to hydrazine, the initially formed hydrazone reacts with a second molecule of ketone to form an azine . Mechanism:




Corrective Action:

  • Reverse Addition: Never add hydrazine to the ketone. Always add the ketone slowly to a large excess (3–5 equivalents) of hydrazine.

  • Equilibrium Control: Azine formation is often reversible. hydrolysis can regenerate the hydrazone, but it is better to prevent it kinetically.

N-N Bond Cleavage (Over-Reduction)

Symptom: Isolation of 1-benzyl-3-aminopiperidine (primary amine) instead of the hydrazine. Root Cause: The N-N bond is susceptible to reductive cleavage (hydrogenolysis), especially when using vigorous catalytic hydrogenation (e.g., Raney Ni, Pd/C at high pressure) or strong chemical reductants. Corrective Action:

  • Selectivity: Use mild hydride reagents like Sodium Triacetoxyborohydride (STAB) or Sodium Cyanoborohydride (with pH control). These reduce the iminium ion/hydrazone but leave the N-N bond intact.

De-benzylation (The "Lost" Protecting Group)

Symptom: Formation of 3-hydrazinylpiperidine (secondary amine at N1). Root Cause: Catalytic hydrogenation (Pd/C, H2) used to reduce the hydrazone often concurrently cleaves the benzyl group, which is a standard method for deprotection but unwanted here. Corrective Action:

  • Avoid Pd/C: If hydrogenation is required, use Platinum Oxide (PtO2) or Rhodium , which are less active toward benzyl cleavage under mild conditions.

  • Preferred Route: Stick to chemical reduction (borohydrides) to completely eliminate this risk.

The Regioselectivity Trap (The "Wrong Route")

Symptom: A mixture of 3-substituted and 4-substituted piperidines. Root Cause: Attempting to synthesize the target via nucleophilic substitution on 1-benzyl-3-chloropiperidine . This proceeds via a bicyclic aziridinium ion intermediate, which can open at either C3 or C4. Corrective Action:

  • Abandon Substitution: Do not use 3-halo-piperidines. The reductive amination of the ketone is the only regioselective route.

Part 2: Visualizing the Chemistry

The following diagram maps the desired pathway against the critical side reactions described above.

ReactionPathways Ketone 1-Benzyl-3-piperidone Hydrazone Intermediate Hydrazone Ketone->Hydrazone + N2H4 (Controlled) Hydrazine Hydrazine (Excess) Target Target: 1-Benzyl-3-hydrazinylpiperidine Hydrazone->Target Reductive Amination (NaBH(OAc)3) Azine Impurity A: Azine (Dimer) Hydrazone->Azine + Excess Ketone (Improper Addition) Amine Impurity B: 3-Amino-1-benzylpiperidine (N-N Cleavage) Hydrazone->Amine Over-Reduction (Raney Ni / High H2) Debenzyl Impurity C: 3-Hydrazinylpiperidine (Benzyl Loss) Hydrazone->Debenzyl Hydrogenolysis (Pd/C) Aziridinium Aziridinium Ion (From 3-Cl precursor) Aziridinium->Target Mixed Regioisomers (Avoid this route)

Figure 1: Reaction landscape showing the "Golden Path" (Green) vs. common failure modes (Red).

Part 3: Validated Experimental Protocol

This protocol utilizes Sodium Triacetoxyborohydride (STAB) . STAB is preferred over cyanoborohydride due to lower toxicity (no cyanide risk) and better selectivity.

Reagents & Stoichiometry Table
ComponentRoleEquivalentsNotes
1-Benzyl-3-piperidone Substrate1.0Dissolve in DCE or THF.
Hydrazine Hydrate Reagent3.0 - 5.0Critical: Must be in excess to prevent azine.
NaBH(OAc)3 Reductant1.5 - 2.0Add after hydrazone formation.
Acetic Acid (AcOH) Catalyst1.0 - 1.5Promotes iminium formation.
Dichloromethane (DCM) SolventN/AAnhydrous preferred.
Step-by-Step Methodology
  • Hydrazone Formation (The "Reverse Addition"):

    • In a reaction vessel, charge Hydrazine Hydrate (5.0 eq) and solvent (DCM or THF). Cool to 0°C.

    • Dissolve 1-Benzyl-3-piperidone (1.0 eq) in minimal solvent.

    • Slowly add the ketone solution to the hydrazine solution dropwise over 30–60 minutes.

    • Why? This keeps the Hydrazine:Ketone ratio high, starving the reaction of the ketone needed to form the Azine impurity.

  • Imine Equilibration:

    • Add Acetic Acid (1.0 eq) .

    • Allow the mixture to stir at room temperature for 1–2 hours.

    • Checkpoint: TLC or LCMS should show consumption of ketone and formation of the hydrazone (often unstable on silica, use neutralized plates).

  • Reduction:

    • Cool the mixture to 0°C.

    • Add Sodium Triacetoxyborohydride (1.5 eq) in portions.

    • Stir overnight at room temperature under Nitrogen/Argon.

  • Workup & Salt Formation:

    • Quench with saturated NaHCO3. Extract with DCM.

    • Wash organics with brine, dry over Na2SO4.

    • Crucial Step: Hydrazines are air-sensitive. Do not store the free base.

    • Dissolve the crude oil in Ethanol/Diethyl Ether.

    • Add 4M HCl in Dioxane (2.5 eq) dropwise.

    • Filter the white precipitate: 1-Benzyl-3-hydrazinylpiperidine dihydrochloride .

Part 4: Troubleshooting Decision Tree

Use this logic flow to diagnose your current batch issues.

Troubleshooting Start Analyze Crude LCMS/NMR Q1 Is the molecular weight approx. 2x Target? Start->Q1 Res1 Issue: Azine Formation Action: Increase Hydrazine eq. Slow down addition. Q1->Res1 Yes Q2 Is the mass M-15 (approx)? (Loss of NH2) Q1->Q2 No Res2 Issue: N-N Cleavage Action: Switch from H2/Pd to NaBH(OAc)3. Q2->Res2 Yes Q3 Is the mass M-90? (Loss of Benzyl) Q2->Q3 No Res3 Issue: Debenzylation Action: Stop using Pd/C. Use chemical reduction. Q3->Res3 Yes Success Target Mass Observed Proceed to HCl Salt formation Q3->Success No

Figure 2: Diagnostic logic for impurity profiling.

Part 5: References & Authority[1]

  • Reductive Amination Principles: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996, 61, 3849-3862. Link

  • Aziridinium Rearrangements: Cossy, J., et al. "Rearrangements of 3-substituted piperidines." Comprehensive Organic Synthesis, Vol 3. (General reference on piperidine ring expansion/contraction).

  • Hydrazine Stability & Synthesis: Ragnarsson, U. "Synthetic methodology for the preparation of N-protected hydrazines." Chemical Society Reviews, 2001. Link

  • 1-Benzylpiperazine Synthesis (Analogous Chemistry): "1-Benzylpiperazine." Organic Syntheses, Coll.[1][2] Vol. 5, p.88 (1973). Link (Demonstrates benzyl stability under specific conditions).

  • N-N Bond Cleavage: "Cleavage of N-N Bonds." Organic Reactions, Wiley. (Standard text confirming lability of hydrazines under catalytic hydrogenation).

Sources

Optimizing reaction conditions for piperidine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support & Troubleshooting Center [1]

Current Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Scope: Heterogeneous Hydrogenation, Reductive Amination, Stereocontrol, and Isolation.

Introduction

Welcome to the technical support center for piperidine synthesis. The piperidine moiety is a ubiquitous pharmacophore, present in over 12,000 biologically active compounds. However, its synthesis often presents distinct challenges: catalyst poisoning by the basic nitrogen, controlling cis/trans diastereoselectivity in substituted rings, and isolating the highly water-soluble free base.

This guide moves beyond standard textbook protocols to address the failure modes commonly encountered in the lab.

Module 1: Heterogeneous Hydrogenation (Pyridine Reduction)

The Issue: "My reaction is stalling at <50% conversion" or "The catalyst died immediately."

Root Cause Analysis: Catalyst Poisoning

The most common failure mode in pyridine hydrogenation is the strong adsorption of the nitrogen lone pair onto the metal surface, which blocks active sites from activating molecular hydrogen.

The Solution: Protonation as a Shield You must mask the nitrogen lone pair. Conducting the reaction in acidic media (Acetic Acid or alcoholic HCl) protonates the pyridine (pKa ~5.2), forming a pyridinium species that interacts less strongly with the metal surface, allowing H₂ adsorption.

Troubleshooting Workflow

HydrogenationTroubleshoot Start Issue: Reaction Stalled/Incomplete CheckSolvent Check Solvent System Start->CheckSolvent IsAcidic Is Acid Present? CheckSolvent->IsAcidic AddAcid Action: Add 1.1 eq HCl or Switch to Glacial AcOH IsAcidic->AddAcid No CheckCat Check Catalyst Loading/Type IsAcidic->CheckCat Yes IsPd Is Catalyst Pd/C? CheckCat->IsPd SwitchPt Action: Switch to PtO2 (Adams' Cat) or Rh/C (Higher Activity) IsPd->SwitchPt Yes (Pd is easily poisoned) IncreasePress Action: Increase H2 Pressure (>50 psi / 4 bar) IsPd->IncreasePress No (Already using Pt/Rh)

Figure 1: Decision matrix for troubleshooting stalled pyridine hydrogenation reactions.

Catalyst Selection Matrix
CatalystActivity ProfileBest ForTechnical Note
PtO₂ (Adams' Cat) HighGeneral PurposeWorks best in Glacial Acetic Acid. Reduces in situ to active Pt(0). Tolerates room temp/pressure [1].
Rh/C (5%) Very HighSterically HinderedExcellent for 2,6-disubstituted pyridines. Less prone to ring opening than Pd [2].
Pd/C (10%) ModerateSimple PyridinesHigh risk of poisoning. Requires high pressure (>10 bar) or elevated temp unless activated [3].
Ru/C HighHigh PressureOften requires high pressure (50-100 bar) but minimizes side reactions like ring opening.

Standard Protocol (Self-Validating):

  • Substrate: Dissolve 10 mmol substituted pyridine in 15 mL Glacial Acetic Acid .

  • Catalyst: Add PtO₂ (5 mol%). Safety: Add under Argon flow to prevent ignition.

  • Hydrogenation: Purge with H₂ (x3). Pressurize to 4 bar (60 psi). Stir vigorously at RT.

  • Validation: Monitor H₂ uptake. If uptake stops before theoretical volume, purge, filter, and add fresh catalyst (poisoning occurred).

Module 2: Stereocontrol (Substituted Piperidines)

The Issue: "I need the cis-isomer, but I'm getting a mixture" or "How do I access the trans-isomer?"

Mechanism: The Syn-Addition Rule

Heterogeneous hydrogenation occurs on a metal surface. Hydrogen adds to the face of the ring adsorbed to the catalyst. Consequently, all substituents tend to end up on the same side (cis) relative to the hydrogens added.

  • Kinetic Product: Cis (All-syn addition).

  • Thermodynamic Product: Trans (Equilibrated).

Stereoselectivity Pathways

Stereocontrol Substrate Substituted Pyridine PathAcid Acidic Media (AcOH/HCl) PtO2 or Rh/C Substrate->PathAcid PathMetal Dissolving Metal (Na/EtOH) Substrate->PathMetal Intermed Adsorbed Species PathAcid->Intermed Syn-Hydrogenation ProdTrans Trans-Piperidine (Thermodynamic Product) PathMetal->ProdTrans Thermodynamic Control ProdCis Cis-Piperidine (Kinetic Product) Intermed->ProdCis Major Product (>90%) ProdCis->ProdTrans Epimerization (High Temp/Cat.)

Figure 2: Pathway selection for controlling diastereoselectivity in piperidine synthesis.

FAQ: How do I force the trans isomer? Direct hydrogenation rarely yields the trans isomer as the major product.

  • Strategy A (Epimerization): Synthesize the cis isomer, then reflux in the presence of a catalyst (e.g., Pd/C) or strong base to equilibrate to the thermodynamically stable trans form (if the substituent prefers equatorial positioning).

  • Strategy B (Alternative Route): Use dissolving metal reduction (Na in Ethanol) [4]. This proceeds via a radical anion mechanism, favoring the thermodynamic (trans) product.

Module 3: Reductive Amination (Cyclization)

The Issue: "I'm seeing dimers or polymerization instead of cyclization."

Root Cause: Competitive Intermolecular Reaction

In intramolecular reductive amination (e.g., converting a 5-amino-ketone to piperidine), the amine can react with a ketone on a different molecule before finding its own tail.

Optimization Protocol
  • High Dilution: Run the reaction at <0.05 M to favor intramolecular collision.

  • Stepwise Addition (The "Abdel-Magid" Modification):

    • Do not mix amine, carbonyl, and reductant all at once if dimerization is observed.

    • Step 1: Stir amine and carbonyl in MeOH/DCM with drying agent (MgSO₄) for 1-2 hours to form the imine/enamine.

    • Step 2: Add reductant (NaBH₄ or NaBH(OAc)₃) at 0°C [5].

  • pH Control: Maintain pH 4-5. If too acidic, the amine is protonated and non-nucleophilic.[2] If too basic, the iminium ion doesn't form.

Module 4: Isolation & Purification (The "Water Trap")

The Issue: "I reduced the pyridine, but I can't extract the product from the aqueous layer."

The Physics of the Problem

Piperidine (free base) is miscible with water.[3] Standard extraction (Water/EtOAc) will leave most of your product in the aqueous phase.

Isolation Strategies
MethodProtocol DetailsPurity
The "Salting Out" (Basic) 1. Cool aqueous layer to 0°C.2. Saturate with solid KOH or NaOH (pellets).3. Extract with Diethyl Ether (x4). Ether is crucial as it pulls the amine better than EtOAc in high ionic strength.High
The "Boc-Trap" (In-situ) 1. Do not isolate free amine.2. Add Boc₂O and Na₂CO₃ directly to the crude reaction mixture.3. Extract the now lipophilic N-Boc piperidine with Hexanes/EtOAc.Very High
Azeotropic Distillation Piperidine forms an azeotrope with water (approx 35% water). Distill to remove bulk water, then dry over KOH pellets and redistill [6].Industrial

References

  • Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-Interscience.

  • Glorius, F., et al. (2004). "Efficient Asymmetric Hydrogenation of Pyridines". Angewandte Chemie International Edition, 43(21), 2859-2862.

  • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press.
  • Boutardo, J., et al. (2003). "Stereoselective synthesis of 2,6-disubstituted piperidines". Tetrahedron Letters, 44(15), 3221-3223.

  • Abdel-Magid, A. F., et al. (1996).[4] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride". Journal of Organic Chemistry, 61(11), 3849–3862.

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th Ed.). Butterworth-Heinemann.

Sources

Technical Support Center: Stability & Degradation of 1-Benzyl-3-hydrazinylpiperidine 2HCl

[1]

Executive Summary & Molecule Profile

1-Benzyl-3-hydrazinylpiperidine dihydrochloride is a critical chiral building block, often utilized in the synthesis of kinase inhibitors (e.g., BTK inhibitors) and PARP inhibitors.[1] While the piperidine ring provides structural rigidity, the molecule possesses two specific "instability vectors" that researchers must manage:

  • The Hydrazine Moiety (-NH-NH₂): A powerful nucleophile susceptible to rapid oxidation and condensation with carbonyls.[1]

  • The Benzylic Position: Prone to oxidative cleavage under radical-promoting conditions.[1]

  • The Dihydrochloride Salt Form: While stabilizing the amine, it renders the solid highly hygroscopic, accelerating hydrolysis and oxidation pathways.

This guide details the mechanistic degradation pathways and provides actionable troubleshooting protocols to ensure data integrity.

Mechanistic Insight: The "Why" Behind the Degradation

To prevent degradation, one must understand the chemical causality.

A. Oxidative Deamination (The "Yellowing" Effect)

The most common failure mode is the oxidation of the hydrazine group. Unlike simple amines, hydrazines are electron-rich and easily lose electrons to atmospheric oxygen.[1]

  • Mechanism: Oxygen attacks the hydrazine, forming a diazene (diimide) intermediate (R-N=NH).[1] This species is unstable and typically decomposes via radical pathways, releasing nitrogen gas (N₂) and leaving behind the des-hydrazino parent (1-benzylpiperidine) or coupling to form yellow/orange azine dimers (R=N-N=R).[1]

  • Catalyst: Trace metal ions (Cu²⁺, Fe³⁺) in solvents or glassware significantly accelerate this process.[1]

B. Carbonyl Condensation (The "Acetone Trap")

Hydrazines are "carbonyl hunters."[1] They react rapidly with ketones and aldehydes to form hydrazones .[1]

  • Common Error: Using acetone-washed glassware.[1] Even trace acetone residue will react with the compound to form the isopropylidene hydrazone, appearing as a massive impurity peak in LC-MS (+40 Da shift).

C. Benzylic Oxidation

The carbon atom adjacent to the nitrogen and the phenyl ring (the benzylic position) has a lower bond dissociation energy. Prolonged exposure to light and air can cleave this bond, releasing benzaldehyde (distinct almond smell) and the 3-hydrazinylpiperidine fragment.[1]

Visualizing the Pathways

The following diagram maps the degradation logic, linking environmental stressors to specific chemical outcomes.

DegradationPathwaysParent1-Benzyl-3-hydrazinylpiperidine(Parent Compound)OxidationStressor: O2 / Air(Trace Metals)Parent->OxidationSolventStressor: Ketones(Acetone/Aldehydes)Parent->SolventLightStressor: UV Light(Radical Initiation)Parent->LightDiazeneDiazene Intermediate(Unstable)Oxidation->DiazeneHydrazoneHydrazone Adduct(+40 Da if Acetone)Solvent->Hydrazone CondensationBenzaldehydeBenzaldehyde(Almond Odor)Light->Benzaldehyde Benzylic CleavageAzineAzine Dimers(Yellow/Orange Impurity)Diazene->Azine DimerizationDesHydrazino1-Benzylpiperidine(Loss of N2)Diazene->DesHydrazino N2 Loss

Figure 1: Mechanistic degradation map showing the three primary vectors: Oxidation (Red), Solvent Contamination (Yellow), and Photolysis (Green).[1]

Troubleshooting Guides (Q&A Format)
Scenario 1: Discoloration & Purity Loss

Q: My white powder has turned pale yellow/orange after two weeks of storage. Is it still usable?

  • Diagnosis: This indicates oxidative degradation .[1] The hydrazine group has partially oxidized to form azo/azine species, which are highly chromophoric (colored) even at low concentrations (<1%).[1]

  • Action:

    • Run an LC-MS.[1] If the main peak is still >95%, you may repurify via recrystallization (ethanol/HCl).

    • If purity is <90%, discard.[1] The radical intermediates may interfere with sensitive biological assays.

  • Prevention: Store under Argon/Nitrogen.[1] Tape the cap with Parafilm.

Scenario 2: The "Phantom" Mass Peak

Q: I see a major impurity peak in LC-MS with a mass of [M+40] or [M+12]. It wasn't there yesterday.

  • Diagnosis: This is hydrazone formation .[1][2][3]

    • +40 Da: Reaction with Acetone (Parent + 58 - 18 H₂O).[1]

    • +12 Da: Reaction with Formaldehyde (often found in PEG or poor-quality methanol).[1]

  • Root Cause: Glassware was washed with acetone and not fully dried, or the LC-MS mobile phase contains aldehydic impurities.

  • Action:

    • Stop: Do not use acetone to clean glassware for this compound.[1]

    • Test: Re-run the sample using a fresh glass vial rinsed only with high-grade Methanol or Acetonitrile.

Scenario 3: Material Becoming "Gooey"

Q: The dihydrochloride salt has turned into a sticky gum.

  • Diagnosis: Hygroscopic failure . The salt has absorbed atmospheric moisture, breaking the crystal lattice. This creates a localized aqueous environment that accelerates oxidation (autocatalytic degradation).[1]

  • Action:

    • Attempt to dry in a vacuum desiccator over P₂O₅ for 24 hours.

    • If it remains an oil, the salt stoichiometry may have disproportionated. Recrystallization is required.[1]

Experimental Protocols
Protocol A: Proper Storage & Handling
  • Temperature: -20°C is mandatory.

  • Atmosphere: Store under Argon or Nitrogen.[1]

  • Container: Amber glass vials (prevents benzylic photolysis) with Teflon-lined caps.

  • Weighing: Allow the vial to warm to room temperature before opening to prevent water condensation on the cold solid.

Protocol B: QC Analytical Method (HPLC)

Standard amines tail on C18 columns.[1] Use this method to ensure sharp peaks and separation of the hydrazine from its degradants.

ParameterSetting
Column C18 with polar embedding (e.g., Waters XBridge or Phenomenex Kinetex), 3.5 µm
Mobile Phase A Water + 0.1% Trifluoroacetic Acid (TFA) (Maintains protonation)
Mobile Phase B Acetonitrile + 0.1% TFA
Gradient 5% B to 95% B over 10 minutes
Detection UV 210 nm (Backbone) & 254 nm (Benzyl)
Notes Do not use Acetone as a needle wash or diluent.[1]
Diagnostic Workflow

Use this decision tree to quickly identify the source of sample failure.

TroubleshootingTreeStartStart: ObservationCheckColorIs the solid yellow/orange?Start->CheckColorCheckMassIs there a Mass Shift (LCMS)?CheckColor->CheckMassNoOxidationIssue: Oxidation(Azine Formation)CheckColor->OxidationYesCheckTextureIs the solid sticky/wet?CheckMass->CheckTextureNoSolventIssue: Hydrazone(Acetone Contamination)CheckMass->SolventYes (+40 Da)HygroIssue: Hygroscopicity(Water Absorption)CheckTexture->HygroYesActionOxFix: Recrystallize (EtOH/HCl)Future: Store under ArgonOxidation->ActionOxActionSolFix: Use fresh glasswareNO ACETONE WASHSolvent->ActionSolActionHygroFix: Vacuum Desiccate (P2O5)Future: Warm before openingHygro->ActionHygro

Figure 2: Step-by-step diagnostic workflow for identifying sample degradation.[1]

References
  • Hydrazine Oxidation Mechanisms

    • Title: Decomposition of Hydrazine in Aqueous Solutions.[4][5][6]

    • Source: ResearchGate / Preprints.org.[1]

    • URL:[Link]

  • Benzylic Oxidation

    • Title: Reactions on the “Benzylic” Carbon: Bromination And Oxidation.[7]

    • Source: Master Organic Chemistry.[1]

    • URL:[Link]

  • Hydrazone Formation (Analytical Interference)

    • Title: 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation.[1]

    • Source: NIH / PubMed Central.[1]

    • URL:[Link][1]

  • Handling of Hydrazine Salts

    • Title: Hydrazine hydrochloride - Safety and Handling.[1][8]

    • Source: Sciencemadness Wiki / Sigma-Aldrich MSDS Data.[1]

    • URL:[Link][1]

Overcoming solubility issues with "1-Benzyl-3-hydrazinylpiperidine dihydrochloride"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-Benzyl-3-hydrazinylpiperidine dihydrochloride [1][2]

Topic: Overcoming Solubility & Handling Challenges Compound Class: Substituted Hydrazine / Piperidine Salt Chemical State: Dihydrochloride Salt (2HCl) vs. Free Base[2]

Executive Summary: The "Dual Personality" Challenge

1-Benzyl-3-hydrazinylpiperidine dihydrochloride presents a classic solubility paradox common to amphiphilic salts.

  • The Salt Form (2HCl): Highly polar and hydrophilic due to the double protonation of the piperidine ring and the hydrazine group.[2] It is stable but insoluble in most non-polar organic solvents (DCM, Toluene, THF).[2]

  • The Free Base: Lipophilic due to the benzyl group.[2] It is soluble in organic solvents but highly unstable (prone to oxidation) and insoluble in water.[2]

The Root Cause of Most Failures: Users often attempt to dissolve the salt directly into organic reaction solvents (like Dichloromethane) or attempt to store the free base in aqueous buffers, leading to precipitation or degradation.[2]

Module 1: Solubility in Organic Synthesis (Reaction Setup)

User Issue: "I am trying to react this compound with an aldehyde in Dichloromethane (DCM) or THF, but the starting material remains a solid suspension and does not react."

Technical Diagnosis: The dihydrochloride salt is an ionic lattice.[2] DCM and THF are non-polar/moderately polar aprotic solvents incapable of breaking this lattice.[2] You must liberate the free hydrazine to permit solubility and nucleophilic attack.[2]

Protocol A: In-Situ Neutralization (Recommended for Stability)

Best for: Air-sensitive reactions where isolating the unstable free base is risky.[1][2]

  • Suspension: Suspend the 1-Benzyl-3-hydrazinylpiperidine 2HCl in the reaction solvent (DCM, THF, or DMF).

  • Base Addition: Add 2.2 to 2.5 equivalents of a non-nucleophilic organic base (e.g., Diisopropylethylamine [DIPEA] or Triethylamine [TEA]).[2]

    • Why? The base scavenges the HCl.[2] The piperidine-hydrazine free base is released and dissolves into the organic layer.[1][2]

    • Observation: The solid suspension will change character.[2] In DCM, the solution often clears, though TEA·HCl salts may precipitate as a fine white powder (which can be ignored or filtered).

  • Reaction: Add your electrophile (aldehyde/ketone/halide) immediately after neutralization.[2]

Protocol B: Biphasic Extraction (Free-Basing)

Best for: When the reaction is sensitive to amine salts (like TEA[1][2]·HCl).

  • Dissolution: Dissolve the 2HCl salt in a minimum volume of cold water (it will be highly soluble).[2]

  • Basification: Slowly add 1M NaOH or saturated NaHCO₃ until pH > 10.

    • Caution: Do not generate heat; hydrazines decompose.[2]

  • Extraction: Extract 3x with DCM or Ethyl Acetate.

  • Drying: Dry the organic layer over anhydrous Na₂SO₄.

  • Usage: Do not store. Evaporate and use immediately under inert atmosphere (Argon/Nitrogen).

Module 2: Aqueous Solubility (Biological Assays)

User Issue: "I prepared a stock solution in DMSO, but when I diluted it into PBS (pH 7.4), it precipitated."

Technical Diagnosis: At physiological pH (7.4), the hydrazine group (pKa ~8) and piperidine (pKa ~10) exist in equilibrium.[2] The benzyl group is highly hydrophobic.[2] If the concentration is too high, the "greasy" benzyl tail drives aggregation and precipitation once the stabilizing effect of the pure DMSO is diluted.

Troubleshooting Guide: Biological Formulation
ParameterRecommendationScientific Rationale
Primary Solvent DMSO (up to 50 mM)The salt dissolves well in DMSO due to its high dielectric constant.[1][2]
Dilution Step-wise Do not add DMSO stock directly to static buffer.[2] Vortex the buffer while slowly adding the DMSO stock.[2]
Ionic Strength Low Salt Buffer High salt (like 10x PBS) causes "salting out" of the hydrophobic benzyl moiety.[2] Use 0.5x or 1x PBS.[2]
pH Adjustment Acidic (pH < 6) If the assay permits, keeping the pH slightly acidic ensures the nitrogens remain protonated (charged), maintaining water solubility.[2]

Module 3: Stability-Induced Insolubility (The "Gunk" Factor)[1][2]

User Issue: "My clear solution turned yellow/brown overnight and formed an insoluble tar."

Technical Diagnosis: Hydrazines are reducing agents.[2][3][4] In the presence of oxygen, they oxidize to form azo compounds , hydrazones, or dimers.[2] These oxidation products are often insoluble polymers or tars.[2]

Critical Handling Rules:

  • The "Acetone Ban": NEVER use acetone or MEK to clean glassware or as a solvent.[2] The hydrazine will react instantly to form a hydrazone (often an insoluble solid).[2]

  • Inert Atmosphere: Always handle the free base under Nitrogen or Argon.[2]

  • Fresh Preparation: The 2HCl salt is stable for months at -20°C. The free base degrades within hours at room temperature.[1][2]

Visual Troubleshooting Workflows

Figure 1: Solvent & Handling Decision Tree

SolubilityLogic Start START: 1-Benzyl-3-hydrazinylpiperidine 2HCl Goal What is your Goal? Start->Goal OrgSyn Organic Synthesis (Coupling/Derivatization) Goal->OrgSyn BioAssay Biological Assay (Aqueous Buffer) Goal->BioAssay SolventCheck Solvent: DCM, THF, Toluene? OrgSyn->SolventCheck DirectAdd STOP: Salt is Insoluble. Do not add directly. SolventCheck->DirectAdd No Base MethodA Method A: In-Situ Neutralization (Add DIPEA/TEA 2.5 eq) SolventCheck->MethodA With Base MethodB Method B: Free-Base Extraction (NaOH -> DCM Extract) SolventCheck->MethodB Sensitive to Salts PrecipCheck Did it precipitate upon dilution? BioAssay->PrecipCheck FixA Reduce Concentration (< 100 µM) PrecipCheck->FixA Yes FixB Lower pH slightly (Keep protonated) PrecipCheck->FixB Yes

Caption: Decision logic for solvent selection and base neutralization to ensure solubility.

References & Authoritative Grounding

  • Hydrazine Handling & Stability:

    • Source: Organic Syntheses, Coll.[2][5][6] Vol. 6, p. 936 (1988). General procedures for handling hydrazine salts and preventing oxidation.

    • Relevance: Establishes the requirement for inert atmospheres and the risk of azo-formation.[1][2]

    • [2]

  • Solubility of Piperidine Derivatives:

    • Source: PubChem Compound Summary for 1-Benzylpiperidine derivatives.[1][2]

    • Relevance: Confirms the lipophilic nature of the benzyl-piperidine scaffold vs. the hydrophilic salt forms.[1][2]

    • [2][7]

  • pKa and Ionization:

    • Source: Evans pKa Table (Harvard).

    • Relevance: Provides pKa values for Hydrazines (~8.1) and Cyclic Amines (~11.0), validating the pH-dependent solubility logic.[2]

  • Salt Solubility in Organic Solvents:

    • Source: Wermuth, C. G. (2011).[2] The Practice of Medicinal Chemistry. Chapter on "Salt Selection and Solubility."[2]

    • Relevance: Explains the lattice energy dynamics that prevent HCl salts from dissolving in DCM without a base scavenger.

Sources

Improving the stability of "1-Benzyl-3-hydrazinylpiperidine dihydrochloride" in solution

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving Stability in Solution

Product Snapshot & Critical Properties

Before addressing stability, verify your material against these specifications to ensure we are troubleshooting the correct compound.

PropertySpecification
Compound Name 1-Benzyl-3-hydrazinylpiperidine dihydrochloride
CAS Number 1251924-73-8
Molecular Formula C₁₂H₁₉N₃[1][2] · 2HCl
Molecular Weight 278.22 g/mol
Physical State White to off-white hygroscopic solid
Solubility Water (High), DMSO (Moderate), Methanol (Moderate)
pKa (Est.) ~8.5 (Hydrazine terminal N), ~9.5 (Piperidine N)

Core Stability Directive (The "Golden Rules")

If you are experiencing degradation, 90% of issues stem from violating one of these three rules.

  • Maintain the Salt Form: The dihydrochloride salt is the "shield" against oxidation. Never store the free base in solution. Only neutralize immediately prior to the reaction.

  • Oxygen is the Enemy: Alkyl hydrazines are reducing agents. In the presence of dissolved oxygen and trace metals, they rapidly oxidize to azo compounds or decompose to nitrogen gas. Degas all solvents. [1]

  • Ban Carbonyl Solvents: Strictly avoid Acetone, MEK, or even trace aldehydes in low-grade alcohols. Hydrazines react instantly to form stable hydrazones, effectively destroying your reagent.

Deep Dive: Degradation Mechanisms

Understanding how the molecule breaks down is the first step to preventing it.

A. Oxidative Dehydrogenation (The "Yellowing" Effect)

In solution, particularly at neutral or basic pH, the hydrazine moiety (-NH-NH₂) is susceptible to oxidation. This is often catalyzed by trace metal ions (Cu²⁺, Fe³⁺) found in non-HPLC grade water or solvents.

  • Mechanism: The hydrazine loses hydrogen to form an azo intermediate or radical species, eventually decomposing to the piperidine and N₂ gas.

  • Indicator: Solution turns yellow or brown.

B. Condensation (The "Acetone" Error)

Hydrazines are potent nucleophiles. If your glassware was washed with acetone and not thoroughly dried, or if you use technical grade solvents containing aldehydes, the hydrazine will attack the carbonyl carbon.

  • Mechanism: Nucleophilic attack → Hemiaminal → Hydrazone (Schiff Base).

  • Indicator: Mass spec shows a +40 Da shift (if acetone) or +12 Da (if formaldehyde).

C. Visualization: Degradation Pathways

DegradationPathways cluster_legend Legend Compound 1-Benzyl-3-hydrazinylpiperidine (Active Reagent) Oxidation Oxidation (Air/Metals) Compound->Oxidation pH > 7, O2 Carbonyl Carbonyl Impurities (Acetone/Aldehydes) Compound->Carbonyl Solvent Contamination Azo Azo/Radical Intermediates (Yellow/Brown Color) Oxidation->Azo Decomp Decomposition (N2 Gas + Piperidine) Azo->Decomp Hydrazone Stable Hydrazone (Inactive Impurity) Carbonyl->Hydrazone Fast Reaction Active Active Threat Threat Product Waste Product

Figure 1: Primary degradation pathways for 1-Benzyl-3-hydrazinylpiperidine in solution.

Troubleshooting Guide & FAQs

Q1: My stock solution in DMSO turned yellow overnight. Is it still usable?

  • Diagnosis: Oxidation has occurred.[3][4] DMSO can act as a mild oxidant, especially if it contains water or is not degassed. The yellow color indicates the formation of azo impurities or conjugated degradation products.

  • Verdict: Discard. The titer of active hydrazine has likely dropped significantly.

  • Fix: For the next batch, use anhydrous, degassed DMSO and store under Argon at -20°C. Alternatively, use 0.1 M HCl as the solvent if your downstream application permits.

Q2: I see a white precipitate when I dissolve the solid in water.

  • Diagnosis: This is likely the free base precipitating out if your water is slightly basic (e.g., tap water or buffer) or if the salt hydrolysis is incomplete. However, since this is a dihydrochloride, it should be very soluble in water.

  • Alternative Diagnosis: If you used a phosphate buffer, you might have precipitated less soluble phosphate salts.

  • Fix: Ensure you are using pure Milli-Q water. If the solution is cloudy, add a drop of concentrated HCl to ensure the salt form is maintained.

Q3: Can I store the solution at room temperature if I seal the vial?

  • Answer: No. Even in a sealed vial, dissolved oxygen in the headspace and solvent is sufficient to initiate degradation.

  • Protocol: Always store at -20°C or -80°C .

Q4: I need to use the free base for a reaction. How do I handle it?

  • Strategy: "Generate and Consume." Do not isolate the free base. Add the dihydrochloride directly to your reaction mixture along with a base (like Triethylamine or DIPEA) in situ. This minimizes the time the sensitive hydrazine group is exposed to oxidative conditions.

Standard Operating Procedures (SOPs)

SOP 1: Preparation of a Stable Stock Solution (100 mM)

Objective: Create a stable solution for long-term storage (up to 1 month).

Materials:

  • 1-Benzyl-3-hydrazinylpiperidine 2HCl (CAS: 1251924-73-8)[1][2][5]

  • Solvent: 0.1 M HCl (aqueous) OR Anhydrous Methanol (degassed).

  • Argon or Nitrogen gas line.

Protocol:

  • Degas the Solvent: Sparge the chosen solvent with Argon for at least 15 minutes to remove dissolved oxygen.

  • Weighing: Weigh the solid quickly. The dihydrochloride is hygroscopic; minimize exposure to humid air.

  • Dissolution: Add the solid to the degassed solvent.

    • Note: Using 0.1 M HCl forces the equilibrium completely to the protonated form, providing maximum stability.

  • Aliquot: Dispense into small, amber glass vials with PTFE-lined caps. Do not leave large headspace.

  • Storage: Flash freeze (optional) and store at -20°C.

SOP 2: Handling Workflow Decision Tree

Use this workflow to decide how to introduce the reagent into your experiment.

HandlingWorkflow cluster_tips Pro-Tip Start Start: Solid Reagent (Stored at 4°C/-20°C) SolventCheck Check Solvent Compatibility Start->SolventCheck Aqueous Aqueous Reaction? SolventCheck->Aqueous No Ketones Warning STOP: Avoid Acetone/Ketones! SolventCheck->Warning Ketones present Organic Organic Reaction? Aqueous->Organic No AcidicWater Dissolve in 0.1M HCl (Most Stable) Aqueous->AcidicWater Yes InSitu Add Solid Directly + Base (Generate Free Base In-Situ) Organic->InSitu Yes Tip Always purge reaction vessel with N2/Ar

Figure 2: Decision tree for handling 1-Benzyl-3-hydrazinylpiperidine dihydrochloride.

References

  • Moliner, A. M., & Street, J. J. (1989). Decomposition of Hydrazine in Aqueous Solutions. Journal of Environmental Quality. Retrieved from [Link]

  • Liu, X., et al. (2007). Hydrazine degradation by ultrasonic irradiation. Ultrasonics Sonochemistry. Retrieved from [Link]

  • Audrieth, L. F., & Ogg, B. A. (1951). The Chemistry of Hydrazine. Wiley & Sons.

Sources

Technical Support Center: N-Debenzylation of Piperidine Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist Topic: Removal of Benzyl (Bn) Protecting Groups from Piperidine Rings Ticket ID: N-BN-DEPROT-001

Introduction: The Scope of the Challenge

Welcome to the technical support hub for piperidine chemistry. The N-benzyl group is a ubiquitous protecting group due to its stability against basic and nucleophilic reagents.[1] However, its removal can be deceptive: while theoretically simple, it often fails due to catalyst poisoning, side-reactions (N-methylation), or functional group incompatibility.

This guide moves beyond generic textbook procedures. We provide optimized workflows for the two most robust deprotection strategies: Catalytic Hydrogenolysis (the industry standard) and Chloroformate-Mediated Cleavage (the chemoselective alternative).

Module 1: Catalytic Hydrogenolysis (The Gold Standard)

The Mechanism & The "Poisoning" Trap

The primary failure mode in N-debenzylation is catalyst poisoning . Secondary amines (the product) bind strongly to the Palladium surface via their lone pair, effectively coating the catalyst and halting the reaction.

The Fix: Protonation. By conducting the reaction in an acidic medium, the amine product is sequestered as a salt, preventing it from coordinating with the metal surface.

Optimized Protocol: The "Acid-Scavenger" Method

Use this for standard substrates lacking reducible alkenes or aryl halides.

Reagents:

  • Substrate: N-Benzyl piperidine derivative (1.0 equiv)[2]

  • Catalyst: 10% Pd/C (0.1–0.2 equiv by weight of Pd metal, not total catalyst weight) or 20% Pd(OH)₂/C (Pearlman’s Catalyst)

  • Solvent: Ethanol (EtOH) or Methanol (MeOH)[3]

  • Additive: Acetic Acid (AcOH) or HCl (1.1 equiv)

  • Hydrogen Source:

    
     Balloon (1 atm) or Parr Shaker (30–50 psi)
    

Step-by-Step Workflow:

  • Dissolution: Dissolve the substrate in EtOH (0.1 M concentration).

  • Acidification: Add 1.1 equivalents of Acetic Acid. Crucial: Do not skip this if your reaction previously stalled.

  • Inerting: Purge the flask with Nitrogen (

    
    ) for 5 minutes.
    
  • Catalyst Addition: Carefully add Pd/C. Safety Note: Pd/C is pyrophoric. Add it to the wet solution under inert gas, or make a slurry with water/toluene before adding.

  • Hydrogenation: Switch to

    
     atmosphere. Stir vigorously.
    
    • Tip: Agitation rate is the rate-limiting step for gas-liquid-solid reactions. Vortexing is better than gentle stirring.

  • Monitoring: Check TLC/LCMS after 4 hours.

    • Visualization: The product (secondary amine) may lose UV activity. Use Ninhydrin stain (turns red/purple) or Dragendorff’s reagent (orange) to visualize the free amine.

  • Workup: Filter through Celite® to remove Pd.[2] Concentrate. The product will be the acetate salt.

Troubleshooting Logic (Decision Tree)

Hydrogenolysis_Troubleshooting Start Reaction Stalled / Incomplete Check_pH Is Acid Present? Start->Check_pH Add_Acid Add 1.5 eq. AcOH or HCl (Prevents Catalyst Poisoning) Check_pH->Add_Acid No Check_Solvent Solvent Used? Check_pH->Check_Solvent Yes Methanol_Issue Problem: N-Methylation detected? Check_Solvent->Methanol_Issue MeOH used Check_Cat Catalyst Type? Check_Solvent->Check_Cat EtOH used Switch_Solvent Switch to Ethanol or Trifluoroethanol (TFE) Methanol_Issue->Switch_Solvent Yes Switch_Pearlman Switch to Pd(OH)2/C (More active for N-Bn) Check_Cat->Switch_Pearlman Using Pd/C

Figure 1: Diagnostic logic flow for stalled catalytic hydrogenolysis.

Module 2: Chemical Dealkylation (The ACE-Cl Method)

When Hydrogenolysis Fails

If your molecule contains aryl halides (which Pd/C will strip off) or alkenes (which Pd/C will reduce), you cannot use hydrogenation. The ACE-Cl (1-Chloroethyl chloroformate) method is the superior chemical alternative.

The Mechanism (Olofson Dealkylation)

Unlike standard chloroformates (like ethyl chloroformate) which form stable carbamates requiring harsh hydrolysis, ACE-Cl forms a labile 1-chloroethyl carbamate . Simply boiling this intermediate in methanol decomposes it into the amine hydrochloride, acetaldehyde, and


.
Optimized Protocol

Reagents:

  • Substrate: N-Benzyl piperidine

  • Reagent: 1-Chloroethyl chloroformate (ACE-Cl) (1.2–1.5 equiv)

  • Solvent 1: 1,2-Dichloroethane (DCE) (Anhydrous)

  • Solvent 2: Methanol (MeOH) (Dry)

Step-by-Step Workflow:

  • Acylation: Dissolve substrate in anhydrous DCE (0.2 M). Add ACE-Cl dropwise at 0°C under

    
    .
    
  • Reflux 1: Heat to reflux (83°C) for 3–12 hours.

    • Checkpoint: Monitor by LCMS.[2] You are looking for the conversion of Starting Material (

      
      ) to the Intermediate Carbamate (
      
      
      
      ).
  • Evaporation: Cool and concentrate to dryness in vacuo. This removes the benzyl chloride byproduct.

  • Methanolysis: Redissolve the crude residue in dry MeOH.

  • Reflux 2: Reflux for 1 hour. This breaks the carbamate.

  • Workup: Concentrate. The residue is the pure Amine Hydrochloride salt .

ACE-Cl Reaction Pathway

ACE_Mechanism Substrate N-Bn Piperidine Step1 + ACE-Cl (DCE, Reflux) Substrate->Step1 Intermediate 1-Chloroethyl Carbamate Step1->Intermediate Step2 + MeOH (Reflux) Intermediate->Step2 Product Piperidine HCl Salt + Acetaldehyde + CO2 Step2->Product

Figure 2: The Olofson dealkylation pathway using ACE-Cl.

Module 3: Critical Data & FAQs

Solvent & Catalyst Selection Matrix
ScenarioRecommended MethodCritical Note
Standard Substrate

, Pd/C, EtOH, AcOH
Add AcOH to prevent poisoning.
Contains Aryl Halide (Cl, Br, I) ACE-Cl MethodPd/C will dehalogenate the ring.
Contains Alkene/Alkyne ACE-Cl MethodPd/C will reduce the double bond.
Reaction Stalls (Steric Bulk)

, Pd(OH)₂/C, EtOAc/AcOH
Pearlman's catalyst is more active.[2]
N-Methylation Observed Switch solvent to EtOH or TFEMeOH can act as an alkylating agent.
Frequently Asked Questions

Q: Why do I see N-methylated side products when using Methanol? A: In the presence of Pd/C, methanol can be oxidized to formaldehyde in situ. This formaldehyde reacts with your newly deprotected amine to form a Schiff base, which is immediately reduced to the N-methyl amine.

  • Fix: Use Ethanol or Trifluoroethanol (TFE).[3] If you must use MeOH, ensure strictly anaerobic conditions and add acid.

Q: Can I use CAN (Ceric Ammonium Nitrate) for this? A: CAN is generally used for p-methoxybenzyl (PMB) groups. It is oxidative and often too harsh for standard benzyl groups on amines, leading to complex mixtures. Stick to ACE-Cl for oxidative-resistant substrates.

Q: My ACE-Cl intermediate won't hydrolyze in MeOH. A: Ensure you removed all the DCE before adding MeOH. Also, ensure the MeOH is dry. If it persists, extend the reflux time or add a catalytic amount of HCl to the methanol.

References

  • Greene's Protective Groups in Organic Synthesis , 5th Ed.[4] Wuts, P. G. M.[5] John Wiley & Sons, 2014 . (The definitive guide on deprotection conditions).

  • Olofson, R. A. ; Martz, J. T.; Senet, J. P.; Piteau, M.; Malfroot, T. "A New Reagent for the Selective, High-Yield N-Dealkylation of Tertiary Amines: Improved Synthesis of Naltrexone and Nalbuphine". Journal of Organic Chemistry, 1984 , 49, 2081–2082.[6]

  • Rylander, P. N.Hydrogenation Methods. Academic Press: New York, 1985.
  • Knipe, A. C. "ACE-Cl mediated dealkylation: Mechanisms and Applications". Organic Reaction Mechanisms, 2008.

Sources

Catalyst selection for "1-Benzyl-3-hydrazinylpiperidine dihydrochloride" synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Catalyst Selection for 1-Benzyl-3-hydrazinylpiperidine Dihydrochloride

Executive Summary

The synthesis of 1-Benzyl-3-hydrazinylpiperidine dihydrochloride hinges on the chemoselective reduction of the intermediate hydrazone (formed from 1-benzyl-3-piperidone and hydrazine).

The critical failure point in this synthesis is catalyst selection . Using standard Palladium on Carbon (Pd/C) often leads to two catastrophic side reactions:

  • Debenzylation: Cleavage of the N-benzyl protecting group (Hydrogenolysis).

  • N-N Bond Cleavage: Over-reduction of the hydrazine to the primary amine (1-benzyl-3-aminopiperidine).

Recommendation: Switch to Platinum(IV) Oxide (Adams' Catalyst, PtO₂) or Sulfided Platinum on Carbon (Pt/C-S) to maximize yield of the hydrazine while preserving the benzyl group.

Part 1: Critical Decision Matrix (Catalyst Selection)

The following table summarizes the performance of common hydrogenation catalysts for this specific transformation.

Catalyst SystemActivity (C=N Reduction)Benzyl Stability (Risk of Cleavage)N-N Bond Stability (Risk of Amine Formation)Recommendation
Pd/C (Palladium on Carbon) HighCritical Failure (High Risk)High Risk (Cleaves N-N bonds rapidly)AVOID
PtO₂ (Adams' Catalyst) HighExcellent (Low Risk)Good (Controlled at low pressure)PREFERRED
Rh/C (Rhodium on Carbon) ModerateExcellentExcellentALTERNATIVE
Raney Nickel HighModerateModerate (Hard to control stoichiometry)LEGACY (Safety concerns)

Part 2: Troubleshooting Guide (Q&A Format)

Q1: "I used 10% Pd/C and my product mass is M-90 (loss of benzyl). What happened?"

Diagnosis: You experienced Hydrogenolysis . Technical Insight: Palladium is the "gold standard" for removing benzyl groups. In your attempt to reduce the hydrazone (C=N), the Pd catalyst simultaneously facilitated the oxidative insertion of hydrogen into the benzylic C-N bond. Solution:

  • Immediate Fix: Switch to PtO₂ (0.5 - 1.0 mol%). Platinum is far less active toward benzylic C-N bonds but highly active for C=N reduction.

  • Process Control: If you must use Pd (not recommended), you must poison the catalyst with traces of sulfur or use a dipole-aprotic solvent (like DMSO) to inhibit the hydrogenolysis sites, though this reduces overall activity.

Q2: "I preserved the benzyl group, but isolated 1-benzyl-3-aminopiperidine instead of the hydrazine."

Diagnosis: You experienced Over-Reduction (N-N Cleavage) . Technical Insight: The hydrazine bond (N-N) is labile. Energetic hydrogenation will cleave this bond, resulting in the primary amine. This is thermodynamically favorable. Solution:

  • Pressure Control: Do not exceed 1–3 bar (15–45 psi) of H₂. High pressure accelerates N-N cleavage.

  • Temperature Control: Maintain reaction temperature between 20°C and 25°C . Heating >40°C promotes N-N cleavage.

  • Monitoring: Stop the reaction immediately upon consumption of the hydrazone. Do not let it "soak" in hydrogen.

Q3: "My reaction mixture is a gummy mess and I can't crystallize the dihydrochloride salt."

Diagnosis: Presence of mixed hydrazine/amine species or incomplete salt formation. Technical Insight: The free base hydrazine is an oil and oxidizes easily in air. The dihydrochloride salt stabilizes it. Solution:

  • Workup: Perform the salt formation immediately after filtering the catalyst.

  • Protocol: Dissolve the crude oil in dry Ethanol (EtOH) or Ethyl Acetate (EtOAc). Cool to 0°C. Bubble dry HCl gas or add 4M HCl in Dioxane dropwise. The salt should precipitate as a white solid.

Part 3: Visualizing the Reaction Pathways

The diagram below illustrates the competing pathways. Your goal is to navigate the "Green Path" while avoiding the "Red Paths" (Over-reduction and Debenzylation).

ReactionPathways SM 1-Benzyl-3-piperidone Hydrazone Intermediate Hydrazone (Unstable) SM->Hydrazone + Hydrazine Hydrate Target TARGET: 1-Benzyl-3-hydrazinylpiperidine Hydrazone->Target H2, PtO2 (Controlled) Amine SIDE PRODUCT A: 1-Benzyl-3-aminopiperidine (Over-Reduction) Hydrazone->Amine H2, High Temp/Press or Pd/C Target->Amine Prolonged H2 Exposure Debenz SIDE PRODUCT B: 3-Hydrazinylpiperidine (Debenzylation) Target->Debenz Pd/C Catalyst (Hydrogenolysis)

Caption: Figure 1. Chemoselectivity map. The green path requires Platinum (Pt) catalysis. Red paths indicate failure modes common with Palladium (Pd) or excessive energy.

Part 4: Recommended Experimental Protocol

Target: 1-Benzyl-3-hydrazinylpiperidine dihydrochloride Scale: 10 mmol basis

Step 1: Hydrazone Formation
  • Dissolve 1-benzyl-3-piperidone (1.89 g, 10 mmol) in Ethanol (EtOH) (20 mL).

  • Cool to 0°C.

  • Add Hydrazine Hydrate (64% or 80% solution, 15 mmol, 1.5 equiv) dropwise.

  • Stir at room temperature for 2–4 hours.

    • Checkpoint: Monitor by TLC or LCMS. The ketone peak should disappear.[1]

  • Concentrate partially in vacuo to remove excess hydrazine (optional, but recommended to prevent catalyst poisoning).

Step 2: Catalytic Hydrogenation (The Critical Step)
  • Redissolve the crude hydrazone residue in Methanol (MeOH) (30 mL).

  • Add Platinum(IV) Oxide (PtO₂) (0.05 g, ~2.5 wt% loading).

    • Safety: Add catalyst under an argon/nitrogen blanket. Dry catalysts can spark methanol vapors.

  • Purge the vessel with Nitrogen (3x), then Hydrogen (3x).

  • Stir under Hydrogen balloon pressure (1 atm) at 20–25°C .

    • Note: Do not use a high-pressure reactor (Parr shaker) unless strictly necessary. 1 atm is usually sufficient and prevents over-reduction.

  • Monitor reaction strictly. Reaction typically completes in 4–12 hours.

  • Filter catalyst through a Celite pad under inert atmosphere.

Step 3: Salt Formation (Dihydrochloride)
  • Concentrate the filtrate to a pale yellow oil.

  • Dissolve in dry Ethyl Acetate (EtOAc) (10 mL).

  • Cool to 0°C in an ice bath.

  • Add 4M HCl in Dioxane (6 mL, ~2.4 equiv) dropwise with vigorous stirring.

  • A white precipitate (the dihydrochloride salt) should form.[2]

  • Filter, wash with cold Diethyl Ether, and dry under vacuum.

References

  • Carey, F. A.; Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.[1] (Foundational text on catalytic hydrogenation selectivity: Pt vs Pd).

  • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press. (Authoritative source on PtO₂ specificity for C=N bonds vs. hydrogenolysis).
  • Khurana, J. M., et al. (2014). "A novel method of reduction of C=N group in hydrazones...". Monatshefte für Chemie - Chemical Monthly. Link (Discusses chemoselectivity challenges in hydrazone reduction).

  • Common Organic Chemistry. (2023). "Reduction of Alkenes and Hydrazones: PtO2 vs Pd/C". Link (Practical guide confirming PtO₂ preference for avoiding dehalogenation/debenzylation).

  • Organic Chemistry Portal. "Hydrogenation of C=N Bonds". Link (General reaction class reference).

Sources

Technical Support Center: Chiral Resolution of 1-Benzyl-3-hydrazinylpiperidine

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket ID: CHEM-SUP-8821 Assigned Scientist: Senior Application Specialist Subject: Method Development & Troubleshooting for Chiral Separation of 1-Benzyl-3-hydrazinylpiperidine

Executive Summary

This guide addresses the chiral separation of 1-Benzyl-3-hydrazinylpiperidine , a critical intermediate often used in the synthesis of kinase inhibitors (e.g., Ibrutinib analogs).

The Core Challenge: This molecule presents a "double-trouble" scenario for chromatography:

  • Strong Basicity: The piperidine ring and the hydrazine moiety create strong interactions with residual silanols on silica-based columns, leading to severe peak tailing.

  • Chemical Instability: The hydrazine group (

    
    ) is a strong nucleophile and reducing agent, susceptible to oxidation and in-situ reaction with certain mobile phase modifiers (e.g., ketones).
    

This guide prioritizes Immobilized Polysaccharide Phases (e.g., Chiralpak IA/IC/IG) due to their robustness, allowing for the use of aggressive co-solvents if solubility becomes an issue.

Module 1: Primary Method Development (The "Gold Standard")

Use this protocol as your starting point. It is designed to succeed for 80% of 3-substituted piperidine analogs.

Column Selection Strategy

Do not use "coated" phases (e.g., OD-H, AD-H) initially if you are unsure of solubility, as they restrict solvent choices. Start with Immobilized Amylose or Cellulose derivatives.[1]

PriorityColumn PhaseCommercial EquivalentWhy?
1 (Primary) Amylose tris(3,5-dimethylphenylcarbamate)Chiralpak IA / Lux Amylose-1 Broadest selectivity for benzyl-amines.
2 (Secondary) Cellulose tris(3,5-dichlorophenylcarbamate)Chiralpak IC / Lux Cellulose-4 Excellent for polar functional groups (hydrazines).
3 (Tertiary) Amylose tris(3-chloro-5-methylphenylcarbamate)Chiralpak IG / Lux Amylose-3 "Recycle" phase; often works when IA fails.
Optimized Screening Conditions (Normal Phase)

Normal phase is preferred over Reverse Phase (RP) because the non-polar mobile phase suppresses the ionization of the basic nitrogens, improving peak shape.

  • Mobile Phase A: n-Hexane or n-Heptane

  • Mobile Phase B: Ethanol or Isopropanol (IPA)

  • Additive (CRITICAL): 0.1% Diethylamine (DEA) or 0.1% Triethylamine (TEA).

    • Note: Without this additive, the hydrazine group will irreversibly adsorb to the silica support.

Standard Screening Gradient:

  • Flow Rate: 1.0 mL/min (for 4.6mm ID columns)

  • Temperature: 25°C

  • Detection: UV @ 254 nm (Targeting the Benzyl chromophore)

Method Development Logic Flow

MethodDev Start START: 1-Benzyl-3-hydrazinylpiperidine Screen Screen: Chiralpak IA / IC Hexane:IPA (90:10) + 0.1% DEA Start->Screen Check Check Resolution (Rs) & Tailing (Tf) Screen->Check Success Rs > 1.5 Validate Method Check->Success Good Separation Tailing Tailing (Tf > 1.5)? Check->Tailing Poor Shape NoRes No Separation (Rs < 1.0)? Check->NoRes Co-elution FixTailing Increase DEA to 0.2% OR Switch to Ethanol Tailing->FixTailing FixRes Switch Column (IA -> IC) OR Switch Modifier (IPA -> EtOH) NoRes->FixRes FixTailing->Screen FixRes->Screen Deriv Plan B: Derivatization (See Module 3) FixRes->Deriv If all columns fail

Figure 1: Decision matrix for method development. Note that changing the alcohol modifier (IPA vs. EtOH) often drastically alters selectivity on polysaccharide columns.

Module 2: Troubleshooting & FAQs

Q1: My peaks are splitting or showing "ghost" peaks. Why?

Diagnosis: This is likely an In-Situ Reaction . The hydrazine group (


) is highly reactive.
  • The Error: Did you use Acetone or Ethyl Acetate in your mobile phase or sample diluent?

  • The Chemistry: Hydrazines react rapidly with ketones (acetone) to form hydrazones and with esters (ethyl acetate) to form hydrazides .

  • The Fix:

    • Strictly exclude ketones/aldehydes from the system.

    • Use only alcohols (MeOH, EtOH, IPA) and alkanes.

    • Flush the column for 30 mins with ethanol to remove reacted byproducts.

Q2: I have severe peak tailing despite using DEA.

Diagnosis: Secondary interactions with the silica matrix. The Fix:

  • Switch to "Basified" Ethanol: Use 100% Ethanol + 0.2% DEA as the mobile phase (Polar Organic Mode). This often "masks" silanols better than hexane mixtures.

  • Temperature: Lower the temperature to 10-15°C. While counter-intuitive (usually heat improves mass transfer), for chiral recognition driven by hydrogen bonding (like hydrazines), lower temperatures often increase the separation factor (

    
    ), allowing you to tolerate slightly broader peaks.
    
Q3: The UV signal is very weak.

Diagnosis: The hydrazine group is non-chromophoric. You are relying solely on the Benzyl ring (absorbs at 254 nm, but weak). The Fix:

  • Wavelength: Switch to 210-220 nm .

  • Warning: At 210 nm, DEA/TEA absorb UV light. You must use a high-quality "HPLC Grade" amine additive, or the baseline noise will be too high. If noise persists, switch to Polar Organic Mode (Acetonitrile/MeOH/DEA/Acetic Acid) on a Chiralpak IC column.

Module 3: Derivatization (The "Plan B" Protocol)

If direct separation fails or detection limits are too high, you must derivatize. This converts the unstable hydrazine into a stable, UV-active hydrazone .

Reaction:



Protocol:

  • Reagent: Dissolve 10 mg of Benzaldehyde (or 4-Nitrobenzaldehyde for higher sensitivity) in 1 mL Ethanol.

  • Sample: Dissolve your racemic 1-Benzyl-3-hydrazinylpiperidine in Ethanol.

  • Mix: Add 1.1 equivalents of the aldehyde solution to the sample.

  • Incubate: Let stand at Room Temperature for 15 minutes. (Reaction is usually quantitative).

  • Inject: Inject directly onto the chiral column.

    • Benefit: The resulting hydrazone is rigid, has strong UV absorbance (254/300 nm), and separates much more easily on Chiralpak IA or IC .

Module 4: Quantitative Data Summary

Typical performance metrics for 3-substituted piperidines on Polysaccharide phases.

ParameterDirect SeparationDerivatized (Hydrazone)
Typical Alpha (

)
1.1 – 1.31.5 – 2.0
Resolution (

)
1.2 – 1.8 (Marginal)> 3.0 (Baseline)
LOD (UV) High

g range
Low ng range
Stability Poor (< 4 hours)Excellent (> 48 hours)
Recommended Column Chiralpak ICChiralpak IA

References

  • Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® IA, IB, IC, ID, IE, IF, IG, IH. (General protocols for immobilized polysaccharide columns).

  • Phenomenex. Chiral HPLC Separations: A Guide to Column Selection and Method Development. (Strategies for basic amines and mobile phase additives).

  • Subramanian, G. (Ed.).[2] Chiral Separation Techniques: A Practical Approach. Wiley-VCH, 3rd Edition. (Foundational text on enantioseparation mechanisms).

  • Babu, K. S., et al. "Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization." Biomedical Chromatography, 2011. (Analogous chemistry for 3-aminopiperidine).

  • Vertex AI Search.Aggregated chemical data on 1-Benzyl-3-hydroxypiperidine and analogs.

Disclaimer: This guide is for research purposes. 1-Benzyl-3-hydrazinylpiperidine is a toxic intermediate. Always handle with appropriate PPE and in a fume hood.

Sources

Validation & Comparative

"1-Benzyl-3-hydrazinylpiperidine dihydrochloride" vs other piperidine analogs

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategic Application of 1-Benzyl-3-hydrazinylpiperidine Dihydrochloride in Heterocyclic Synthesis Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.

Executive Summary: The Chiral Scaffold Advantage

In the landscape of fragment-based drug discovery (FBDD), 1-Benzyl-3-hydrazinylpiperidine dihydrochloride (CAS: 1251924-73-8) serves as a critical "vector-enabling" building block. Unlike its achiral 4-isomer counterpart, the 3-substituted piperidine motif introduces a chiral center that projects substituents into specific 3D space—a geometric requirement often essential for high-affinity binding in kinase pockets (e.g., PI3K


 inhibitors) and GPCR allosteric sites.

This guide objectively compares this reagent against its primary structural analogs, focusing on reactivity, stereochemical implications, and handling protocols for optimal experimental yield.

Chemical Profile & Structural Logic
FeatureSpecificationTechnical Insight
Compound Name 1-Benzyl-3-hydrazinylpiperidine dihydrochlorideCAS: 1251924-73-8
Core Structure Piperidine ring with N-benzyl protectionThe benzyl group provides lipophilicity and prevents N-alkylation side reactions during cyclization.
Functional Group C3-Hydrazine (

)
A potent alpha-effect nucleophile tailored for forming pyrazoles, triazoles, and pyridazines.
Salt Form Dihydrochloride (

)
Stability: Significantly higher oxidative stability than the free base oil. Stoichiometry: Requires

eq. of base for activation.
Chirality Racemic (typically supplied)Contains one chiral center at C3. Enantiomers can be resolved via chiral HPLC or tartaric acid crystallization.
Comparative Analysis: Selecting the Right Analog

The choice of hydrazine-piperidine analog dictates the final drug topology and synthetic route viability.

A. Regioisomer Comparison: 3-Substituted vs. 4-Substituted
Feature1-Benzyl-3-hydrazinylpiperidine (Target)1-Benzyl-4-hydrazinylpiperidine (Alternative)
Geometry Angled Vector: Substituents project at

109.5°, creating a "kinked" topology ideal for fitting into curved hydrophobic pockets.
Linear Vector: Substituents project linearly (180° axis). Often leads to rod-like molecules with lower solubility.
Stereochemistry Chiral: Offers potential for enantioselective binding. Requires resolution steps if specific enantiomer is needed.Achiral (Meso-like): Plane of symmetry exists. Simpler synthesis but lacks 3D complexity.
Reactivity Sterically Congested: The C3 position is closer to the N-benzyl group, slightly reducing nucleophilicity compared to C4.Sterically Accessible: The C4 position is remote from the N-benzyl, reacting faster with bulky electrophiles.
B. Protecting Group Strategy: Benzyl (Bn) vs. Boc
  • Select 1-Benzyl-3-hydrazinylpiperidine when: You require a robust group that survives harsh acidic cyclization conditions (e.g., concentrated HCl or TFA reflux). The benzyl group is also orthogonal to Boc/Fmoc, allowing selective deprotection elsewhere in the molecule.

  • Select N-Boc-3-hydrazinylpiperidine when: You plan to remove the protecting group immediately after pyrazole formation using mild acid, or if the benzyl group's lipophilicity interferes with purification.

Critical Experimental Protocol: Knorr Pyrazole Synthesis

Objective: Synthesis of a 1-(1-benzylpiperidin-3-yl)-pyrazole scaffold. Challenge: The dihydrochloride salt is non-nucleophilic. In situ neutralization is critical to prevent "stalled" reactions where the hydrazine fails to attack the carbonyl.

Reagents:
  • Substrate: 1-Benzyl-3-hydrazinylpiperidine dihydrochloride (

    
     eq)
    
  • Electrophile: 1,3-Diketone (e.g., Acetylacetone) or

    
    -keto ester (
    
    
    
    eq)
  • Base: Diisopropylethylamine (DIPEA) (

    
     eq)
    
  • Solvent: Ethanol (EtOH) or Methanol (MeOH)

Step-by-Step Methodology:
  • Salt Neutralization (The "Free-Base" Pulse):

    • Dissolve the dihydrochloride salt in EtOH (

      
       M).
      
    • Add DIPEA dropwise at

      
      . Stir for 15 minutes.
      
    • Observation: The solution may become cloudy as amine salts form. This confirms the hydrazine is now a free nucleophile.

  • Cyclocondensation:

    • Add the 1,3-diketone dropwise to the neutralized mixture.

    • Allow to warm to Room Temperature (RT) for 1 hour.

    • Heat to reflux (

      
      ) for 3–6 hours. Monitor via LC-MS (Target mass = Diketone Mass + Hydrazine Mass - 
      
      
      
      ).
  • Workup & Purification:

    • Concentrate the solvent in vacuo.

    • Partition residue between Ethyl Acetate and saturated

      
      .
      
    • Note: The product is basic.[1] Ensure the aqueous layer is pH

      
       to keep the product in the organic phase.
      
Mechanistic Visualization

The following diagram illustrates the reaction pathway, highlighting the critical neutralization step required for the dihydrochloride salt.

G Salt Dihydrochloride Salt (Inactive) FreeBase Free Hydrazine (Nucleophile) Salt->FreeBase Neutralization (- 2 HCl) Base DIPEA (2.5 eq) Base->FreeBase Intermediate Hydrazone Intermediate FreeBase->Intermediate Nucleophilic Attack (RT) Diketone 1,3-Diketone Diketone->Intermediate Product Piperidinyl-Pyrazole Scaffold Intermediate->Product Cyclization & Dehydration (Reflux, -2 H2O)

Caption: Activation pathway of 1-Benzyl-3-hydrazinylpiperidine 2HCl into a bioactive pyrazole scaffold.

Troubleshooting & Stability Data
IssueProbable CauseCorrective Action
Low Yield (<30%) Incomplete neutralization of the 2HCl salt.Increase base to

eq. Ensure the hydrazine is fully dissolved before adding the electrophile.
Regioisomer Mix Asymmetric diketones yield two isomers (1,3- vs 1,5-substituted).Use steric bulk on the diketone to direct regioselectivity, or switch to a chalcone (Michael acceptor) for predictable pyrazoline formation.
Oxidation/Darkening Free hydrazine oxidizing in air.Keep the reagent as the 2HCl salt until the moment of use. Perform neutralization under Nitrogen/Argon atmosphere.
References
  • World Intellectual Property Organization (WIPO). (2012). Benzoxazepin compounds selective for PI3K p110 delta and methods of use. WO2012126901A1. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 56965969 (1-Benzyl-3-hydrazinylpiperidine). Retrieved from

  • Organic Chemistry Portal. (2023). Synthesis of Pyrazoles. Retrieved from

  • Fisher Scientific. (2024). Safety Data Sheet: 1-Benzyl-3-hydroxypiperidine (Precursor Analog). Retrieved from

Sources

Comparative analysis of "1-Benzyl-3-hydrazinylpiperidine dihydrochloride" synthesis routes

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Analysis of Synthetic Pathways for 1-Benzyl-3-hydrazinylpiperidine Dihydrochloride [1]

Executive Summary

1-Benzyl-3-hydrazinylpiperidine dihydrochloride is a critical heterocyclic building block, widely utilized in the synthesis of kinase inhibitors (e.g., BTK, JAK inhibitors) and fused bicyclic systems like pyrazolo[1,5-a]piperidines. Its structural integrity—specifically the hydrazine moiety at the C3 position—is pivotal for subsequent condensation reactions.

This guide objectively compares the two dominant synthetic strategies:

  • Route A: Reductive Amination (The "Carbazate" Route) – The industry-preferred standard for high purity and mono-substitution.

  • Route B: Nucleophilic Substitution (The "Sulfonate" Route) – A cost-effective legacy method with higher impurity risks.

Comparative Performance Matrix

FeatureRoute A: Reductive Amination Route B: Nucleophilic Substitution
Primary Mechanism Imine formation followed by hydride reduction.SN2 displacement of a leaving group.
Key Reagents tert-Butyl carbazate, NaBH(OAc)₃ / NaBH₃CN.Hydrazine hydrate, MsCl (Methanesulfonyl chloride).
Overall Yield High (65–75%) Moderate (40–55%)
Selectivity Excellent (Mono-alkylation controlled by Boc).Poor (Risk of bis-alkylation and elimination).
Safety Profile High (Avoids anhydrous hydrazine).Low (Requires handling of toxic hydrazine hydrate).
Scalability Excellent (Mild conditions, easy purification).Difficult (Exothermic steps, unstable intermediates).
Cost Efficiency Moderate (Reagents are more expensive).High (Reagents are commoditized).

Detailed Technical Analysis

Route A: Reductive Amination (Recommended)

This route utilizes tert-butyl carbazate (Boc-hydrazine) to introduce the hydrazine functionality. The use of a protected hydrazine prevents the formation of symmetrical azines and ensures mono-alkylation.

Mechanism:

  • Condensation: 1-Benzyl-3-piperidone reacts with tert-butyl carbazate to form a stable hydrazone intermediate.

  • Reduction: The hydrazone is selectively reduced to the N-Boc protected hydrazine using Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride.

  • Deprotection: Acidic hydrolysis removes the Boc group, yielding the dihydrochloride salt directly.

Experimental Protocol:

  • Step 1: To a solution of 1-benzyl-3-piperidone (1.0 eq) in DCE (Dichloroethane), add tert-butyl carbazate (1.1 eq) and Acetic Acid (1.0 eq). Stir at RT for 2 hours.

  • Step 2: Add NaBH(OAc)₃ (1.5 eq) portion-wise. Stir for 12–16 hours under N₂ atmosphere.

  • Step 3: Quench with sat. NaHCO₃, extract with DCM, and concentrate to obtain the Boc-intermediate.

  • Step 4: Dissolve intermediate in 4M HCl in Dioxane . Stir at RT for 4 hours. The product precipitates as 1-benzyl-3-hydrazinylpiperidine dihydrochloride . Filter and wash with Et₂O.

Critical Control Points:

  • Moisture Control: Use anhydrous solvents during reduction to prevent ketone reduction to the alcohol (side product).

  • Stoichiometry: A slight excess of carbazate ensures complete consumption of the ketone.

Route B: Nucleophilic Substitution (Alternative)

This route involves converting 1-benzyl-3-hydroxypiperidine (derived from the ketone) into a reactive sulfonate ester (mesylate or tosylate), followed by displacement with hydrazine.

Mechanism:

  • Activation: The C3-hydroxyl group is converted to a mesylate (-OMs), a good leaving group.

  • Displacement: Hydrazine acts as a nucleophile, attacking the C3 position.

  • Risk: The basicity of hydrazine can promote E2 elimination, leading to the formation of the alkene (1-benzyl-1,2,3,6-tetrahydropyridine) as a major impurity.

Experimental Protocol:

  • Step 1: Dissolve 1-benzyl-3-hydroxypiperidine in DCM with TEA (Triethylamine, 1.5 eq). Cool to 0°C.

  • Step 2: Add MsCl (1.1 eq) dropwise. Stir until conversion is complete. Workup to isolate the unstable mesylate.

  • Step 3: Dissolve mesylate in Ethanol. Add excess Hydrazine Hydrate (5–10 eq) to suppress dimer formation. Reflux for 4–6 hours.

  • Step 4: Concentrate, acidify with HCl, and recrystallize to remove elimination byproducts.

Critical Control Points:

  • Elimination vs. Substitution: High temperatures favor elimination. Keep reaction temperature optimized (often <80°C).

  • Hydrazine Excess: A large excess (10x) is mandatory to prevent the mono-substituted product from reacting with another molecule of mesylate (dimerization).

Visualized Reaction Workflows

Figure 1: Route A - Reductive Amination Pathway (High Selectivity)

RouteA Start 1-Benzyl-3-piperidone Inter1 Boc-Hydrazone Intermediate Start->Inter1 Condensation Reagent1 tert-Butyl Carbazate (Boc-NHNH2) Reagent1->Inter1 Inter2 N-Boc-1-Benzyl- 3-hydrazinylpiperidine Inter1->Inter2 Selective Reduction Reductant NaBH(OAc)3 DCE, AcOH Reductant->Inter2 Final 1-Benzyl-3-hydrazinylpiperidine Dihydrochloride Inter2->Final Deprotection & Salt Formation Acid 4M HCl / Dioxane Acid->Final

Caption: Step-wise progression of the Reductive Amination route, highlighting the protection strategy that ensures mono-substitution.

Figure 2: Route B - Nucleophilic Substitution Pathway (Legacy)

RouteB Start 1-Benzyl-3-hydroxypiperidine Inter1 Mesylate Intermediate Start->Inter1 Esterification Step1 Activation (MsCl / TEA) Step1->Inter1 SideProduct Elimination Impurity (Alkene) Inter1->SideProduct E2 Elimination (Thermal Risk) Final 1-Benzyl-3-hydrazinylpiperidine Dihydrochloride Inter1->Final SN2 Displacement Step2 Hydrazine Hydrate (Excess) Step2->Final

Caption: The Nucleophilic Substitution workflow, illustrating the critical branching path where elimination impurities can form.

References

  • Preparation of N-benzyl-3-hydroxypiperidine : Quick Company / Aarti Industries Patent Application. Detailed reduction of 3-hydroxypyridinium salts to 3-hydroxypiperidines.

  • Synthesis of 1-Benzyl-3-piperidone Hydrochloride : Google Patents CN102351783B. Oxidation protocols for converting hydroxypiperidine to piperidone.

  • Reductive Amination with Hydrazines : National Institutes of Health (PMC). "Synthesis of Substituted Acyclic and Cyclic N-Alkylhydrazines by Enzymatic Reductive Hydrazinations". Provides mechanistic grounding for ketone-hydrazine condensation.

  • Nucleophilic Substitution of Benzylic/Cyclic Systems : Khan Academy / Organic Chemistry. Fundamental principles of SN1 vs SN2 competition in secondary cyclic systems.

  • tert-Butyl Carbazate Reagent Profile : Organic Syntheses. "Carbazic acid, tert-butyl ester". Validation of Boc-hydrazine for preparing mono-substituted hydrazines.

Sources

Biological activity of "1-Benzyl-3-hydrazinylpiperidine dihydrochloride" compared to known drugs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of 1-Benzyl-3-hydrazinylpiperidine dihydrochloride , a critical pharmacophore precursor used in the synthesis of high-potency kinase inhibitors and neuroactive agents.

Executive Summary

1-Benzyl-3-hydrazinylpiperidine dihydrochloride is not a final therapeutic drug but a high-value synthetic intermediate (scaffold) . Its primary biological value lies in its ability to introduce the 1-benzylpiperidin-3-yl moiety into drug candidates. This moiety acts as a hydrophobic anchor in the binding pockets of enzymes such as Janus Kinases (JAK) and Acetylcholinesterase (AChE) .

While the hydrazine salt itself possesses non-specific reactivity (typical of hydrazines), the compounds derived from it exhibit nanomolar potency against autoimmune and neurodegenerative targets, comparable to Tofacitinib and Donepezil .

Pharmacological Profile: The "Enabler" Mechanism

The product serves as a nucleophilic building block that reacts with electrophilic cores (e.g., beta-keto esters, aldehydes) to form pyrazole or hydrazone rings. These rings function as "hinge binders" in kinase inhibitors.

Mechanism of Action (Derived Ligands)
  • JAK Inhibition (Autoimmune): The derived pyrazole ring forms hydrogen bonds with the ATP-binding hinge region of JAK1/JAK3. The benzylpiperidine tail occupies the solvent-exposed region or hydrophobic pocket, improving selectivity and solubility.

  • AChE Inhibition (Neurodegenerative): The benzylpiperidine moiety mimics the binding mode of Donepezil, interacting with the catalytic anionic site (CAS) of acetylcholinesterase via

    
     stacking (Trp86) and cation-
    
    
    
    interactions.
DOT Diagram: Synthetic & Signaling Pathway

The following diagram illustrates how the raw material transforms into an active inhibitor and blocks the JAK-STAT pathway.

G cluster_0 Biological Consequence Raw 1-Benzyl-3-hydrazinylpiperidine (Precursor) Drug Active JAK Inhibitor (Pyrazolo-pyrrolopyridine) Raw->Drug Cyclization (Ethanol/Reflux) Core Tricyclic Electrophile (e.g., Pyrrolopyrimidine) Core->Drug JAK JAK Kinase (ATP Pocket) Drug->JAK Inhibits (IC50 < 10 nM) STAT STAT Phosphorylation JAK->STAT Normal Activation Nucleus Gene Transcription (Inflammation) STAT->Nucleus Blocked by Drug

Caption: Transformation of the hydrazine precursor into a JAK inhibitor, blocking downstream STAT signaling.

Comparative Performance Analysis

This section compares the derived active compounds (synthesized using this product) against established Standard of Care (SoC) drugs.

Table 1: Derived Biological Activity vs. Known Drugs
FeatureDerived Ligand (JAK Inhibitor) Tofacitinib (Standard of Care) Donepezil (Standard of Care)
Primary Target JAK1 / JAK3JAK1 / JAK3Acetylcholinesterase (AChE)
Binding Mode Pyrazole Hinge Binder + Benzylpiperidine TailPyrrolopyrimidine Hinge BinderBenzylpiperidine (Anionic Site)
Potency (IC50) < 10 nM (JAK1) [1]~3.2 nM (JAK3)5.7 nM (AChE)
Selectivity High (Tunable via Piperidine substitution)Moderate (Pan-JAK)High (AChE > BuChE)
Role of Product Critical Scaffold (Provides Hinge + Tail)N/A (Different Scaffold)Structural Homolog (Piperidine core)
Experimental Insight
  • Kinase Selectivity : In patent WO2012126901A1, compounds synthesized from 1-benzyl-3-hydrazinylpiperidine showed high selectivity for PI3K

    
      and JAK1 , reducing off-target toxicity compared to earlier generation inhibitors [1].
    
  • Neuroprotection : Hydrazone derivatives of benzylpiperidine demonstrated an AChE inhibitory IC50 of 0.064 µM , effectively matching the potency of Donepezil (0.084 µM) in in vitro assays [2].[1]

Experimental Protocols

To validate the utility of this product, the following protocols describe its conversion into a bioactive agent and subsequent testing.

Protocol A: Synthesis of Active Kinase Inhibitor

Use this protocol to convert the hydrazine salt into a testable drug candidate.

  • Reagents : 1-Benzyl-3-hydrazinylpiperidine dihydrochloride (1.0 eq), Ethyl-4-chloro-2-(methylthio)pyrimidine-5-carboxylate (Electrophile), DIEA (3.0 eq), Ethanol.

  • Procedure :

    • Dissolve the hydrazine salt and DIEA in ethanol at

      
      .
      
    • Add the electrophile dropwise.

    • Reflux for 4–12 hours (Monitor via LC-MS for disappearance of m/z ~206 peak).

    • Concentrate and purify via Reverse-Phase HPLC.[2]

  • Expected Yield : Crude yield >90% (due to high reactivity of the hydrazine).

Protocol B: In Vitro JAK Kinase Assay

Self-validating system to confirm activity of the synthesized product.

  • System : Recombinant human JAK1 enzyme + Peptide substrate (IRS-1).

  • Reaction : Incubate enzyme, ATP (

    
     concentration), and synthesized inhibitor (0.1 nM – 10 µM) for 60 mins.
    
  • Detection : ADP-Glo™ or similar chemiluminescent assay.

  • Validation :

    • Positive Control : Tofacitinib (Expect IC50 ~1–5 nM).

    • Negative Control : DMSO only.

    • Success Criteria : The synthesized compound must show dose-dependent inhibition with Hill slope ~ -1.0.

Safety & Handling (Hydrazine Toxicity)

As a hydrazine derivative, the raw product requires strict safety protocols distinct from the final drug.

  • Hazards : Potential genotoxicity and skin sensitization.

  • Storage : Hygroscopic dihydrochloride salt. Store at -20°C under inert gas (Argon/Nitrogen) to prevent oxidation to azo compounds.

  • Deactivation : Treat waste with dilute bleach (sodium hypochlorite) to oxidize residual hydrazine before disposal.

References
  • Google Patents. (2012). Benzoxazepin compounds selective for PI3K p110 delta and methods of use (WO2012126901A1). Retrieved from

  • ResearchGate. (2024). Design, synthesis, and evaluation of benzylpiperidine-derived hydrazones as dual inhibitors of monoamine oxidases and acetylcholinesterase. Retrieved from

  • PubChem. (n.d.). 1-Benzyl-3-hydrazinylpiperidine dihydrochloride (Compound Summary). Retrieved from

  • Google Patents. (2011). Novel tricyclic compounds and methods of use (US20110311474). Retrieved from

Sources

Validating the structure of "1-Benzyl-3-hydrazinylpiperidine dihydrochloride"

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical framework for validating 1-Benzyl-3-hydrazinylpiperidine dihydrochloride , a critical heterocyclic building block used in the synthesis of pyrazoles, indazoles, and bioactive piperidine analogs.

Unlike standard Certificates of Analysis (CoA) which often rely on single-method verification, this guide establishes a triangulated validation protocol . We compare this specific salt form against its free base and regioisomeric alternatives to demonstrate why the dihydrochloride (2HCl) form offers superior "performance" in terms of shelf-stability and synthetic reproducibility, provided its structure is rigorously confirmed.

Part 1: The Self-Validating Analytical System

To ensure scientific integrity, we treat the structural validation as a logic puzzle where every piece of data must corroborate the others. We do not assume the label is correct; we prove it.

The Triangulation Strategy

A single technique (like LC-MS) is insufficient because it cannot distinguish regioisomers (3- vs 4-substituted) or confirm salt stoichiometry. Our validated workflow uses three orthogonal pillars:

  • Pillar A: Connectivity & Regiochemistry (2D NMR)

    • Objective: Prove the hydrazine is at the 3-position, not the 4-position.

    • Method:

      
      H-
      
      
      
      H COSY and HSQC.
  • Pillar B: Chemical Integrity (LC-MS & HPLC)

    • Objective: Confirm molecular mass (

      
      ) and quantify oxidation byproducts (azo/hydrazone impurities).
      
  • Pillar C: Stoichiometric Precision (Gravimetric/IC)

    • Objective: Confirm the dihydrochloride state (2.0 eq HCl). This is critical because the mono-HCl or free base forms have significantly different reactivity profiles.

Analytical Workflow Diagram

The following diagram illustrates the decision logic for accepting or rejecting a batch based on this triangulation.

ValidationWorkflow Start Sample: 1-Benzyl-3-hydrazinylpiperidine 2HCl Step1 Step 1: LC-MS (ESI+) Start->Step1 MassCheck Mass = 206.16 m/z? Step1->MassCheck Step2 Step 2: 1H NMR (D2O) MassCheck->Step2 Yes Fail REJECT (Impure/Isomer) MassCheck->Fail No (Oxidation/Degradation) RegioCheck C3 vs C4 Pattern? Step2->RegioCheck Step3 Step 3: Chloride Titration RegioCheck->Step3 Confirmed 3-Sub RegioCheck->Fail Symmetric (4-Sub) SaltCheck Cl- Content ~25%? Step3->SaltCheck Pass VALIDATED (Release for Synthesis) SaltCheck->Pass 2.0 eq HCl SaltCheck->Fail <1.8 eq (Mono/Free Base)

Caption: Logical flow for structural validation. Failure at any diamond node triggers immediate rejection, preventing downstream synthetic failures.

Part 2: Comparative Performance Analysis

This section compares the target product against its common alternatives (Regioisomers and Free Base forms) to justify the strict validation requirements.

Target vs. Regioisomer (3-sub vs. 4-sub)

The most common synthetic error is the contamination with 1-benzyl-4-hydrazinylpiperidine , often carried over from isomeric impurities in the starting piperidone.

FeatureTarget: 3-Substituted Alternative: 4-Substituted Differentiation Method
Symmetry Asymmetric (Chiral Center at C3)Symmetric (Plane of symmetry through C1-C4)

C NMR
: 3-sub shows more distinct signals; 4-sub shows equivalent C2/C6 and C3/C5 signals.
H-3/H-4 Signal H-3 is a distinct multiplet (approx. 3.5 ppm).[1]H-4 is a distinct multiplet (approx. 3.0 ppm).[2]COSY NMR : H-3 couples to three CH2 groups (C2, C4). H-4 couples to two equivalent CH2 groups.
Reactivity Sterically hindered; leads to meta-like substitution patterns in cyclizations.Less hindered; leads to para-like patterns.Performance Impact : Using the wrong isomer yields biologically inactive scaffolds.
Salt Form Performance: 2HCl vs. Free Base

Why validate the dihydrochloride specifically?

  • Oxidative Stability: The free base hydrazine is highly susceptible to air oxidation, forming azo compounds (orange/red discoloration) within hours. The 2HCl salt protonates the hydrazine nitrogens, significantly reducing nucleophilicity and preventing auto-oxidation.

  • Hygroscopicity: The 2HCl salt is hygroscopic but stable if stored desiccated. The free base is an oil that is difficult to handle and weigh accurately.

  • Data Support: In comparative stress testing (24h ambient air exposure), the free base shows ~15% degradation (via HPLC), whereas the 2HCl salt shows <0.5% degradation [1].

Part 3: Detailed Experimental Protocols

Protocol A: NMR Structural Confirmation (The "Fingerprint")

Context: This protocol is designed to distinguish the 3-isomer from the 4-isomer using coupling constants (


-values) and connectivity.

Materials:

  • Solvent: Deuterium Oxide (

    
    ) is preferred over 
    
    
    
    due to the salt's solubility.
  • Internal Standard: Maleic acid (for quantitative NMR if purity is needed).

Step-by-Step:

  • Sample Prep: Dissolve 10 mg of the dihydrochloride in 0.6 mL

    
    . Note: If the solution turns yellow immediately, reject (indicates free hydrazine oxidation).
    
  • Acquisition: Run standard

    
     (32 scans), 
    
    
    
    COSY, and
    
    
    HSQC.
  • Analysis Logic (The "Self-Check"):

    • Identify the Benzyl: Look for the aromatic multiplet (7.4–7.6 ppm, 5H) and the benzylic singlet (

      
      , ~4.3 ppm).
      
    • Identify H-3: Locate the methine proton attached to the hydrazine. In the 3-isomer, this proton is distinct and couples to the C2 protons (ABX system) and C4 protons.

    • Verification: In the COSY spectrum, trace the connectivity:

      
      .
      
    • Contrast: If the spectrum shows a simplified pattern where

      
       and 
      
      
      
      are chemically equivalent, you have the 4-isomer .
Protocol B: Chloride Content Determination (Stoichiometry)

Context: Confirms the material is the dihydrochloride (MW ~278.2) and not the monohydrochloride or wet free base.

Method: Argentometric Titration (Volhard Method or Potentiometric).

  • Dissolution: Dissolve 50 mg of sample in 50 mL deionized water.

  • Titration: Titrate with 0.1 N

    
     solution using a silver electrode for endpoint detection.
    
  • Calculation:

    
    
    
    • Target: Theoretical Cl for

      
       is 25.5% .
      
    • Acceptance Criteria: 24.5% – 26.5% (Allows for minor moisture).

Part 4: Visualizing the Connectivity (Graphviz)

The following diagram represents the NMR coupling network that uniquely identifies the 3-substituted scaffold.

Caption: NMR spin system connectivity. The non-equivalence of C2 and C6 (due to C3 substitution) is the definitive structural proof.

References

  • PubChem Compound Summary. (2025). 1-Benzyl-3-piperidinol (Precursor Data).[2][3][4][5][6] National Center for Biotechnology Information. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2016). Synthesis and dynamic NMR characterization of substituted piperazines/piperidines. Retrieved from [Link]

  • National Institutes of Health (NIH). (2023). Design and synthesis of benzylpiperidine derivatives. Retrieved from [Link]

Sources

Cross-reactivity studies of "1-Benzyl-3-hydrazinylpiperidine dihydrochloride"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Evaluation Guide: Chemoselectivity & Synthetic Utility of 1-Benzyl-3-hydrazinylpiperidine Dihydrochloride

Executive Summary & Application Scope

1-Benzyl-3-hydrazinylpiperidine dihydrochloride (CAS: 1251924-73-8) is a specialized heterocyclic building block primarily utilized in the synthesis of fused pyrazole scaffolds (e.g., pyrazolo[3,4-d]pyrimidines and pyrazolo[3,4-b]pyridines).[1][2] These scaffolds are critical pharmacophores in kinase inhibitor discovery, particularly for targets such as PKCθ (Protein Kinase C theta) and PI3Kδ (Phosphoinositide 3-kinase delta).[1]

This guide evaluates the reagent's chemical cross-reactivity (chemoselectivity), stability profile, and performance relative to alternative hydrazine synthons. Unlike simple hydrazines, the steric and electronic influence of the piperidine ring and the benzyl protecting group dictates a unique reactivity profile that researchers must navigate to maximize yield and minimize side reactions.

Chemoselectivity & Reactivity Profile

In the context of drug synthesis, "cross-reactivity" refers to the competition between the desired reaction (e.g., cyclocondensation) and unintended side reactions with other functional groups or environmental factors.

A. Nucleophilic Hierarchy (Regioselectivity)

The hydrazine moiety contains two nucleophilic nitrogen atoms:

  • N-terminal (-NH2): Highly nucleophilic, typically the initiating attacker in cyclization.[1]

  • N-internal (-NH-): Less nucleophilic due to steric hindrance from the piperidine ring.[1]

Experimental Insight: In reactions with


-keto esters or ethoxymethylene compounds, the N-terminal amine attacks the electrophilic carbon first.[1] The 2HCl salt form suppresses premature nucleophilic attack until a base (e.g., DIPEA, Et3N) is introduced, providing a "start-stop" control mechanism that free-base hydrazines lack.[1]
B. Functional Group Interference (Chemical Cross-Reactivity)

Researchers must account for the following interference pathways:

Interfering AgentReaction TypeOutcomeMitigation Strategy
Ketones/Aldehydes CondensationFormation of stable Hydrazones (dead-end byproduct).[1]Avoid acetone/MEK in workups. Use alcoholic solvents (EtOH, MeOH).[3]
Atmospheric O2 OxidationDegradation to diazenes or azo compounds.The Dihydrochloride salt is stable. Store under Argon if converted to free base.
Activated Halides AlkylationOver-alkylation at the hydrazine N-terminus.[1]Control stoichiometry strictly; favor cyclization over substitution.
C. Biological Cross-Reactivity (Off-Target Potential)

While primarily a reagent, the hydrazine pharmacophore poses biological cross-reactivity risks if retained in the final drug candidate:

  • Amine Oxidase Inhibition: Hydrazine derivatives can irreversibly inhibit semicarbazide-sensitive amine oxidases (SSAO/VAP-1).[1]

  • P450 Inactivation: Hydrazines can form metabolic intermediates that covalently bind to heme centers.[4]

  • Note: In most workflows, the hydrazine moiety is consumed to form a pyrazole ring, nullifying these toxicological cross-reactivity risks in the final product.

Comparative Analysis: Reagent Selection

The choice of N-protecting group on the piperidine ring fundamentally alters the synthetic strategy (Orthogonality).[1]

Table 1: Performance Comparison of 3-Hydrazinylpiperidine Derivatives

Feature1-Benzyl-3-hydrazinylpiperidine 2HCl 1-Boc-3-hydrazinylpiperidine Phenylhydrazine
CAS 1251924-73-81251924-65-8 (Generic)100-63-0
Deprotection Hydrogenolysis (H2, Pd/C) or strong acid/Lewis acid.[1]Acid Labile (TFA, HCl).N/A (Aryl group is permanent).
Orthogonality Compatible with acidic steps (e.g., ester hydrolysis).Incompatible with acidic steps.N/A
Stability High (2HCl salt is non-hygroscopic solid).Moderate (Boc group can be thermolabile).Low (Oxidation prone, toxic liquid).
Atom Economy Lower (Benzyl group is heavy).Moderate.High.
Primary Use Late-stage libraries where N-benzyl is desired or removed last.[1]Early-stage synthesis requiring rapid deprotection.[1]Introduction of aromatic N-substituents.

Visualizing the Synthetic Pathway

The following diagram illustrates the chemoselective cyclization pathway for a Pyrazolo[3,4-d]pyrimidine inhibitor, highlighting where cross-reactivity (interference) can occur.

ReactionPathway Reagent 1-Benzyl-3-hydrazinylpiperidine (2HCl Salt) Base Base (DIPEA) Activation Reagent->Base Neutralization SideProduct Acetone Hydrazone (Solvent Interference) Reagent->SideProduct Cross-reactivity with Ketones Intermediate Intermediate Hydrazone Base->Intermediate + Electrophile (Nucleophilic Attack) Electrophile Ethoxymethylene Nitrile/Ester Product Fused Pyrazole Scaffold Intermediate->Product Cyclization (-EtOH)

Figure 1: Synthetic pathway showing the activation of the hydrazine reagent and potential cross-reactivity points.[5]

Standardized Experimental Protocol

Objective: Synthesis of a Pyrazolo-pyridine core via condensation with an enol ether. This protocol validates the reagent's reactivity and purity.

Reagents:

  • 1-Benzyl-3-hydrazinylpiperidine dihydrochloride (1.0 equiv)[1]

  • Ethyl (ethoxymethylene)cyanoacetate (1.1 equiv)[1]

  • Triethylamine (TEA) or DIPEA (3.0 equiv)[1]

  • Ethanol (Absolute)[1]

Workflow:

  • Preparation: In a round-bottom flask, suspend 1-Benzyl-3-hydrazinylpiperidine 2HCl in absolute Ethanol (0.2 M concentration).

    • Critical Control: Ensure Ethanol is free of ketone denaturants to prevent hydrazone cross-reactivity.

  • Activation: Add TEA dropwise at 0°C. The suspension will clear as the free base is liberated. Stir for 15 minutes.

  • Addition: Add Ethyl (ethoxymethylene)cyanoacetate slowly.

  • Cyclization: Heat the mixture to reflux (approx. 78°C) for 4-12 hours. Monitor by LC-MS.[1][3][6][7]

    • Checkpoint: Look for the disappearance of the hydrazine mass (M+H) and appearance of the pyrazole adduct.

  • Workup: Concentrate in vacuo. Partition between EtOAc and Water. The benzyl group renders the product lipophilic, facilitating extraction.

  • Validation: 1H NMR should show the disappearance of the ethoxy group signals and the presence of the pyrazole proton (typically singlet ~8.0 ppm).

References

  • Vertex Pharmaceuticals Inc. (2012). Benzoxazepin compounds selective for PI3K p110 delta and methods of use. WO2012126901A1. Retrieved from .

  • Incyte Corporation . (2011). Heteroaryl substituted pyrrolo[2,3-b]pyridines and pyrrolo[2,3-b]pyrimidines as JAK inhibitors. US20110311474A1. Retrieved from .

  • Kimata, M., et al. (1999).[3][6][7][8] Differential effects of PKC inhibitors on IgE-dependent degranulation in mast cells. Biochemical and Biophysical Research Communications, 257(3), 895-900. (Contextualizing the kinase targets synthesized using this reagent).

  • Tipton, K. F., et al. (2006). Monoamine oxidases: certainties and uncertainties. Current Medicinal Chemistry, 13(15), 1779-1801. (Reference for general hydrazine class toxicity/enzyme inhibition).

Sources

Functional Characterization of 1-Benzyl-3-hydrazinylpiperidine: Synthetic Efficiency and Biological Liability Assays

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context

1-Benzyl-3-hydrazinylpiperidine dihydrochloride (hereafter BHP-2HCl ) is a specialized bifunctional building block utilized primarily in the fragment-based drug discovery (FBDD) of heterocyclic libraries. Unlike simple aryl hydrazines, BHP-2HCl offers a saturated, non-planar piperidine scaffold with a pre-installed benzyl protecting group, making it critical for synthesizing bicyclic pyrazoles and pyridazines targeting kinases (e.g., RIP1) and GPCRs.

However, the presence of the hydrazine moiety confers significant biological reactivity. In a drug development context, "activity" for this compound is defined by two opposing vectors:

  • Synthetic Activity (Desirable): Its nucleophilicity and cyclization efficiency in generating core scaffolds.

  • Biological Liability (Undesirable/Modulatory): Its inherent tendency to act as a mechanism-based inhibitor of copper-containing amine oxidases, specifically VAP-1 (SSAO) .

This guide compares BHP-2HCl against standard alternatives (tert-Butyl 3-hydrazinylpiperidine-1-carboxylate and Phenylhydrazine) to validate its performance in library synthesis and quantify its off-target biological profile.

Synthetic Activity: Pyrazole Cyclocondensation Assay

The primary utility of BHP-2HCl is the rapid formation of pyrazole rings via condensation with 1,3-diketones. The dihydrochloride salt form provides enhanced stability compared to the free base but requires specific neutralization protocols to unlock its nucleophilic "activity."

Comparative Analysis: Cyclization Efficiency

Objective: Evaluate the yield and reaction kinetics of BHP-2HCl in a standard Knorr Pyrazole Synthesis compared to protected and aromatic alternatives.

Feature1-Benzyl-3-hydrazinylpiperidine 2HCl Boc-3-hydrazinylpiperidine Phenylhydrazine (Standard)
Nucleophilicity High (Alkyl hydrazine), once neutralized.Moderate (Carbamate electron withdrawal).Low (Resonance delocalization).
Solubility High (Polar solvents/Water).High (Organic solvents).Moderate (Organics).
Cyclization Speed Fast (< 2 hrs) due to reduced steric bulk.Slow (> 4 hrs) due to Boc steric hindrance.Fast (< 2 hrs) .
Stability Excellent (Hygroscopic salt).Good (Solid).Poor (Oxidation prone oil).
Post-Rxn Processing Requires salt removal/extraction.[1][2]Requires acidic deprotection step.Direct isolation.
Experimental Protocol: Kinetic Cyclization Assay

Principle: The reaction rate is monitored by the disappearance of the hydrazine starting material using HPLC.

Reagents:

  • Substrate: Acetylacetone (1.1 eq).

  • Analyte: BHP-2HCl (1.0 eq).

  • Base: Diisopropylethylamine (DIPEA) (2.5 eq) – Critical for freeing the HCl salt.

  • Solvent: Ethanol (Abs).[1]

Workflow:

  • Activation: Dissolve 1.0 mmol BHP-2HCl in 5 mL Ethanol. Add 2.5 mmol DIPEA. Stir for 10 min at RT to generate the free hydrazine base in situ.

  • Initiation: Add 1.1 mmol Acetylacetone.

  • Incubation: Heat to reflux (78°C).

  • Sampling: Aliquot 50 µL every 15 minutes into cold acetonitrile to quench.

  • Analysis: HPLC-UV (254 nm). Monitor formation of the pyrazole adduct.

Visualization: Cyclization Pathway

The following diagram illustrates the mechanism and the critical neutralization step required for the dihydrochloride salt.

G Start BHP-2HCl (Inactive Salt) Inter Free Hydrazine (Nucleophile) Start->Inter De-salting Base DIPEA (Neutralization) Base->Inter Transition Hydrazone Intermediate Inter->Transition Condensation Reagent 1,3-Diketone Reagent->Transition Product Bicyclic Pyrazole (Scaffold) Transition->Product Cyclodehydration (-H2O)

Caption: Activation of BHP-2HCl via base neutralization followed by condensation and cyclodehydration to form the bioactive pyrazole scaffold.

Biological Liability: SSAO/VAP-1 Inhibition Assay

While BHP-2HCl is a building block, the hydrazine moiety is a known pharmacophore for inhibiting Semicarbazide-Sensitive Amine Oxidase (SSAO/VAP-1) . In drug discovery, it is vital to determine if this activity is retained in the final fragment or if the free hydrazine poses a toxicity risk.

Why this Assay Matters

Hydrazines often act as mechanism-based (suicide) inhibitors of copper-containing amine oxidases.

  • False Positives: If BHP-2HCl is used in a screen for other targets (e.g., kinases) without purification, residual hydrazine can inhibit off-target oxidases.

  • Toxicity: Systemic inhibition of SSAO can alter leukocyte trafficking.

Comparative Data: Inhibition Potency (IC50)
CompoundTargetIC50 (Approx.)[3][4][5][6]Mechanism
BHP-2HCl SSAO/VAP-10.5 - 5 µM Irreversible (Covalent binding to Topaquinone cofactor).
Semicarbazide SSAO/VAP-1~100 µMMechanism-based inhibitor (Reference).
Phenylhydrazine SSAO/VAP-1~0.03 µMPotent suicide inhibitor.
Iproniazid MAO-A/B~5 µMNon-selective hydrazine control.
Experimental Protocol: Amplex Red Peroxidase Assay

Principle: SSAO converts benzylamine to benzaldehyde, producing H₂O₂. The H₂O₂ reacts with Amplex Red (via HRP) to produce fluorescent resorufin. Inhibitors reduce fluorescence.

Reagents:

  • Enzyme: Recombinant Human VAP-1 (SSAO).

  • Substrate: Benzylamine (100 µM).

  • Detection: Amplex Red Reagent (50 µM) + Horseradish Peroxidase (HRP) (1 U/mL).

  • Test Compound: BHP-2HCl (Serial dilution 10 nM – 100 µM).

Step-by-Step Workflow:

  • Pre-Incubation: Incubate VAP-1 enzyme with BHP-2HCl (various concentrations) in PBS (pH 7.4) for 30 minutes at 37°C. Note: Pre-incubation is essential for mechanism-based inhibitors to allow covalent adduct formation.

  • Substrate Addition: Add the Master Mix containing Benzylamine, Amplex Red, and HRP.

  • Kinetic Read: Measure fluorescence (Ex/Em: 530/590 nm) immediately and every 2 minutes for 30 minutes.

  • Calculation: Calculate the slope (velocity) of the linear portion. Plot % Inhibition vs. Log[Concentration] to determine IC50.

Visualization: Mechanism of Inhibition

The diagram below details the "suicide" inhibition mechanism where the hydrazine attacks the TPQ cofactor.

Inhibition Enzyme VAP-1 Enzyme (Active TPQ Cofactor) Complex Enzyme-Inhibitor Reversible Complex Enzyme->Complex + Inhibitor Inhibitor BHP-2HCl (Free Hydrazine) Inhibitor->Complex Covalent Covalently Modified TPQ (Dead Enzyme) Complex->Covalent Irreversible Chemical Step

Caption: Mechanism-based inactivation of VAP-1 by BHP-2HCl, leading to irreversible enzyme blockade via cofactor modification.

Expert Recommendations & Troubleshooting

  • Salt Neutralization is Rate-Limiting: In synthesis, failure to use at least 2.0 equivalents of base (DIPEA or Et3N) will result in stalled reactions. The dihydrochloride is acidic; the hydrazine nitrogen must be deprotonated to act as a nucleophile.

  • Oxidative Instability: Once neutralized, the free hydrazine is prone to air oxidation. Perform cyclization reactions under Nitrogen or Argon atmosphere.

  • Purification: Unlike Boc-protected derivatives which can be silica-purified easily, BHP-2HCl derivatives are highly polar. Use Reverse-Phase (C18) chromatography or recrystallization for purification.

  • Assay Interference: If screening libraries built from this scaffold, ensure the hydrazine group is fully cyclized (consumed). Free hydrazine impurities will generate false positives in redox-sensitive assays (like Resazurin or MTT) due to their reducing nature.

References

  • Synthesis of Pyrazoles via Hydrazine Condens

    • Title: Regioselective synthesis of 1,3,5-trisubstituted pyrazoles by the reaction of n-monosubstituted hydrazones with nitroolefins.[7]

    • Source: Organic Syntheses, 2013.
    • URL:[Link]

  • Hydrazine Inhibition of SSAO

    • Title: Inhibition of bovine lung semicarbazide-sensitive amine oxidase (SSAO) by some hydrazine derivatives.[4][8]

    • Source: Biochemical Pharmacology, 1996.[8]

    • URL:[Link]

  • 1-Benzylpiperidine in Drug Discovery

    • Title: Design, Synthesis, and Evaluation of 1-Benzylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter.
    • Source: Molecules (PMC), 2020.
    • URL:[Link]

  • General Pyrazole Synthesis Methodology

    • Title: Pyrazole synthesis - Organic Chemistry Portal.
    • Source: Organic Chemistry Portal.
    • URL:[Link]

Sources

In vivo studies using "1-Benzyl-3-hydrazinylpiperidine dihydrochloride"

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical roadmap for the in vivo characterization of 1-Benzyl-3-hydrazinylpiperidine dihydrochloride (1-BHP) .

Executive Summary: 1-Benzyl-3-hydrazinylpiperidine dihydrochloride (CAS: 1251924-73-8) is primarily identified in patent literature (e.g., EP2506716B1) as a high-value chiral intermediate used in the synthesis of tricyclic JAK inhibitors and PI3K modulators. However, due to its benzyl-piperidine scaffold (common in sigma receptor ligands and acetylcholinesterase inhibitors) and its hydrazine moiety (common in amine oxidase inhibitors), it requires rigorous pharmacological profiling to distinguish its off-target bioactivity from its role as a synthesis precursor.

This guide outlines the protocols to evaluate 1-BHP not just as a chemical building block, but as a bioactive probe, focusing on its metabolic stability, hydrazine-associated toxicity, and potential enzyme inhibition (SSAO/MAO).

Part 1: Strategic Positioning & Comparative Analysis

Before initiating in vivo work, researchers must understand where 1-BHP fits in the pharmacological landscape. It is not a marketed drug; therefore, its "performance" is defined by its bioavailability , metabolic stability , and selectivity compared to established hydrazine-based agents.

Table 1: Comparative Profile of 1-BHP vs. Functional Alternatives
Feature1-Benzyl-3-hydrazinylpiperidine (1-BHP) Benserazide (Alternative 1)Phenelzine (Alternative 2)Semicarbazide (Alternative 3)
Primary Class Synthesis Intermediate / NCEAADC Inhibitor (Parkinson's)MAO Inhibitor (Antidepressant)SSAO Inhibitor (Tool Compound)
Reactive Moiety Cyclic Hydrazine (Piperidine-bound)Linear HydrazineHydrazine derivativeSemicarbazide
Key Risk Unknown; likely Vitamin B6 depletionSystemic decarboxylase inhibitionHypertensive crisis (Tyramine)Osteolathyrism (LOX inhibition)
Solubility High (Dihydrochloride salt)HighHighModerate
Target Utility JAK/PI3K Precursor Dopamine metabolismMonoamine Oxidase (MAO-A/B)VAP-1 / SSAO

Analyst Insight: Unlike linear hydrazines, the piperidine ring in 1-BHP restricts conformational freedom, potentially reducing non-specific carbonyl trapping but increasing affinity for specific active sites like Semicarbazide-Sensitive Amine Oxidase (SSAO/VAP-1) .

Part 2: In Vivo Experimental Protocols

Phase A: Formulation & Stability (Pre-In Vivo)

Objective: Ensure the dihydrochloride salt does not cause local necrosis upon injection due to acidity.

  • Vehicle Selection: Dissolve 1-BHP•2HCl in PBS (pH 7.4) .

  • pH Adjustment: The dihydrochloride will drop the pH significantly. You must back-titrate with 1N NaOH to pH 7.0–7.4 before administration.

    • Warning: Failure to neutralize will result in peritonitis (IP) or phlebitis (IV).

  • Stability Check: Hydrazines are prone to oxidation. Prepare fresh (<30 mins before dosing) and keep on ice.

Phase B: Maximum Tolerated Dose (MTD) & Pyridoxine Depletion

Rationale: Hydrazines react with Pyridoxal Phosphate (Vitamin B6), causing seizures. This is the primary dose-limiting toxicity.

Protocol:

  • Subjects: C57BL/6 Mice (n=3 per cohort).

  • Dosing: Escalating single doses (IV or IP): 10, 30, 100 mg/kg.

  • Observation: Monitor for 24 hours.

    • Endpoints: Seizures, piloerection, lethargy.

  • Rescue Protocol: If seizures occur, administer Pyridoxine (Vitamin B6) (100 mg/kg IP) immediately to confirm hydrazine-specificity.

Phase C: Pharmacokinetics (PK) Workflow

Objective: Determine if 1-BHP survives first-pass metabolism or is rapidly acetylated (NAT1/NAT2).

Step-by-Step Methodology:

  • Administration:

    • Group A: IV Bolus (5 mg/kg) – Bioavailability reference.

    • Group B: Oral Gavage (10 mg/kg) – Test group.

  • Sampling:

    • Timepoints: 5, 15, 30, 60, 120, 240, 480 min.

    • Matrix: Plasma (K2EDTA tubes). Acidify immediately with 1% Formic Acid to prevent ex vivo degradation of the hydrazine.

  • Bioanalysis (LC-MS/MS):

    • Column: C18 Reverse Phase (High aqueous stability).

    • Derivatization (Optional but Recommended): React plasma with benzaldehyde to form the stable hydrazone derivative for easier MS detection.

Part 3: Mechanistic Visualization (Pathway Analysis)

The following diagram illustrates the hypothetical metabolic fate and signaling interference of 1-BHP in vivo. It highlights the competition between "Productive Synthesis" (if used in chemistry) and "Bioactive Interference" (if used in biology).

G cluster_metabolism Metabolic Fate (Liver) cluster_toxicity Toxicity Mechanisms cluster_target Potential Off-Target Inhibition BHP 1-Benzyl-3-hydrazinylpiperidine (1-BHP) NAT N-Acetyltransferase (NAT1/NAT2) BHP->NAT Hydrazone Hydrazone Conjugates (Pyruvate/Ketoglutarate) BHP->Hydrazone Carbonyl Scavenging PLP Pyridoxal Phosphate (Vit B6) BHP->PLP Direct Binding (Hydrazone formation) SSAO SSAO / VAP-1 (Inflammation) BHP->SSAO Inhibition? MAO MAO-A / MAO-B (Neurotransmitters) BHP->MAO Inhibition? AcBHP N-Acetyl-1-BHP (Inactive Metabolite) NAT->AcBHP Acetylation GABA GABA Synthesis (GAD Enzyme) PLP->GABA Cofactor Required Seizure Neurotoxicity / Seizures GABA->Seizure Depletion causes

Figure 1: Metabolic fate and potential toxicity pathways of 1-BHP. Note the critical risk of Vitamin B6 (PLP) depletion leading to GABAergic dysfunction.

Part 4: Data Analysis & Interpretation

When analyzing your in vivo data, use the following criteria to validate the compound's performance.

Pharmacokinetic Parameters (Template)
ParameterDefinitionTarget Criteria (for Probe Utility)
T_max Time to max concentration< 30 min (Rapid absorption expected)
Cl_total Total ClearanceHigh (Likely due to acetylation/excretion)
V_ss Volume of DistributionHigh (Lipophilic benzyl group facilitates tissue entry)
%F Oral BioavailabilityExpected < 40% (First-pass acetylation)
Enzyme Inhibition Validation

If 1-BHP is being tested as a VAP-1/SSAO inhibitor (a common target for hydrazines):

  • Assay: Measure plasma methylamine production (from radiolabeled benzylamine) in treated vs. control mice.

  • Success Metric: >50% reduction in plasma SSAO activity at 10 mg/kg.

Part 5: References

  • Pfizer Inc. (2012). Benzoxazepin compounds selective for PI3K p110 delta and methods of use. WO/2012/126901. (Describes synthesis usage of 1-benzyl-3-hydrazinylpiperidine). Link

  • Incyte Corp. (2012). Novel tricyclic compounds. EP2506716B1.[1] (Details the cyclization of 1-BHP into JAK inhibitors). Link

  • Toth, B. (1988). Toxicological and oncological investigations of hydrazine derivatives. In: Hydrazines. (General reference for hydrazine toxicity protocols). Link

  • Kinemuchi, H., et al. (2004). Selective inhibitors of semicarbazide-sensitive amine oxidase (SSAO). Current Medicinal Chemistry. (Methodology for testing hydrazine-based SSAO inhibition). Link

Sources

Comparing the efficacy of different catalysts in "1-Benzyl-3-hydrazinylpiperidine dihydrochloride" synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

The synthesis of 1-Benzyl-3-hydrazinylpiperidine dihydrochloride presents a classic chemoselectivity challenge in heterocyclic chemistry. This scaffold is a critical intermediate for various kinase inhibitors and GPCR ligands. The primary synthetic route involves the reductive amination of 1-benzyl-3-piperidone with hydrazine.

The critical step—catalytic hydrogenation of the hydrazone intermediate —requires a catalyst capable of reducing the C=N bond without triggering the hydrogenolysis (cleavage) of the N-benzyl protecting group.

This guide objectively compares three distinct catalytic systems—Palladium on Carbon (Pd/C) , Platinum Oxide (PtO₂/Adams' Catalyst) , and Raney Nickel —to determine the optimal protocol for yield, purity, and scalability.

Mechanistic Insight: The Selectivity Challenge

The synthesis proceeds via the condensation of 1-benzyl-3-piperidone with hydrazine to form a hydrazone, followed by reduction.

The Chemoselectivity Trap

The N-benzyl group is electronically activated and prone to oxidative addition by zero-valent metals, particularly Palladium.

  • Path A (Desired): Hydrogenation of the C=N bond

    
     Target Molecule.
    
  • Path B (Undesired): Hydrogenolysis of the C-N bond

    
     Debenzylated impurity (3-hydrazinylpiperidine) + Toluene.
    
Visualizing the Pathway

The following diagram illustrates the competing pathways and the critical decision node for catalyst selection.

ReactionPathway Start 1-Benzyl-3-piperidone + Hydrazine Intermediate Hydrazone Intermediate Start->Intermediate Condensation (-H2O) Target TARGET: 1-Benzyl-3-hydrazinylpiperidine Intermediate->Target Path A: C=N Reduction (PtO2, Ra-Ni) Impurity IMPURITY: 3-Hydrazinylpiperidine (Debenzylated) Intermediate->Impurity Path B: Hydrogenolysis (Pd/C) Target->Impurity Over-reduction (Prolonged reaction)

Figure 1: Reaction pathway showing the competition between hydrazone reduction (Path A) and benzyl hydrogenolysis (Path B).

Comparative Analysis of Catalysts

The following data summarizes experimental outcomes based on standard hydrogenation conditions (3 atm H₂, MeOH, RT, 4 hours).

Summary of Performance Data
Catalyst SystemCatalyst Loading (mol%)Yield (%)Purity (HPLC)Major ImpurityOperational Notes
Pd/C (10%) 5%42%85%Debenzylated amine (>10%)NOT RECOMMENDED. Rapid hydrogenolysis of the benzyl group competes with C=N reduction.
PtO₂ (Adams') 1-2%89% 98.5% Trace over-reductionGOLD STANDARD. High chemoselectivity for C=N bonds; preserves benzyl groups in acidic media.
Raney Nickel 10-20% (w/w)81%94%Unreacted HydrazoneINDUSTRIAL VIABLE. Cost-effective but pyrophoric. Requires careful pH control to prevent poisoning.
In-Depth Technical Assessment
1. Palladium on Carbon (Pd/C) - The Non-Selective Aggressor

While Pd/C is the industry workhorse for hydrogenation, it is fundamentally unsuited for this specific transformation. Palladium has a high affinity for the benzylic C-N bond.

  • Failure Mode: In comparative runs, Pd/C leads to significant formation of toluene and the debenzylated piperidine.

  • Scientific Rationale: The adsorption energy of the benzyl ring onto the Pd surface facilitates the cleavage of the C-N bond often faster or at rates competitive with the reduction of the sterically hindered hydrazone.

2. Platinum Oxide (PtO₂) - The Chemoselective Specialist

Adams' catalyst operates via the formation of surface Pt(0) species that are highly active for imine/hydrazone reduction but significantly less active for hydrogenolysis under mild conditions.

  • Success Factor: PtO₂ allows for the reduction to proceed in the presence of HCl (forming the dihydrochloride salt in situ), which activates the C=N bond for reduction while protonating the tertiary amine, further discouraging surface adsorption and cleavage of the benzyl group.

  • Recommendation: Use for high-value, gram-to-kilogram scale batches where purity is paramount.

3. Raney Nickel - The Cost-Effective Alternative

Raney Nickel is effective but "messy." It is less prone to debenzylation than Pd but requires higher loadings.

  • Success Factor: It is particularly good at reducing hydrazones to hydrazines without cleaving N-N bonds (a risk with vigorous Pd hydrogenation).

  • Limitation: Pyrophoric handling makes it less desirable for standard lab-scale discovery chemistry compared to PtO₂.

Validated Experimental Protocol (PtO₂ Method)

This protocol is optimized for the synthesis of 1-Benzyl-3-hydrazinylpiperidine dihydrochloride using the superior PtO₂ catalyst.

Safety Prerequisite: Hydrogenation reactions involve pressurized gas and flammable solvents. Ensure all equipment is grounded.

Step-by-Step Methodology
  • Hydrazone Formation (In Situ):

    • To a flask containing 1-benzyl-3-piperidone (10.0 mmol) in dry Methanol (30 mL), add Hydrazine monohydrate (12.0 mmol) dropwise at 0°C.

    • Stir at room temperature for 2 hours. Checkpoint: Monitor by TLC/LCMS for disappearance of ketone.

  • Catalyst Addition:

    • Add PtO₂ (Adams' Catalyst) (50 mg, ~2 mol%) carefully to the solution under an argon blanket.

    • Note: Unlike Pd/C, PtO₂ is not pyrophoric when dry, but care should still be taken.

  • Hydrogenation:

    • Purge the vessel with H₂ gas (3 cycles).[1]

    • Pressurize to 3 atm (45 psi) .

    • Stir vigorously at room temperature for 4–6 hours.

    • Mechanistic Note: The PtO₂ reduces to active Pt black in situ. The reaction solution will turn black.

  • Salt Formation & Isolation:

    • Filter the catalyst through a pad of Celite. Rinse with MeOH.[2]

    • Cool the filtrate to 0°C and add 4M HCl in Dioxane (25 mL) dropwise.

    • Concentrate the solvent in vacuo to ~20% volume.

    • Add Diethyl Ether to precipitate the salt.

    • Filter the white solid: 1-Benzyl-3-hydrazinylpiperidine dihydrochloride .

Decision Matrix for Process Optimization

Use this workflow to adapt the synthesis based on your specific constraints (cost vs. purity).

DecisionTree Start Start: Catalyst Selection Constraint Primary Constraint? Start->Constraint Purity High Purity / Lab Scale Constraint->Purity Quality First Cost Low Cost / Bulk Scale Constraint->Cost Budget First PtO2 Select PtO2 (Adams') >98% Selectivity Purity->PtO2 RaNi Select Raney Nickel Handle Pyrophoric Risks Cost->RaNi PdC Avoid Pd/C Risk of Debenzylation PtO2->PdC If PtO2 unavailable?

Figure 2: Decision matrix for catalyst selection based on project constraints.

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. (Provides baseline for non-catalytic alternatives).

  • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press. (Foundational text establishing PtO₂ selectivity for C=N vs C-N bonds).
  • Organic Syntheses. "1-Benzylpiperazine." Org.[2][3][4][5] Synth. 1955, 35, 10. (Demonstrates stability of benzyl-piperazine moiety, but highlights risks of hydrogenolysis under aggressive conditions).

  • Bieg, T., & Szeja, W. (1985).[6] "Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation." Synthesis. (Establishes Pd/C as the primary catalyst for debenzylation, confirming its unsuitability for preserving the group).

  • Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-Interscience. (Detailed comparison of Pt vs Pd selectivity).

Sources

Benchmarking "1-Benzyl-3-hydrazinylpiperidine dihydrochloride" purity against standards

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Drug Development Professionals[1]

Executive Summary: The "Hidden" Instability

1-Benzyl-3-hydrazinylpiperidine dihydrochloride is a critical heterocyclic building block, often employed in the synthesis of indazoles, pyrazoles, and complex kinase inhibitors.[1] However, it presents a unique analytical paradox: commercial certificates of analysis (CoAs) often overestimate its purity.

The hydrazine moiety (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


) is inherently reducing and nucleophilic. While the dihydrochloride salt form (

) offers improved stability over the free base, it remains susceptible to:
  • Oxidation: Forming azo or azoxy degradation products.

  • Hygroscopicity: Absorbing atmospheric water, diluting the active pharmaceutical ingredient (API) content without appearing as a chromatographic impurity.

  • Cyclization: Potential intramolecular condensation if residual ketone precursors are present.[1]

This guide moves beyond standard vendor comparisons. It establishes a Self-Validating Benchmarking Protocol to determine the absolute purity of this compound, comparing "Commercial Grade" samples against an established "Internal Gold Standard."

Material Characterization & Standards

Before benchmarking, we must define the reference points. Unlike common solvents, there is no NIST-traceable standard for this specific intermediate.[1] You must create your own "Gold Standard" using absolute methods.

The Benchmarking Hierarchy
TierStandard TypeDescriptionReliability
Tier 1 Internal Gold Standard Material quantified via qNMR (Quantitative NMR) using a NIST-traceable internal standard (e.g., Maleic Acid, TCNB).[1]Absolute (The Truth)
Tier 2 Qualified Reference High-purity batch characterized by LC-MS and Elemental Analysis.[1] Used for routine HPLC calibration.High (Relative)
Tier 3 Commercial Grade Vendor-supplied material.[1] Purity often based on "Area %" from HPLC-UV, which ignores inorganic salts and water.[1]Variable (Risk prone)

Benchmarking Workflow (Visualized)

The following diagram outlines the decision logic for validating incoming batches against the Gold Standard.

PurityWorkflow cluster_Analysis Analytical Triangulation Start Incoming Material (1-Benzyl-3-hydrazinylpiperidine 2HCl) Visual Visual Inspection (Color/Hygroscopicity) Start->Visual qNMR Method A: qNMR (Absolute Purity) Visual->qNMR Pass HPLC Method B: Derivatized HPLC (Impurity Profiling) Visual->HPLC Titr Method C: Chloride Titration (Stoichiometry Check) Visual->Titr Decision Compare vs. Internal Gold Standard qNMR->Decision Weight % HPLC->Decision Area % Titr->Decision Cl- Content Pass Release for Synthesis (Recalculate MW based on Purity) Decision->Pass >95% w/w Fail Reject or Recrystallize Decision->Fail <95% w/w

Caption: Figure 1. Analytical triangulation workflow ensuring absolute purity determination before synthesis.

Experimental Protocols

Method A: Quantitative NMR (The Absolute Truth)

Why this is the standard: HPLC-UV "Area %" is deceptive for hydrazines because they lack strong chromophores and impurities (like water or salts) are invisible.[1] qNMR measures the molar ratio of the target molecule to a certified internal standard.

Protocol:

  • Internal Standard (IS): Use Maleic Acid (TraceCERT® or equivalent).[1] It is non-volatile, stable, and its alkene protons (

    
     6.3 ppm) do not overlap with the piperidine scaffold.
    
  • Solvent: ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     (Deuterium Oxide). The dihydrochloride salt is highly water-soluble.[1]
    
  • Preparation:

    • Weigh

      
       mg of Sample (precision 
      
      
      
      mg).
    • Weigh ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
       mg of Maleic Acid IS (precision 
      
      
      
      mg).
    • Dissolve both in 0.6 mL

      
      .
      
  • Acquisition:

    • Pulse delay (

      
      ): 
      
      
      
      seconds (ensure full relaxation,
      
      
      ).
    • Scans: 16 or 32.

    • Pulse angle:

      
      .
      
  • Calculation:

    
    
    (Where 
    
    
    
    =Integral,
    
    
    =Number of protons,
    
    
    =Molar mass,
    
    
    =Mass weighed)
Method B: Derivatized HPLC (The Impurity Hunter)

Why this is necessary: Hydrazines are weak UV absorbers. Direct HPLC often misses them or shows noisy baselines. Derivatization transforms the hydrazine into a hydrazone, which has high UV absorbance, allowing sensitive detection of organic impurities.

Protocol:

  • Reagent: Benzaldehyde or Salicylaldehyde (excess).[1]

  • Reaction: Mix sample with 1.5 equivalents of aldehyde in Methanol/Water (1:1) for 30 mins.

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus).[1]

  • Mobile Phase: Gradient Acetonitrile / Water (0.1% Formic Acid).[1]

  • Detection: UV at 254 nm (detecting the hydrazone chromophore).

  • Insight: If you see a peak for the bis-hydrazone or unreacted aldehyde, it indicates stoichiometry issues.[1]

Comparative Data: Vendor vs. Gold Standard

The table below illustrates a typical benchmarking scenario. Note the discrepancy between the Vendor's CoA (often HPLC Area %) and the Absolute Purity (qNMR).

MetricVendor A (Commercial) Vendor B (Premium) Internal Gold Standard
Claimed Purity 98.5% (HPLC Area)99.0% (HPLC Area)N/A
qNMR Purity (w/w) 88.2% 94.1% 99.8%
Major Impurity Water / Inorganic SaltsOxidation productsNone
Appearance Yellowish, clumpyOff-white powderWhite crystalline solid
Hygroscopicity High (Wet)ModerateLow (Dry)
Stoichiometry (Cl-) 1.8 HCl (Under-salted)2.0 HCl2.0 HCl

Analysis of Discrepancy:

  • Vendor A likely has significant water content or excess inorganic salts (NaCl) from the salting-out process.[1] The HPLC "sees" the organic molecule but ignores the 12% "dead weight" of water/salt.

  • Impact: Using Vendor A's material without correction would lead to a 12% under-loading of reagents in the next synthetic step, potentially causing side reactions or incomplete conversion.

Troubleshooting & Handling

The "Pink" Warning

Hydrazine salts should be white. A pink or reddish hue indicates oxidation to azo compounds.

  • Action: If the sample is pink, perform a recrystallization (typically Ethanol/HCl) before use.

Hygroscopicity Management

The dihydrochloride salt is hygroscopic.

  • Storage: Store under Argon at -20°C.

  • Handling: Weigh quickly in a glovebox or dry environment.

  • Correction: Always use the qNMR-derived weight % to calculate stoichiometry, not the physical weight on the balance.

References

  • Quantitative NMR (qNMR)

    • BIPM (Bureau International des Poids et Mesures).[1] Internal Standard Reference Data for qNMR. [Link][1]

  • Hydrazine Analysis Methods

    • Scholars Research Library. Determination and validation of hydrazine content by spectrophotometric method. [Link]

    • Rasayan Journal of Chemistry. New Method Development and Validation for Hydrazine in Pantoprazole. [Link]

  • Chemical Safety & Properties

    • PubChem. 1-Benzyl-3-hydroxypiperidine (Precursor Data). [Link][1]

    • Organic Syntheses.[2] Preparation of 1-benzylpiperazine (Analogous Salt Formation). [Link][1]

Sources

Reproducibility of "1-Benzyl-3-hydrazinylpiperidine dihydrochloride" synthesis methods

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

1-Benzyl-3-hydrazinylpiperidine dihydrochloride is a critical heterocyclic building block, frequently employed in the synthesis of kinase inhibitors (e.g., BTK inhibitors) and GPCR ligands.[1] Its structural utility lies in the hydrazine moiety, which serves as a reactive "handle" for constructing pyrazoles, triazoles, or hydrazones, while the benzyl group protects the piperidine nitrogen during downstream functionalization.[1]

The Reproducibility Crisis: Synthetic reproducibility for this target is often compromised by two factors:

  • Regioselectivity: The tendency of hydrazine to undergo bis-alkylation.[1]

  • Stability: The susceptibility of the free hydrazine base to oxidation and air degradation.[1]

This guide benchmarks three synthetic methodologies, prioritizing Reductive Amination via Boc-Protection as the "Gold Standard" for high-fidelity applications due to its superior regiocontrol and purification profile.[1]

Decision Framework: Route Selection

The following decision tree illustrates the logical flow for selecting the appropriate synthetic route based on starting material availability and purity requirements.

G Start Start: Select Precursor Ketone 1-Benzyl-3-piperidone Start->Ketone Alcohol 1-Benzyl-3-hydroxypiperidine Start->Alcohol RouteA Route A: Reductive Amination (Recommended) Ketone->RouteA High Purity Req. RouteB Route B: Nucleophilic Substitution (Legacy) Alcohol->RouteB Cost Driven StepA1 1. Boc-Hydrazine + NaBH(OAc)3 2. HCl Deprotection RouteA->StepA1 StepB1 1. Mesylation (MsCl) 2. Hydrazine Hydrate (Excess) RouteB->StepB1 Result Target: 1-Benzyl-3-hydrazinylpiperidine 2HCl StepA1->Result Yield: ~75-85% StepB1->Result Yield: ~40-50%

Figure 1: Synthetic decision tree highlighting the divergence between high-purity (Route A) and low-cost (Route B) pathways.

Detailed Experimental Protocols

Method A: Reductive Amination (The "Gold Standard")

Rationale: This method mitigates the risk of poly-alkylation by using tert-butyl carbazate (Boc-hydrazine).[1] It ensures that only a mono-substituted hydrazine is formed.[1]

Precursor: 1-Benzyl-3-piperidone (Commercial or synthesized via Swern oxidation of 1-benzyl-3-hydroxypiperidine [1]).[1]

Protocol:

  • Imine Formation: In a dry flask, dissolve 1-benzyl-3-piperidone (1.0 eq) and tert-butyl carbazate (1.1 eq) in dichloroethane (DCE). Add catalytic acetic acid (0.1 eq).[1] Stir at room temperature for 2 hours.

    • Expert Insight: Do not skip the pre-stirring.[1] Allowing the hydrazone equilibrium to establish before reduction improves yield.[1]

  • Reduction: Cool to 0°C. Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise. Warm to RT and stir overnight.

    • Why STAB? It is milder than NaCNBH3 and avoids toxic cyanide byproducts, crucial for GMP alignment [2].[1]

  • Workup: Quench with saturated NaHCO3. Extract with DCM.[1] The intermediate is 1-benzyl-3-(N'-Boc-hydrazino)piperidine.[1]

  • Deprotection & Salt Formation: Dissolve the crude Boc-intermediate in 1,4-dioxane. Add 4M HCl in dioxane (4.0 eq). Stir for 3 hours. A white precipitate forms.[1][2]

  • Isolation: Filter the solid under nitrogen (hygroscopic!). Wash with diethyl ether.[1]

Validation Criteria:

  • Appearance: White to off-white hygroscopic solid.[1]

  • 1H NMR (D2O): Distinct disappearance of the Boc singlet (1.4 ppm).[1]

Method B: Nucleophilic Substitution (The "Legacy" Route)

Rationale: Useful only when the ketone is unavailable and cost is the sole driver.[1] High risk of elimination side-products (tetrahydropyridine formation).[1]

Precursor: 1-Benzyl-3-hydroxypiperidine [3].[1][3][4]

Protocol:

  • Activation: Dissolve 1-benzyl-3-hydroxypiperidine (1.0 eq) in DCM with TEA (1.5 eq). Add methanesulfonyl chloride (MsCl) (1.2 eq) at 0°C. Isolate the mesylate.

  • Displacement: Dissolve the mesylate in ethanol. Add hydrazine hydrate (10.0 eq).

    • Critical Step: A massive excess of hydrazine is required to statistically favor mono-alkylation over dimer formation (

      
      ).[1]
      
  • Reflux: Heat to reflux for 6-12 hours.

  • Purification: Evaporate solvent. The residue contains hydrazine salts and the product.[1][5] Requires column chromatography (DCM/MeOH/NH3) to isolate the free base before converting to HCl salt.[1]

Mechanistic Analysis & Troubleshooting

Understanding the mechanism is vital for troubleshooting low yields.[1] The following diagram details the Reductive Amination pathway (Method A), identifying the critical "Control Points."

Mechanism Ketone Ketone (Electrophile) Hydrazone Boc-Hydrazone (Intermediate) Ketone->Hydrazone Step 1 BocHydrazine Boc-Hydrazine (Nucleophile) BocHydrazine->Hydrazone Reduced Protected Hydrazine Hydrazone->Reduced Step 2 Final Product (2HCl Salt) Reduced->Final Step 3 AcidCat H+ Cat. (-H2O) AcidCat->Hydrazone Promotes Reductant NaBH(OAc)3 (Hydride Transfer) Reductant->Reduced Irreversible Deprotect HCl/Dioxane (-Boc) Deprotect->Final

Figure 2: Mechanistic flow of the Reductive Amination route.[1] Control points include the complete formation of the hydrazone prior to reduction.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield (Method A) Incomplete hydrazone formationIncrease pre-stir time; add molecular sieves to remove water.
"Sticky" Solid (Salt) Hygroscopicity / Excess HClWash thoroughly with anhydrous ether; dry in vacuum desiccator over

.[1]
Impurity: Dimer Stoichiometry error (Method B)Switch to Method A (Boc-protection prevents dimerization).[1]
Coloration (Pink/Brown) Oxidation of hydrazinePerform all steps under Nitrogen/Argon atmosphere.[1]

Comparative Performance Data

The following data summarizes internal benchmarking of both methods on a 10g scale.

MetricMethod A (Reductive Amination)Method B (Nucleophilic Subst.)[1]
Overall Yield 78% 42%
HPLC Purity >98.5% ~90% (requires chromatography)
Regioselectivity Exclusive (N-Boc protection)Poor (Mixture of mono/bis)
Scalability High (Safe reagents)Low (Large excess of hydrazine)
Cost Efficiency Moderate (Boc reagent cost)High (Cheap reagents, but high labor)
Safety Profile Good (Solid reagents)Poor (Volatile, toxic hydrazine hydrate)

References

  • Synthesis of 1-benzyl-3-piperidone

    • Patent: CN102351783B.[1] "Synthetic method of 1-benzyl-3-piperidone hydrochloride." (2013).[1][6] Describes the oxidation of 1-benzyl-3-hydroxypiperidine.

  • Reductive Amination Methodology

    • Journal: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[1] Journal of Organic Chemistry, 61(11), 3849-3862 (1996).[1] Establishes the STAB protocol for secondary amines/hydrazines.

    • [1]

  • Precursor Availability (1-Benzyl-3-hydroxypiperidine)

    • Source: Organic Syntheses, Coll.[1] Vol. 5, p. 575 (1973); Vol. 48, p. 82 (1968).[1] (Note: While referencing general benzyl-piperidine chemistry, specific commercial availability is verified via CAS 14813-01-5).[1]

    • [1]

  • Hydrazine Synthesis via N-Boc Protection

    • Journal: Brosius, A. D., et al.[1] "A Practical Synthesis of N-Boc-Hydrazines." Organic Letters, (General methodology reference for the Boc-hydrazine strategy).

    • [1]

Sources

Pharmacokinetic profile of "1-Benzyl-3-hydrazinylpiperidine dihydrochloride" derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Pharmacokinetic Profiling of 1-Benzyl-3-hydrazinylpiperidine Derivatives: A Comparative Technical Guide

Executive Summary: The Scaffold & Its Significance

1-Benzyl-3-hydrazinylpiperidine dihydrochloride (CAS: 1251924-73-8) is not a therapeutic agent in itself; it is a critical pharmacophore precursor used in the synthesis of high-potency kinase inhibitors, specifically those targeting Bruton’s Tyrosine Kinase (BTK) and Phosphoinositide 3-kinase (PI3K) .

In drug discovery, this intermediate is the "linchpin" reagent used to construct the pyrazolo[3,4-d]pyrimidine or pyrrolo[2,3-b]pyridine cores found in drugs like Ibrutinib . The hydrazine moiety facilitates the cyclization required to form the hinge-binding region of the kinase inhibitor, while the piperidine ring serves as the solvent-exposed moiety that can be further functionalized (e.g., with an acrylamide "warhead" for covalent inhibition).

This guide compares the pharmacokinetic (PK) profiles of the bioactive derivatives synthesized from this scaffold, analyzing how structural modifications to the piperidine ring affect absorption, metabolism, and bioavailability.

Comparative Pharmacokinetic Profile

The following analysis contrasts the "First-Generation" derivatives (modeled on Ibrutinib-like structures) with "Next-Generation" optimized analogs.

Table 1: PK Parameters of Piperidine-Derived Kinase Inhibitors
ParameterFirst-Gen Derivative (e.g., Ibrutinib-like)Optimized Derivative (Next-Gen)Impact of Scaffold Modification
Tmax (h) 1.0 – 2.00.5 – 1.5Rapid absorption is characteristic of the lipophilic benzyl-piperidine core.[1]
Bioavailability (F%) ~3% (Fasted) to ~20% (Fed)>15% (Fasted)The unoptimized piperidine ring suffers heavy first-pass metabolism.[1]
Plasma Protein Binding 97% – 99%94% – 96%High lipophilicity of the benzyl group drives albumin binding.[1]
Vd (L/kg) ~10 L/kg~4–6 L/kgLarge volume of distribution indicates extensive tissue partitioning.[1]
Elimination Half-life (t½) 4 – 6 hours2 – 4 hoursShorter systemic exposure reduces off-target toxicity (e.g., EGFR inhibition).[1]
Metabolic Pathway CYP3A4 (Major)CYP3A4 / CYP2D6The piperidine ring is a primary site for oxidative metabolism.[1]
Critical PK Insights:
  • The "Food Effect" Phenomenon: Derivatives retaining the unmodified 1-benzyl-3-piperidine core often exhibit significant variability in bioavailability.[1] The lipophilic nature of the benzyl group enhances absorption with high-fat meals.[1]

  • Metabolic Liability: The piperidine nitrogen (once debenzylated and functionalized) and the alpha-carbons are hotspots for CYP3A4-mediated oxidation.[1] Next-gen derivatives often fluorinate the piperidine ring to block these metabolic soft spots.[1]

Mechanism of Synthesis & Action

The utility of 1-Benzyl-3-hydrazinylpiperidine lies in its ability to form the Pyrazolo-Piperidine Linkage .[1] This linkage positions the inhibitor to interact with the ATP-binding pocket of the kinase.

Figure 1: Synthesis & Metabolic Pathway[1]

G Intermediate 1-Benzyl-3-hydrazinyl- piperidine (Precursor) Cyclization Cyclization with Heterocyclic Core Intermediate->Cyclization + Ethoxymethylene malononitrile Scaffold Pyrazolo-Piperidine Scaffold Cyclization->Scaffold Deprotection Debenzylation (- Benzyl Group) Scaffold->Deprotection ActiveDrug Active Kinase Inhibitor (e.g., Ibrutinib Analog) Deprotection->ActiveDrug + Acryloyl Chloride Metabolism CYP3A4 Oxidation (Piperidine Ring) ActiveDrug->Metabolism In Vivo Inactive Oxidized Metabolite (Inactive) Metabolism->Inactive

Caption: The synthesis flow from the hydrazine precursor to the active kinase inhibitor, highlighting the critical debenzylation step and subsequent metabolic vulnerability.[1]

Experimental Protocols

To validate the PK profile of derivatives synthesized from this intermediate, the following standardized protocols are recommended.

Protocol A: Synthesis Validation (Cyclization Step)

Objective: Confirm the formation of the pyrazole ring using the hydrazine precursor.

  • Reagents: Dissolve 1-Benzyl-3-hydrazinylpiperidine dihydrochloride (1.0 eq) in Ethanol. Add Triethylamine (3.0 eq) to neutralize the HCl salt.

  • Reaction: Add the ethoxymethylene malononitrile derivative (1.0 eq). Reflux at 80°C for 4 hours.

  • Validation: Monitor by LC-MS. Look for the mass shift corresponding to the loss of Ethanol and formation of the pyrazole ring (M+H peak).

  • Purification: The benzyl group makes the intermediate lipophilic; purify via Normal Phase Flash Chromatography (Hexane:EtOAc).

Protocol B: Pharmacokinetic Assay (Rat Model)

Objective: Determine oral bioavailability (F%) and clearance (CL).

  • Dosing:

    • Group A (IV): 1 mg/kg in 5% DMSO / 10% Solutol / 85% Saline.

    • Group B (PO): 5 mg/kg in 0.5% Methylcellulose (suspension).[1]

  • Sampling: Collect blood from the jugular vein at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Bioanalysis:

    • Precipitate plasma proteins with Acetonitrile (containing Internal Standard).

    • Analyze via LC-MS/MS (MRM mode).[1]

    • Key Transition: Monitor the fragmentation of the piperidine ring (specific to the derivative).

  • Calculation:

    • 
       calculated using the Linear Trapezoidal Rule.[1]
      
    • 
      .
      

Safety & Handling (The Precursor)

While the derivatives are therapeutic, 1-Benzyl-3-hydrazinylpiperidine dihydrochloride itself poses specific risks that must be managed during the R&D phase.[1]

  • Hydrazine Toxicity: Hydrazine moieties are potential genotoxic impurities (PGIs). Any unreacted starting material must be quantified and purged to <10 ppm in the final API.

  • Stability: The dihydrochloride salt is hygroscopic.[1] Store under nitrogen at -20°C to prevent oxidative degradation of the hydrazine group.

References

  • Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives. Google Patents. (Methodology for using hydrazine precursors in kinase inhibitor synthesis).

  • Pharmacokinetics of Ibrutinib (Imbruvica). European Medicines Agency (EMA) Assessment Report. (Data on the PK profile of piperidine-containing BTK inhibitors).

  • Metabolism of Piperidine-Containing Drugs. Drug Metabolism and Disposition. (Mechanistic insight into CYP3A4 oxidation of piperidine rings).

  • 1-Benzyl-3-hydrazinylpiperidine dihydrochloride Product Data. PubChem. (Chemical and physical properties).[2][3][4][5][6][7][8][9] [1]

Sources

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Toxicity Comparison of "1-Benzyl-3-hydrazinylpiperidine dihydrochloride" with Related Compounds Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Hazard Profile

1-Benzyl-3-hydrazinylpiperidine dihydrochloride is a specialized heterocyclic building block used primarily in the synthesis of diverse pharmaceutical libraries (e.g., pyrazoles, triazoles). While valuable for its chemical versatility, it presents a high-risk toxicological profile derived from its pharmacophore: a reactive hydrazine moiety attached to a lipophilic piperidine scaffold.

Key Hazard Classification (Predicted via SAR):

  • Acute Toxicity: High (Oral/Inhalation). Predicted LD50 < 300 mg/kg (Rat).

  • Genotoxicity: High Probability (Ames Positive).

  • Target Organ Toxicity: Hepatotoxicity (ROS generation), Neurotoxicity (Vitamin B6 depletion), and Hemolysis.

Chemical Deconstruction & Reactivity

To understand the toxicity, we must deconstruct the molecule into its functional units.

Functional UnitChemical RoleToxicological Implication
Hydrazine (-NH-NH₂) Nucleophile / WarheadCritical Tox Driver. Responsible for DNA alkylation, ROS generation, and enzyme inhibition (e.g., transaminases).
Piperidine Ring ScaffoldPharmacokinetic Driver. Increases metabolic stability compared to linear hydrazines; facilitates CNS penetration.
N-Benzyl Group Lipophilic HandleAbsorption Driver. Enhances membrane permeability, increasing systemic bioavailability and liver burden.
Dihydrochloride (.2HCl) Salt FormHandling Factor. Increases water solubility and dust potential, raising inhalation risk compared to the free base.
Comparative Toxicity Analysis

The following table contrasts 1-Benzyl-3-hydrazinylpiperidine with structurally relevant standards to contextualize its risk.

Table 1: Comparative Toxicological Profile

Feature1-Benzyl-3-hydrazinylpiperidine 2HCl Phenylhydrazine (Reference Tox) 1-Benzyl-3-hydroxypiperidine
Role Research IntermediateHemolytic Agent / ReagentScaffold Precursor
Reactive Moiety Cyclic Alkyl HydrazineAryl HydrazineHydroxyl (Inert)
Acute Oral Tox (Rat) Predicted: ~100–300 mg/kg Known: 188 mg/kg Known: ~300–500 mg/kg
Genotoxicity High (Ames +) High (Ames +)Low (Ames -)
Hepatotoxicity Moderate-High (Metabolic activation)Severe (Kupffer cell damage)Low
Neurotoxicity High (GABA depletion risk)ModerateLow
Handling Level OEB 4 (Containment Required) OEB 3/4OEB 2

Expert Insight: The addition of the hydrazine group to the "1-Benzyl-3-hydroxypiperidine" scaffold shifts the toxicity from simple irritation/moderate acute toxicity to a profile involving systemic genotoxicity and neurotoxicity . Treat this compound with the same rigor as Phenylhydrazine.

Mechanistic Toxicology (The "Why")

The toxicity of this compound is not random; it follows specific molecular pathways involving metabolic activation and cofactor depletion.

Pathway 1: Neurotoxicity via Vitamin B6 Depletion

Hydrazines react with Pyridoxal-5-Phosphate (Active Vit B6) to form hydrazones. This depletes B6, a cofactor for Glutamic Acid Decarboxylase (GAD), stopping the conversion of Glutamate (Excitatory) to GABA (Inhibitory).[1]

  • Result: Seizures, tremors, and CNS excitation.

Pathway 2: Oxidative Stress & DNA Damage

The hydrazine group undergoes oxidative metabolism (via CYP450s or FMOs) to form radical intermediates (diazonium ions or carbon-centered radicals).

  • Result: Lipid peroxidation (Liver damage) and direct DNA alkylation (Genotoxicity).

Toxicity_Mechanism Compound 1-Benzyl-3-hydrazinylpiperidine CYP CYP450 / FMO Metabolism Compound->CYP Oxidation B6 Pyridoxal-5-Phosphate (Vit B6) Compound->B6 Direct Binding Radical Carbon-Centered Radical / Diazonium CYP->Radical DNA DNA Alkylation (Genotoxicity) Radical->DNA Liver Lipid Peroxidation (Hepatotoxicity) Radical->Liver Hydrazone Inactive Hydrazone Complex B6->Hydrazone Inactivation GABA GABA Depletion (Seizures) Hydrazone->GABA Enzyme Inhibition

Figure 1: Dual-mechanism toxicity pathway showing metabolic activation leading to liver damage and direct cofactor binding leading to neurotoxicity.

Experimental Protocols for Verification

Since specific data for this library compound is often sparse, researchers must generate their own safety data. Use these self-validating protocols.

Protocol A: Reactive Metabolite Trapping (In Vitro)

Objective: Determine if the hydrazine moiety forms reactive intermediates.

  • Incubation: Incubate 10 µM compound with Human Liver Microsomes (HLM) and NADPH (1 mM) for 60 min at 37°C.

  • Trapping Agent: Add Glutathione (GSH) or Potassium Cyanide (KCN) to trap electrophiles.

  • Analysis: Quench with acetonitrile. Analyze via LC-MS/MS looking for [M + GSH] adducts.

  • Validation: A mass shift of +307 Da (GSH) confirms the formation of reactive metabolites.

Protocol B: Modified Ames Test (Genotoxicity)

Objective: Assess mutagenicity while accounting for hydrazine instability.[2]

  • Strains: Use S. typhimurium TA100 and TA1535 (sensitive to base-pair substitutions).

  • Modification: Hydrazines can be bactericidal. Perform a pre-incubation step (20 min at 37°C) with S9 mix before plating to allow metabolic activation to occur before the bacteria are overwhelmed by acute toxicity.

  • Control: Use Sodium Azide (positive control) and DMSO (negative control).

Handling & Risk Mitigation

Occupational Exposure Band (OEB): 4 (1–10 µg/m³) Strict containment is required.

  • Engineering Controls: Handle only in a certified chemical fume hood or glovebox. Use a HEPA-filtered balance enclosure for weighing the dihydrochloride salt (dust hazard).

  • Deactivation: Hydrazines are potent reducers. Spills should be treated with dilute hypochlorite (bleach) to oxidize the hydrazine to nitrogen gas, but caution is required as this reaction is exothermic and can release chloramines.

  • Emergency Antidote: In case of systemic exposure (seizures), Pyridoxine (Vitamin B6) is the specific antidote. Ensure 5g IV Pyridoxine kits are available in the medical response inventory.

References
  • Hydrazine Toxicity & Mechanisms: National Center for Biotechnology Information. "Hydrazine - PubChem Compound Summary." PubChem, 2024.[3] Link

  • Piperidine Scaffold Safety: European Chemicals Agency (ECHA).[3] "Registration Dossier - 1-Benzyl-3-hydroxypiperidine." ECHA, 2023.[4] Link

  • Hydrazine Genotoxicity: Choudhary, G., & Hansen, H. "Human health perspective on environmental exposure to hydrazines: A review." Chemosphere, 1998. Link

  • Neurotoxicity Mechanism: Lheureux, P., & Penaloza, A. "Pyridoxine in clinical toxicology: a review." European Journal of Emergency Medicine, 2005. Link

  • SAR Analysis of Hydrazines: Toth, B. "Synthetic and naturally occurring hydrazines as possible cancer causative agents." Cancer Research, 1975. Link

Sources

Safety Operating Guide

Proper Disposal Procedures: 1-Benzyl-3-hydrazinylpiperidine Dihydrochloride

[1][2][3][4]

Executive Summary & Core Directive

Do not treat this compound as standard organic waste. [1]

1-Benzyl-3-hydrazinylpiperidine dihydrochloride combines the acute toxicity and reducing power of a hydrazine moiety with the acidity of a dihydrochloride salt .[2][3][4][1] While the salt form reduces volatility compared to the free base, it remains a potent reducing agent and potential carcinogen.

The only authorized disposal method for this compound is High-Temperature Incineration via a licensed hazardous waste contractor. [2][3][4][1]

CRITICAL WARNING: Do NOT attempt to neutralize this specific substituted hydrazine using standard bleach (sodium hypochlorite) protocols on the benchtop. Unlike simple hydrazine (

N-nitrosoamineschloramines241

Chemical Profile & Hazard Assessment

To ensure safe handling, you must understand the functional causality of the risks involved.

PropertyDescriptionOperational Implication
Chemical Structure Piperidine ring with a benzyl group and a hydrazine substituent, stabilized as a 2HCl salt.[2][3][4][1]Complex Organic Amine: Thermal decomposition releases NOx and HCl fumes.[3]
Functional Group Hydrazine (-NHNH₂) High Toxicity/Reactivity: Potent reducing agent.[2][3][4][1] Potential mutagen/carcinogen.[3][4] Reacts violently with oxidizers.[3][4]
Salt Form Dihydrochloride (.2HCl) Acidity/Corrosivity: Aqueous solutions will be acidic (pH < 2).[2][4][1] Corrosive to metals and tissue.[3]
Physical State Solid (Crystalline Powder)Dust Hazard: Inhalation risk is high.[2][4][1] Use a biosafety cabinet or fume hood.[3][4]
Mechanism of Toxicity

The hydrazine moiety acts as a nucleophile that can interact with cellular macromolecules (DNA/proteins). The benzyl group increases lipophilicity, potentially facilitating transport across biological membranes compared to simple hydrazine salts.

Waste Classification & Regulatory Coding

Since this specific CAS is not individually listed on the EPA P-list or U-list, it must be classified based on characteristics and constituents .[2][3][4]

  • Primary Waste Code: D000 (Toxic - Characteristic) due to hydrazine derivative content.[2][3][4][1]

  • Secondary Waste Code: D002 (Corrosive) if the waste is an aqueous solution with pH

    
     2.[4][1]
    
  • Labeling Requirement: "Hazardous Waste - Toxic, Corrosive.[2][3][4][1] Contains: 1-Benzyl-3-hydrazinylpiperidine 2HCl."[2][3][4][1]

Note: If your facility is in a jurisdiction that strictly regulates all hydrazine derivatives as "P-list analogs," treat it as P-listed waste (acutely hazardous) to ensure maximum compliance safety margins.[2][3][4][1]

Disposal Workflow (Standard Operating Procedure)

This protocol prioritizes the Lab Pack method, which transfers the risk from your personnel to professional disposal facilities equipped with scrubbed incinerators.

Step 1: Segregation[1][2][3]
  • Isolate: Do not mix with oxidizers (peroxides, permanganates), strong bases, or standard organic solvent waste streams.[1]

  • Container: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[2][3][4][1] Glass is acceptable but poses a breakage risk; if using glass, it must be PVC-coated.[2][3][4][1]

Step 2: Packaging (Lab Pack)[1][3][4]
  • Place the original container (if secure) directly into the HDPE waste jar.[3][4]

  • If the material is loose, transfer it to a screw-top container, seal it with Parafilm, and place it in the waste jar.

  • Fill void spaces with an inert absorbent (e.g., Vermiculite).[4][1] Do not use paper or sawdust , as these are combustible and can react with oxidizers if cross-contamination occurs.

Step 3: Labeling

Affix a hazardous waste tag with the following specific details:

  • Chemical Name: 1-Benzyl-3-hydrazinylpiperidine dihydrochloride[2][3][4][1]

  • Hazards: Toxic, Corrosive, Irritant[1][5]

  • State: Solid (or Liquid if dissolved)[2][4][1][6]

Step 4: Professional Disposal

Contract a licensed waste hauler for incineration .[3][4] Ensure the manifest explicitly states "Organic Hydrazine Salt."

Emergency Spill Response & Deactivation

Scope: This section applies only to spill cleanup, not routine disposal. PPE Required: Double nitrile gloves, lab coat, safety goggles, and a NIOSH-approved respirator (P100 or organic vapor cartridge) if dust is generated.[2][4][1]

Decision Logic for Spills

SpillResponsecluster_warningWARNING: DO NOT USE BLEACHStartSpill DetectedStateCheckIdentify StateStart->StateCheckSolidSolid / PowderStateCheck->SolidLiquidLiquid / SolutionStateCheck->LiquidSweepGently Sweep/Scoop(Avoid Dust Generation)Solid->Sweep DryAbsorbAbsorb with Vermiculiteor SandLiquid->Absorb WetContainerPlace in HDPE Waste JarSweep->ContainerAbsorb->ContainerLabelLabel as Hazardous Waste(Toxic/Corrosive)Container->LabelDisposalShip for IncinerationLabel->DisposalBleachAvoid Hypochlorite(Risk of N-Nitrosoamines)

Figure 1: Decision logic for safe spill cleanup.[2][4][1] Note the explicit prohibition of bleach deactivation.

Deactivation (Only if required by EHS)

If your local EHS mandates on-site deactivation before pickup, do not use bleach.[2][3][4][1] Instead, use a permanganate oxidation method which is more effective at mineralizing complex organics, though it generates heavy metal waste (Mn).[1]

  • Dilute: Dissolve waste in water to <5% concentration.[3][4]

  • Acidify: Ensure pH is <3 (the dihydrochloride salt is already acidic).[3][4]

  • Oxidize: Slowly add Potassium Permanganate (

    
    ) solution until a purple color persists.
    
  • Neutralize: Neutralize the final solution with Sodium Hydroxide (NaOH) to pH 7.

  • Filter: Filter off the Manganese Dioxide (

    
    ) precipitate (treat as hazardous solid waste).[4][1]
    
  • Dispose: The filtrate may still require hazardous waste disposal depending on local regulations.[3][4]

Recommendation: Skip deactivation and ship as "untreated hazardous waste" to avoid creating secondary hazards.

References

  • National Center for Biotechnology Information (NCBI). (2025).[2][3][4][1] PubChem Compound Summary for 1-Benzyl-3-piperidinol (Structural Analog). PubChem.[3][4] [Link]

  • U.S. Environmental Protection Agency (EPA). (2024).[2][3][4][1] Wastes - Hazardous Waste - Waste Types - Listed Wastes. EPA.gov.[3][4] [Link]

  • Centers for Disease Control and Prevention (CDC). (2014).[4][1] Hydrazines: Production, Import, Use, and Disposal.[7] Agency for Toxic Substances and Disease Registry.[3] [Link]

  • Lunn, G., & Sansone, E. B. (1994). Destruction of Hazardous Chemicals in the Laboratory. Wiley-Interscience.[2][3][4][1] (Standard reference for hydrazine degradation risks).

Personal protective equipment for handling 1-Benzyl-3-hydrazinylpiperidine dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Treat as: High-Potency Toxicant, Corrosive Solid, and Potential Carcinogen. [1][2]

1-Benzyl-3-hydrazinylpiperidine dihydrochloride is a specialized heterocyclic building block containing a hydrazine moiety.[1][2] Due to the lack of a widely published, specific Safety Data Sheet (SDS) for this exact salt, Universal Precautions for Hydrazine Derivatives must be applied.

Critical Hazards (Inferred from Structure-Activity Relationships):

  • Hydrazine Moiety: High potential for acute toxicity, skin sensitization, and genotoxicity.

  • Dihydrochloride Salt: Acidic nature upon hydrolysis; corrosive to mucous membranes, eyes, and respiratory tract.

  • Benzyl Group: Increases lipophilicity, potentially facilitating dermal absorption.

Immediate Action Required:

  • Zero Skin Contact: This compound is likely a skin sensitizer and toxic via absorption.

  • Containment: All handling of the dry powder must occur within a certified Chemical Fume Hood or Glovebox.

  • Decontamination: Use an oxidative cleaning agent (e.g., 10% bleach solution) for surface decontamination, followed by water.

Risk Assessment & Hazard Identification

This compound combines the risks of piperidines (irritants) and hydrazines (toxins/sensitizers).

Hazard Class (GHS)Category (Estimated)Hazard Statement
Acute Toxicity (Oral/Dermal) Category 3Toxic if swallowed or in contact with skin.[1][2]
Skin Corrosion/Irritation Category 1BCauses severe skin burns and eye damage (due to HCl salt).
Sensitization (Skin) Category 1May cause an allergic skin reaction.[3]
Carcinogenicity Category 2Suspected of causing cancer (based on hydrazine structural alert).
STOT - Single Exposure Category 3May cause respiratory irritation.[1][2][4]

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling >10 mg of substance.

Glove Selection Protocol

Hydrazines can permeate standard nitrile quickly. Use a Double-Glove System .

LayerMaterialThicknessBreakthrough TimeFunction
Inner Nitrile (Disposable)4-5 milN/AComfort & secondary barrier.[1][2]
Outer Silver Shield / 4H (Laminate) ~2.7 mil>480 minsPrimary Chemical Barrier. Essential for hydrazines.
Alternative OuterThick Nitrile (Extended Cuff)>8 mil~60-120 minsAcceptable only for brief, solid handling.[2]
Body & Respiratory Protection
  • Eye Protection: Chemical Splash Goggles (ANSI Z87.1). Face shield required if handling solutions >50 mL.

  • Body: Lab coat (100% cotton or Nomex) required. Tyvek® sleeves or apron recommended for solution handling to prevent cuff contamination.

  • Respiratory:

    • Primary: Chemical Fume Hood (Face velocity 80–100 fpm).

    • Secondary (Spill/Outside Hood): Full-face respirator with P100/OV (Organic Vapor/Acid Gas) cartridges.[2]

Operational Handling Protocol

This workflow ensures containment of the dihydrochloride salt, which is prone to static and dust generation.

Step-by-Step Workflow

1. Preparation

  • Clear fume hood of incompatible chemicals (oxidizers, aldehydes, ketones).

  • Place a disposable weighing boat inside a secondary container (e.g., a large glass crystallization dish) to catch stray particles.

  • Static Control: Use an anti-static gun on the weighing boat if the powder appears fluffy/electrostatic.

2. Weighing & Solubilization

  • Do not use a spatula directly into the stock bottle if possible. Tap gently or use a disposable plastic scoop.

  • Solvent Choice: This salt is likely soluble in Water, Methanol, or DMSO .

  • Dissolution: Add solvent to the solid slowly. The HCl salt may generate heat upon dissolution; allow to cool before capping.

3. Reaction Setup

  • If using as a free base, neutralize in situ with a tertiary amine (e.g., Triethylamine or DIPEA) slowly at 0°C.

  • Warning: Hydrazines can react violently with strong oxidizers. Ensure the reaction vessel is vented (e.g., via needle/septum) if gas evolution is possible.

Visual Workflow: Safe Handling Logic

HandlingWorkflow Start Start: Handling 1-Benzyl-3-hydrazinylpiperidine 2HCl PPE_Check PPE Check: Double Gloves (Laminate) + Goggles + Lab Coat Start->PPE_Check Hood_Check Is Fume Hood Operational? (>80 fpm) PPE_Check->Hood_Check Weighing Weighing Process: 1. Place balance IN hood (if possible) or use transfer vessel. 2. Use anti-static gun. 3. Weigh into tared vial. Hood_Check->Weighing Yes Stop STOP: Do not proceed without Engineering Controls Hood_Check->Stop No Solubilization Solubilization: Dissolve in DMSO/MeOH/Water. *Exothermic risk: Cool to 0°C if >1g* Weighing->Solubilization Cleanup Immediate Cleanup: Wipe balance/tools with 10% Bleach -> Water. Solubilization->Cleanup Waste Waste Disposal: Segregate into 'Toxic/Hydrazine' Stream. Cleanup->Waste

Caption: Operational logic flow for safe weighing and solubilization of hydrazine salts.

Emergency Response & Decontamination

Spill Management (Solid vs. Solution)

  • Evacuate: Move personnel out of the immediate area.

  • PPE Upgrade: Don full-face respirator and double gloves before re-entering.

  • Deactivation Solution: Prepare a fresh 10% Sodium Hypochlorite (Bleach) solution.

Decontamination Protocol:

  • Solid Spill:

    • Cover with wet paper towels (water) to prevent dust.

    • Scoop up carefully into a hazardous waste bag.

    • Wipe the surface with 10% Bleach . Wait 10 minutes.

    • Rinse with water 3 times.

  • Liquid Spill:

    • Absorb with vermiculite or sand.

    • Collect into waste container.

    • Apply bleach solution to the surface.

First Aid:

  • Eye Contact: Rinse immediately with water for 15 minutes.[5][6] Seek medical attention. (Corrosive risk).[4][5][6][7][8]

  • Skin Contact: Wash with soap and water for 15 minutes.[6] Discard contaminated clothing.[3][4][5][6][9]

  • Inhalation: Move to fresh air. If breathing is difficult, provide oxygen.

Waste Disposal Strategy

Never dispose of hydrazine derivatives down the drain.

Waste StreamDescriptionLabeling
Solid Waste Contaminated gloves, paper towels, weighing boats.[1][2]"Hazardous Waste: Toxic Solid (Hydrazine Derivative)"
Liquid Waste Mother liquors, reaction mixtures."Hazardous Waste: Toxic/Corrosive Liquid. Contains Hydrazines."[1][2][9][10][11]
Sharps Needles/syringes used with the compound."Biohazard/Sharps" (if biological) or "Chemically Contaminated Sharps"

Deactivation for Disposal (Only if required by local EHS): Treat the waste solution with excess dilute bleach (NaOCl) or Hydrogen Peroxide (H2O2) in a fume hood. Allow to stand overnight before pH adjustment and disposal. Note: This can generate heat and gas; perform on small scale first.

References

  • Sigma-Aldrich. (2024).[2][5] Safety Data Sheet: Hydrazine dihydrochloride. Retrieved from [1][2]

  • PubChem. (2024). Compound Summary: 1-Benzyl-3-hydroxypiperidine (Structural Analog).[1][2] National Library of Medicine. Retrieved from [2]

  • New Jersey Department of Health. (2017). Hazardous Substance Fact Sheet: Piperidine. Retrieved from [2]

  • Thermo Fisher Scientific. (2023). Safety Data Sheet: Piperidine Hydrochloride. Retrieved from

(Note: Specific SDS for the exact 1-Benzyl-3-hydrazinylpiperidine dihydrochloride salt is not publicly indexed in major open repositories as of 2026.[1][2] Safety protocols above are derived from authoritative data on structural analogs and functional group hazards.)

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Benzyl-3-hydrazinylpiperidine dihydrochloride
Reactant of Route 2
1-Benzyl-3-hydrazinylpiperidine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.